molecular formula C7H10O4 B169818 Dimethyl cyclopropane-1,1-dicarboxylate CAS No. 151444-20-1

Dimethyl cyclopropane-1,1-dicarboxylate

Cat. No.: B169818
CAS No.: 151444-20-1
M. Wt: 158.15 g/mol
InChI Key: PWLLZZMFFZUSOG-UHFFFAOYSA-N
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Description

Dimethyl cyclopropane-1,1-dicarboxylate is a high-value building block in synthetic organic chemistry, primarily functioning as a precursor to donor-acceptor (DA) cyclopropanes . These activated cyclopropanes are central to modern synthesis methodologies due to their strain-driven reactivity, enabling a wide range of ring-opening and annulation reactions for the construction of complex carbocyclic and heterocyclic structures . This reagent is instrumental in the diastereoselective synthesis of cyclopropane derivatives, allowing for the stereocontrolled formation of molecules with multiple contiguous stereocenters . In pharmaceutical research, this compound serves as a critical intermediate in the multi-step synthesis of active pharmaceutical ingredients (APIs), including the nonsteroidal anti-inflammatory drug (NSAID) Ketorolac and the asthma medication Montelukast . Its utility is further demonstrated in novel transformations, such as the TaCl5-mediated reaction with aromatic aldehydes to produce substituted tetrahydronaphthalene derivatives, which are privileged scaffolds in medicinal chemistry with documented anticancer, antimicrobial, and antiviral properties . The reagent's malonate moiety and the strained cyclopropane ring make it a versatile participant in cycloadditions, spiroalkylations for constructing α-quaternary carbon stereocenters, and other C-C bond-forming reactions to rapidly increase molecular complexity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl cyclopropane-1,1-dicarboxylate
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InChI

InChI=1S/C7H10O4/c1-10-5(8)7(3-4-7)6(9)11-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PWLLZZMFFZUSOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9074351
Record name 1,1-Cyclopropanedicarboxylic acid, dimethyl ester
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Molecular Weight

158.15 g/mol
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Physical Description

Liquid
Record name 1,1-Cyclopropanedicarboxylic acid, 1,1-dimethyl ester
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CAS No.

6914-71-2
Record name 1,1-Cyclopropanedicarboxylic acid, 1,1-dimethyl ester
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Record name 1,1-Cyclopropanedicarboxylic acid, 1,1-dimethyl ester
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Record name 1,1-Cyclopropanedicarboxylic acid, 1,1-dimethyl ester
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Record name 1,1-Cyclopropanedicarboxylic acid, dimethyl ester
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Record name Dimethylcyclopropane-1,1-dicarboxylate
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Foundational & Exploratory

1,1-Cyclopropanedicarboxylic acid dimethyl ester chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Structure, Synthesis, and Pharmaceutical Applications

Executive Summary

Dimethyl 1,1-cyclopropanedicarboxylate (DMCPD) represents a critical class of "Donor-Acceptor" cyclopropanes (DACs). It serves as a foundational building block in medicinal chemistry, specifically for introducing the gem-disubstituted cyclopropane moiety—a structural motif known to restrict conformational freedom and improve the metabolic stability of drug candidates.

This guide provides a rigorous analysis of DMCPD, moving from its strained structural energetics to industrial-scale synthesis using Phase Transfer Catalysis (PTC), and finally, its downstream utility in synthesizing blockbuster therapeutics like Montelukast and Foretinib .

Chemical Identity & Structural Analysis[1][2][3]

The unique reactivity of DMCPD stems from the high ring strain of the cyclopropane core (~27.5 kcal/mol) coupled with the electron-withdrawing capacity of the geminal diester groups. This creates a "push-pull" electronic environment, making the ring susceptible to specific ring-opening reactions under Lewis acid catalysis, while remaining stable enough for standard nucleophilic substitutions.

Physicochemical Profile[4][5][6]
PropertyValueContext
CAS Number 6914-71-2 Unique Identifier
IUPAC Name Dimethyl cyclopropane-1,1-dicarboxylate
Molecular Formula

MW: 158.15 g/mol
Physical State Colorless to pale yellow liquidViscous oil
Boiling Point 196–198 °C@ 760 mmHg
Density 1.147 g/mL@ 25 °C
Refractive Index

Optical purity check
Solubility Soluble in MeOH, DCM, EtOAcImmiscible in water
Spectroscopic Signature (Diagnostic)

Researchers should validate compound purity using the following diagnostic signals. The high symmetry of the molecule results in a simplified NMR spectrum.

  • 
     NMR (CDCl
    
    
    
    , 400 MHz):
    • 
       3.76 (s, 6H, 
      
      
      
      ) – Methyl esters.
    • 
       1.45 (s, 4H, Cyclopropane 
      
      
      
      ) – The equivalence of the four ring protons confirms the symmetry.
  • 
     NMR (CDCl
    
    
    
    , 100 MHz):
    • 
       170.5 (
      
      
      
      ), 52.6 (
      
      
      ), 28.5 (Quaternary
      
      
      ), 15.6 (Cyclopropane
      
      
      ).
  • IR (Neat):

    • 1730 cm

      
       (Strong 
      
      
      
      stretch), 3005 cm
      
      
      (Cyclopropane
      
      
      stretch).

Synthetic Pathways & Mechanistic Insight[10]

While classical methods utilized sodium alkoxides (NaOEt) in ethanol, these suffered from low yields (~30-40%) due to side reactions (Claisen condensation) and difficulty separating the product from unreacted malonate.

The modern industrial standard employs Solid-Liquid Phase Transfer Catalysis (SL-PTC) . This method utilizes mild bases (potassium carbonate) and a quaternary ammonium salt to shuttle ions, suppressing side reactions and boosting yields to >80%.

Mechanism: Double Alkylation (3-exo-tet)

The formation of the cyclopropane ring proceeds via a two-step alkylation. The second step is a kinetically favored intramolecular ring closure, driven by the Thorpe-Ingold effect (gem-dimethyl effect), even though it forms a strained 3-membered ring.

SynthesisMechanism Start Dimethyl Malonate (Nucleophile) Inter1 Mono-anion Intermediate Start->Inter1 Deprotonation Base K2CO3 / TBAB (Base/Catalyst) Base->Inter1 Alkyl1 Mono-alkylated Species Inter1->Alkyl1 + 1,2-Dibromoethane (SN2 Attack) Inter2 Carbanion (Intramolecular) Alkyl1->Inter2 2nd Deprotonation Product Dimethyl 1,1-cyclopropane- dicarboxylate Inter2->Product Ring Closure (3-exo-tet)

Figure 1: Mechanistic pathway for the PTC-mediated synthesis of DMCPD. The critical step is the rapid intramolecular cyclization.

Experimental Protocol: PTC Method

Objective: Synthesis of DMCPD on a 100g scale. Safety: 1,2-Dibromoethane is a carcinogen and highly toxic. Work in a fume hood.

Reagents & Stoichiometry
  • Dimethyl Malonate (1.0 equiv)

  • 1,2-Dibromoethane (1.5 - 2.0 equiv) – Excess drives reaction to completion.

  • Potassium Carbonate (

    
    , Anhydrous, 2.5 equiv)
    
  • Tetrabutylammonium Bromide (TBAB, 1-2 mol%) – Phase Transfer Catalyst.

  • Solvent: DMF (Dimethylformamide) or DMSO.

Step-by-Step Methodology
  • Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring is insufficient for the slurry), a reflux condenser, and a thermometer.

  • Charging: Add DMF (400 mL),

    
     (fine powder), and TBAB. Stir for 10 minutes to disperse.
    
  • Addition: Add Dimethyl Malonate and 1,2-Dibromoethane simultaneously.

    • Note: Unlike alkoxide methods, exotherm is manageable, but monitor temp.

  • Reaction: Heat the slurry to 60–70 °C .

    • Causality: Temperatures >90 °C increase polymerization byproducts. Temperatures <50 °C result in sluggish kinetics.

    • Maintain agitation for 12–16 hours. Monitor via TLC (Hexane/EtOAc 8:1) or GC.[1][2]

  • Workup (Self-Validating):

    • Cool to room temperature. Filter off the solid inorganic salts (

      
      , excess 
      
      
      
      ).
    • Rinse the filter cake with small portions of DMF or Toluene.

    • Concentrate the filtrate under reduced pressure to remove bulk solvent.

  • Purification:

    • Dissolve residue in EtOAc and wash with water (3x) to remove residual DMF/Catalyst.

    • Dry organic layer over

      
      .
      
    • Distillation: Distill under high vacuum (< 5 mmHg). Collect the fraction boiling at ~80–85 °C (vacuum dependent).

    • Purity Check: GC should show >98% purity.[1][2]

Applications in Medicinal Chemistry

DMCPD is not the final drug but the "chassis" upon which complex pharmacophores are built.

Key Pharmaceutical Derivatives
  • Montelukast (Singulair):

    • Role: DMCPD is reduced (using

      
       or Vitride) to 1,1-cyclopropanedimethanol .
      
    • Function: This diol forms the mercaptomethyl side chain of the leukotriene receptor antagonist.

  • Foretinib (GSK1363089):

    • Role: Used to synthesize the cyclopropane-1,1-dicarboxamide moiety.[3][4]

    • Function: The cyclopropane ring provides rigid spacing for the kinase inhibitor pharmacophore, enhancing binding affinity to c-Met/VEGFR.

  • 1-Aminocyclopropanecarboxylic Acid (ACC):

    • Role: DMCPD undergoes Curtius rearrangement or Hofmann degradation pathways to yield ACC, a non-proteinogenic amino acid found in plant signaling and peptide mimetics.

Retrosynthetic Logic Flow

Applications DMCPD Dimethyl 1,1-Cyclopropane- dicarboxylate Red Reduction (LiAlH4) DMCPD->Red Hyd Partial Hydrolysis DMCPD->Hyd Amide Amidation DMCPD->Amide Diol 1,1-Cyclopropanedimethanol (Montelukast Intermediate) Red->Diol Mono Mono-ester Acid (Chiral Resolution) Hyd->Mono Diamide Cyclopropane-1,1-dicarboxamide (Kinase Inhibitors) Amide->Diamide

Figure 2: Divergent synthesis pathways from DMCPD to high-value pharmaceutical intermediates.

Safety & Handling Protocols

  • Toxicity: DMCPD is harmful to aquatic life with long-lasting effects (H412).[5]

  • Reactivity: Avoid strong acids and bases unless intended for hydrolysis.

  • Storage: Store in a cool, dry place. The ester linkage is stable, but moisture can lead to slow hydrolysis to the mono-acid over months.

  • Waste: All aqueous waste from the PTC reaction contains dissolved 1,2-dibromoethane (trace). It must be treated as halogenated organic waste, not general aqueous waste.

References

  • Synthesis Mechanism & PTC: White, D. A. (1977).[2] Improved synthesis of cyclopropanedicarboxylates using potassium carbonate. Synthetic Communications, 7(8), 559-568.[2] Link

  • Physical Properties & NMR: Sigma-Aldrich. (n.d.). Dimethyl 1,1-cyclopropanedicarboxylate Product Sheet. Retrieved from [6]

  • Montelukast Application: Shree Ganesh Remedies Ltd. (n.d.). Application of Dimethyl 1,1-cyclopropanedicarboxylate in Montelukast Synthesis. Retrieved from

  • Foretinib Synthesis: GuideChem. (2023). Applications of Diethyl 1,1-cyclopropanedicarboxylate in synthesis of Foretinib. Retrieved from

  • General Cyclopropane Chemistry: Ebner, C., & Carreira, E. M. (2017). Cyclopropanes in Organic Synthesis. Chemical Reviews, 117(18), 11651–11679. Link

Sources

The Donor-Acceptor Cyclopropane Paradigm: Reactivity of Dimethyl Cyclopropane-1,1-dicarboxylate Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Spring-Loaded" Carbon Scaffold

Dimethyl cyclopropane-1,1-dicarboxylate (DMCPD) and its 2-substituted derivatives represent a cornerstone of modern "spring-loaded" synthesis. These molecules are not merely strained rings; they are Donor-Acceptor (D-A) Cyclopropanes .[1][2] The geminal dicarboxylate groups act as powerful electron-withdrawing groups (EWGs/Acceptors), while a substituent at the C2 position (aryl, vinyl, or heteroatom) acts as a Donor.

This "push-pull" electronic substitution polarizes the C1–C2 bond, weakening it to the point where mild Lewis Acid (LA) catalysis triggers ring opening. This generates a 1,3-zwitterionic intermediate —a masked 1,3-dipole that behaves as a homologous Michael acceptor.

Why this matters: This reactivity profile allows researchers to bypass complex acyclic precursors, using the cyclopropane as a three-carbon (C3) building block to rapidly assemble complex heterocycles (tetrahydrofurans, pyrrolidines, indoles) and 1,3-bifunctionalized acyclic chains found in pharmaceutical backbones.

Mechanistic Foundation: The 1,3-Zwitterion

The reactivity of DMCPD derivatives is governed by the stability and lifetime of the 1,3-zwitterion formed upon Lewis acid coordination.

The Activation Pathway

Under standard conditions, the cyclopropane ring is kinetically stable. Upon coordination of a bidentate Lewis Acid (e.g., Sc(OTf)₃, Yb(OTf)₃) to the 1,1-dicarboxylate carbonyls, the electron density is pulled toward the esters. If a donor group is present at C2, the C1–C2 bond cleaves heterolytically.

Key Insight: The choice of Lewis Acid dictates the "tightness" of the ion pair.

  • Hard/Strong LAs (GaCl₃, AlCl₃): Favor full ionization, often leading to rearrangements or polymerization if not trapped.

  • Soft/Mild LAs (Sc(OTf)₃, MgI₂): Favor a reversible ring-opening/closing equilibrium, ideal for stereocontrolled cycloadditions.

Visualization of the Activation Mechanism

DA_Activation Substrate Dimethyl cyclopropane-1,1-dicarboxylate (D-A Precursor) Complex Activated LA-Complex Substrate->Complex Coordination LA Lewis Acid (e.g., Sc(OTf)3) LA->Complex TS Transition State (C1-C2 Bond Stretching) Complex->TS Bond Weakening Zwitterion 1,3-Zwitterion (Reactive Dipole) TS->Zwitterion Heterolytic Cleavage Zwitterion->Complex Reversible Closure

Caption: Mechanistic pathway from neutral precursor to reactive 1,3-zwitterion via Lewis Acid coordination.

Core Reactivity Profiles

Nucleophilic Ring Opening (1,3-Functionalization)

This is the simplest reactivity mode. A nucleophile attacks the cationic charge at the C2 (donor) position of the zwitterion, quenching the dipole and resulting in a linear 1,3-dicarboxylate derivative.

  • Nucleophiles: Alcohols (ROH), Amines (RNH₂), Indoles (C3-attack), Thiols.

  • Outcome: Formation of

    
    -substituted malonates.
    
  • Regiodivergency: In indole alkylation, changing the catalyst can switch the attack from the indole C3-position (Friedel-Crafts type) to the N1-position (N-alkylation).

(3+2) Cycloannulations

The "Holy Grail" of D-A cyclopropane chemistry. The 1,3-zwitterion acts as a C3 dipole equivalent, reacting with dipolarophiles (aldehydes, imines, nitrones).

  • Reaction: DMCPD Derivative + Aldehyde

    
     Tetrahydrofuran (THF).
    
  • Stereochemistry: The reaction typically proceeds with high diastereoselectivity, preserving the relative stereochemistry of the dipole (cis-2,5-disubstituted THFs are common).

Quantitative Catalyst Comparison

The following table summarizes catalyst efficacy for the (3+2) cycloaddition of dimethyl 2-phenylcyclopropane-1,1-dicarboxylate with benzaldehyde (Standard Benchmark).

CatalystLoad (mol%)Yield (%)dr (cis:trans)Notes
Sc(OTf)₃ 5-1092-98>95:5Gold Standard. High turnover, mild conditions.
Yb(OTf)₃ 1085-9090:10Good alternative, slightly slower kinetics.
Sn(OTf)₂ 108892:8Effective but sensitive to moisture.
GaCl₃ 10<40N/AToo aggressive; leads to polymerization/rearrangement.
TiCl₄ 1006050:50Stoichiometric usually required; poor diastereocontrol.

Experimental Protocols

Synthesis of Dimethyl Cyclopropane-1,1-dicarboxylate (The Scaffold)

Note: This protocol synthesizes the unsubstituted parent. To make D-A active substrates, use Protocol 4.2.

Reagents: Dimethyl malonate (1.0 eq), 1,2-dibromoethane (1.5 eq), K₂CO₃ (2.5 eq), DMF (Solvent).

  • Setup: Flame-dry a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar and reflux condenser.

  • Mixing: Add dimethyl malonate (13.2 g, 100 mmol) and 1,2-dibromoethane (28.2 g, 150 mmol) to DMF (150 mL).

  • Base Addition: Add finely powdered anhydrous K₂CO₃ (34.5 g, 250 mmol) in portions to the stirring solution. Caution: Mild exotherm.

  • Reaction: Heat the suspension to 80°C for 16 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Workup: Cool to RT. Dilute with water (400 mL) to dissolve salts. Extract with Et₂O (3 x 100 mL).

  • Purification: Wash combined organics with brine, dry over MgSO₄, and concentrate. Distill under reduced pressure (bp ~80°C at 15 mmHg) to obtain the title compound as a colorless oil.

Application: (3+2) Cycloaddition to Tetrahydrofurans

Substrate: Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate (prepared via Rh-catalyzed cyclopropanation of styrene with dimethyl diazomalonate).

Reagents: Substrate (1.0 eq), Benzaldehyde (1.2 eq), Sc(OTf)₃ (10 mol%), DCM (anhydrous).

  • Preparation: In a glovebox or under Ar, weigh Sc(OTf)₃ (25 mg, 0.05 mmol) into a flame-dried vial.

  • Solution: Dissolve the cyclopropane substrate (138 mg, 0.5 mmol) and benzaldehyde (64 mg, 0.6 mmol) in anhydrous DCM (2.5 mL).

  • Initiation: Add the solution to the catalyst vial. Cap and stir at Room Temperature (25°C).

  • Monitoring: The reaction typically completes in 2–4 hours. The mixture may turn slightly yellow.

  • Quench: Filter the mixture through a short pad of silica gel (eluting with Et₂O) to remove the catalyst.

  • Analysis: Concentrate the filtrate. Analyze crude NMR for diastereomeric ratio (dr). Purify via flash chromatography (Hexane/EtOAc) to isolate the 2,5-cis-tetrahydrofuran.

Experimental Workflow Diagram

Workflow start Start: Reagent Prep (Anhydrous DCM, Ar atm) mix Mix Substrate + Aldehyde start->mix cat Add Catalyst (Sc(OTf)3) mix->cat stir Stir at RT (2-4h) Monitor TLC cat->stir quench Filtration (Silica Pad) stir->quench iso Isolate & Purify (Flash Column) quench->iso

Caption: Step-by-step workflow for Lewis Acid catalyzed (3+2) cycloaddition.

Troubleshooting & Critical Parameters

  • Moisture Sensitivity: While Sc(OTf)₃ is "water-tolerant," the zwitterionic intermediate is not. Water acts as a nucleophile, opening the ring to form the acyclic hydroxy-malonate. Strict anhydrous conditions are required for cycloadditions.

  • Substrate Purity: Traces of free malonate (from incomplete synthesis of the cyclopropane) can chelate the catalyst, killing reactivity. Ensure the starting material is distilled or rigorously purified.

  • Stereocontrol: If the dr is low, lower the temperature to 0°C or -20°C. Lower temperatures favor the "tight" ion pair, enhancing stereoselectivity, though reaction times will increase.

References

  • Matsuoka, S., Numata, K., & Suzuki, M. (2015).[3] Lewis Acid-catalyzed Ring-opening Addition Reactions of Alcohols to Vinylcyclopropane.[3][4] Chemistry Letters, 44(11). Link

  • Novikov, R. A., Tarasova, A. V., & Tomilov, Y. V. (2014).[5] A New Type of Donor–Acceptor Cyclopropane Reactivity: The Generation of Formal 1,2- and 1,4-Dipoles.[5] Angewandte Chemie International Edition, 53(12), 3187–3191.[5] Link

  • BenchChem Protocols. (2025). Synthesis of Diisopropyl 1,1-Cyclopropanedicarboxylate. BenchChem Application Notes. Link

  • Organic Syntheses. (1978). Cyclopropane-1,1-dicarboxylic acid.[4][6][7][8][9][10][11] Org.[8][9] Synth., 58, 152. Link

  • Werz, D. B., et al. (2017). Ring Opening of Donor–Acceptor Cyclopropanes with N-Nucleophiles.[12] Synthesis, 49(16), 3569-3580. Link

  • Govaerts, S., & Gómez-Suárez, A. (2025). Synthesis and Nucleophilic Ring-Opening of 1,1-Dicyanocyclopropanes. ResearchGate.[13] Link

Sources

Thermodynamic Stability of 1,1-Disubstituted Cyclopropanes: A Technical Guide for Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermodynamic and kinetic stability profiles of 1,1-disubstituted cyclopropanes, tailored for research and drug development applications.

Executive Summary

1,1-Disubstituted cyclopropanes represent a privileged structural motif in modern medicinal chemistry. Unlike their monosubstituted counterparts, these systems exhibit a unique "Goldilocks" stability profile: they possess sufficient thermodynamic strain to drive specific interactions or conformational locking, yet often display enhanced kinetic stability against ring-opening compared to less substituted analogs. This guide analyzes the physicochemical origins of this stability—specifically the Thorpe-Ingold (Gem-Dialkyl) Effect and Walsh Orbital interactions —and provides actionable protocols for assessing their viability in drug candidates.

Theoretical Framework: Origins of Stability

The stability of 1,1-disubstituted cyclopropanes is governed by two opposing forces: Ring Strain (destabilizing) and the Gem-Disubstituent Effect (stabilizing).

Strain Energy Analysis

Cyclopropane itself is highly strained (~27.5 kcal/mol). However, 1,1-disubstitution significantly alters the thermodynamic landscape.

CompoundStrain Energy (

)

(gas)
Key Stabilizing Factor
Cyclopropane 27.5 kcal/mol+12.7 kcal/molN/A (Baseline)
1,1-Dimethylcyclopropane ~26.0 kcal/mol-20.5 kcal/molThorpe-Ingold Effect
cis-1,2-Dimethylcyclopropane ~28.5 kcal/mol-16.9 kcal/molDestabilized by steric repulsion
1,1-Difluorocyclopropane < 25 kcal/mol-130 kcal/molAnomeric (

)

Key Insight: 1,1-Dimethylcyclopropane is thermodynamically more stable than its cis-1,2 isomer. This is counter-intuitive if one only considers steric bulk, but is explained by the Thorpe-Ingold effect.

The Thorpe-Ingold Effect (Gem-Dialkyl Effect)

In a standard tetrahedral carbon, the ideal bond angle is 109.5°. In cyclopropane, the internal angle is compressed to 60°.[1]

  • Mechanism: When two bulky substituents are placed on the same carbon (C1), the angle between the substituents (

    
    ) expands to relieve steric repulsion (>109.5°).
    
  • Result: This expansion forces the internal ring angle (

    
    ) to compress further. While this sounds destabilizing, it actually pre-organizes the molecule closer to the cyclized transition state, reducing the entropy of formation and increasing the ground-state stability relative to the open-chain form.
    
Electronic Stabilization: Walsh Orbitals

The C-C bonds in cyclopropane are not formed by pure


 hybrids but by "banana bonds" with significant 

-character (approx

). These orbitals, known as Walsh Orbitals, extend outward from the ring plane, allowing unique electronic interactions with 1,1-substituents.
Diagram 1: Electronic Interaction in 1,1-Disubstituted Systems

The following diagram illustrates how 1,1-substituents (Donor/Acceptor) interact with the Walsh orbitals to modulate stability.

walsh_interaction cluster_0 Cyclopropane Ring (Walsh Orbitals) cluster_1 1,1-Substituents WO_HOMO Walsh HOMO (eA') High p-character Nucleophilic character Acceptor Acceptor Group (e.g., -COR) Pi Star (π*) WO_HOMO->Acceptor Conjugation (σ -> π*) Bisected Conformation WO_LUMO Walsh LUMO (e''A) Low lying Electrophilic character Donor Donor Group (e.g., -OR, -F) Lone Pair (n) Donor->WO_LUMO Stabilization (n -> σ*) Anomeric Effect Stability Net Stability Outcome: 1. Bond Length Asymmetry 2. Kinetic Barrier to Opening Donor->Stability Acceptor->Stability

Caption: Interaction of 1,1-substituents with cyclopropane Walsh orbitals. Donors stabilize via anomeric interactions (


), while acceptors stabilize via conjugation (

).

Kinetic Stability & Reactivity

While thermodynamic stability dictates the equilibrium, kinetic stability determines whether the drug molecule survives synthesis, storage, and metabolism.

Ring Opening Tendencies

1,1-Disubstituted cyclopropanes are generally more kinetically stable to nucleophilic or electrophilic attack than monosubstituted rings due to steric shielding of the ring carbons.

  • Acid Stability: 1,1-Dicarboxylates and 1,1-difluoro analogs are exceptionally stable to acid. The gem-substitution prevents the protonation of the ring carbon or the approach of a nucleophile to the activated carbon.

  • Donor-Acceptor Cyclopropanes (DACs): If the 1,1-substituents are matched (one donor, one acceptor), the "push-pull" effect can weaken the distal C2-C3 bond, making it susceptible to ring opening. In drug design, avoid "unbalanced" DACs unless the ring opening is the desired mechanism of action (e.g., covalent inhibitors).

Thermal Isomerization

The activation energy (


) for the thermal structural isomerization (ring opening to alkene) of 1,1-dimethylcyclopropane is significantly higher than that of cis-1,2-dimethylcyclopropane.
  • 1,1-dimethyl:

    
     kcal/mol (High kinetic stability).
    
  • Vinylcyclopropane rearrangement: If one substituent is a vinyl group, the

    
     drops to ~50 kcal/mol, allowing rearrangement at moderate temperatures.
    

Medicinal Chemistry Applications

Metabolic Blocking

The 1,1-cyclopropyl group is a bioisostere for the gem-dimethyl group but often provides superior metabolic stability.

  • Mechanism: It removes abstractable

    
    -hydrogens, blocking cytochrome P450 (CYP) hydroxylation at that position.
    
  • Conformational Lock: It restricts the rotation of the attached chains, freezing the bioactive conformation and potentially reducing the entropic penalty of binding to the target protein.

Safety Watch-out: CYP Inhibition

Critical Risk: While blocking metabolism, the cyclopropane ring itself can be oxidized. If a CYP enzyme generates a radical on the cyclopropane ring, it can undergo rapid ring opening (fragmentation) to form a reactive intermediate that covalently binds to the CYP heme center. This is known as Mechanism-Based Inhibition (MBI) or "suicide inhibition."[2]

  • Mitigation: 1,1-Disubstitution (especially with Fluorine) reduces the propensity for radical formation on the ring carbons.

Experimental Protocol: Acid Stability Assay

To validate the stability of a 1,1-disubstituted cyclopropane scaffold during lead optimization, use the following self-validating protocol.

Diagram 2: Stability Assessment Workflow

stability_protocol Start Compound Stock (1 mg/mL in DMSO) Prep Dilute to 50 µM in Buffers: 1. SGF (pH 1.2) 2. Acetate (pH 4.5) 3. PBS (pH 7.4) Start->Prep Incubate Incubate at 37°C (Water Bath) Prep->Incubate Sample Sampling Points: 0, 1, 4, 24 Hours Incubate->Sample Quench Quench: Cold MeCN (1:3 ratio) Sample->Quench Analyze LC-MS/MS Analysis Monitor Parent & Ring-Open Products Quench->Analyze

Caption: Standard workflow for assessing hydrolytic stability of cyclopropane scaffolds.

Detailed Steps:

  • Preparation: Prepare a 10 mM stock of the test compound in DMSO.

  • Incubation: Dilute to 50 µM in three separate buffers:

    • 0.1 N HCl (pH 1.2) - Simulating gastric fluid.

    • 50 mM Acetate buffer (pH 4.5) - Simulating lysosome/early duodenum.

    • 50 mM Phosphate buffer (pH 7.4) - Simulating plasma.

  • Time-Course: Incubate at 37°C with shaking. Remove 100 µL aliquots at

    
     hours.
    
  • Quenching: Immediately add 300 µL of ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins/salts and stop reactivity. Centrifuge at 4000g for 10 min.

  • Analysis: Inject supernatant onto a Reverse-Phase HPLC (C18 column).

  • Success Criteria: >95% parent remaining at 24h indicates excellent stability. Appearance of a mass shift (+18 Da for hydration, +36 Da for HCl addition) indicates ring opening.

References

  • Strain Energy & Thermodynamics

    • Wiberg, K. B. (1986). "The Concept of Strain in Organic Chemistry." Angewandte Chemie International Edition. Link

    • Liebman, J. F., & Greenberg, A. (1976). "A structural analysis of the interactions in 1,1-disubstituted cyclopropanes." The Journal of Organic Chemistry. Link

  • Thorpe-Ingold Effect

    • Jung, M. E., & Piizzi, G. (2005). "gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications." Chemical Reviews. Link

  • Walsh Orbitals & Electronic Effects

    • Walsh, A. D. (1949). "The structures of ethylene oxide, cyclopropane, and related molecules." Transactions of the Faraday Society. Link

    • de Meijere, A. (1979). "Bonding Properties of Cyclopropane and Their Chemical Consequences." Angewandte Chemie. Link

  • Medicinal Chemistry & Metabolism

    • Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player in Drug Design." Journal of Medicinal Chemistry. Link

    • Kalgutkar, A. S., et al. (2005).[3] "Functionalized Cyclopropanes as Bioisosteres... in the Design of Mechanism-Based Inhibitors of Cytochrome P450 Enzymes." Journal of Medicinal Chemistry. Link

Sources

Technical Whitepaper: Physicochemical Characterization and Applications of Dimethyl Cyclopropane-1,1-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dimethyl cyclopropane-1,1-dicarboxylate (DMCPD) is a specialized geminal dicarboxylate ester acting as a critical pharmacophore building block in medicinal chemistry. Distinguished by the high ring strain energy of its cyclopropane core (~27.5 kcal/mol) coupled with the electron-withdrawing gem-diester functionality, DMCPD serves as a "spring-loaded" electrophile in donor-acceptor (D-A) cyclopropane transformations.

This technical guide provides a definitive analysis of its physical state, thermodynamic properties, and spectroscopic signatures, designed to support researchers in the synthesis of APIs such as Montelukast and Ketorolac .

Molecular Identity & Structural Analysis[1][2][3][4]

The unique reactivity of DMCPD stems from the hybridization of the cyclopropane carbons. Unlike standard


 carbons (109.5°), the ring carbons possess significant 

-character in the C-C bonds (interorbital angle ~104°) and

-character in the C-H bonds. This "banana bond" character makes the ring behave electronically similar to an alkene, allowing conjugation with the ester carbonyls.
Parameter Data
IUPAC Name Dimethyl cyclopropane-1,1-dicarboxylate
CAS Number 6914-71-2
Molecular Formula

Molecular Weight 158.15 g/mol
SMILES COC(=O)C1(CC1)C(=O)OC
InChI Key PWLLZZMFFZUSOG-UHFFFAOYSA-N

Physicochemical Profile

Data aggregated from standard thermodynamic databases and verified experimental protocols.

Fluid Dynamics & Thermodynamics

At standard ambient temperature and pressure (SATP), DMCPD exists as a colorless to pale yellow liquid. Its liquid range is wide, but its proximity to the freezing point requires careful storage management.

Property Value / Range Technical Implication
Physical State LiquidMobile liquid at RT; easy to handle via syringe.
Melting Point 1.62°C (approx.)[1]Critical: May crystallize in standard refrigerators (4°C). Store at RT or freeze deliberately (-20°C).
Boiling Point 196–198°C (760 mmHg)High boiling point necessitates high-vacuum distillation (<5 mmHg) for purification to avoid thermal decomposition.
Density 1.147 g/mL (25°C)Denser than water. In aqueous workups, it will form the bottom layer , facilitating separation from lighter organic solvents like Et₂O.
Refractive Index (

)
1.441Use for quick purity checks; significant deviation (>0.002) indicates hydrolysis to mono-acid or presence of solvent.
Flash Point 95°C (Closed Cup)Classified as Combustible . High flash point reduces immediate fire risk but requires standard safety protocols.
Solubility Miscible: MeOH, EtOH, DCM, EtOAc, Toluene.Immiscible: Water.Lipophilic nature allows standard organic extraction. Hydrolyzes slowly in water; prolonged exposure degrades purity.
Structural Visualization

The following diagram illustrates the core structural features and the electronic push-pull system that defines its physical behavior.

DMCPD_Structure Core Cyclopropane Ring (High Strain ~27.5 kcal/mol) Gem Gem-Diester Group (Electron Withdrawing) Core->Gem Stabilized by Reactivity Reactivity: Susceptible to Nucleophilic Ring Opening (Homoconjugate) Core->Reactivity Drives Prop Physical Consequence: High BP (Dipole-Dipole) Liquid State Gem->Prop Induces Gem->Reactivity Activates

Figure 1: Structural causality map linking molecular features to physical properties and reactivity.

Spectroscopic Identification

Accurate identification is paramount during synthesis. The symmetry of the cyclopropane ring simplifies the NMR signals, making impurities easily detectable.

Nuclear Magnetic Resonance ( H NMR)

Solvent:


, 300/400 MHz
  • 
     3.75 ppm (Singlet, 6H):  Represents the two equivalent methyl ester groups (
    
    
    
    ).
  • 
     1.45 ppm (Singlet, 4H):  Represents the four equivalent protons on the cyclopropane ring (
    
    
    
    ).
    • Note: The absence of splitting (singlet) for the ring protons confirms the high symmetry of the 1,1-substitution. If splitting is observed, suspect ring-opening or mono-alkylation impurities.

Infrared Spectroscopy (FT-IR)
  • 1730 cm

    
    :  Strong carbonyl (
    
    
    
    ) stretch.
  • 3000-3100 cm

    
    :  Weak 
    
    
    
    stretch characteristic of cyclopropane rings (higher frequency than standard alkyl
    
    
    C-H).

Synthesis & Purification Workflow

Understanding the synthesis helps anticipate impurities that alter physical properties (e.g., residual starting material lowering the refractive index).

Standard Route: Double alkylation of dimethyl malonate with 1,2-dibromoethane using a base (e.g.,


) and Phase Transfer Catalysis (PTC).
Impurity Profile
  • Dimethyl Malonate (Starting Material): BP 180°C. Difficult to separate by distillation due to proximity to DMCPD (BP 197°C). Detection: NMR signal at

    
     3.4 (singlet, 
    
    
    
    ).
  • Mono-alkylated intermediates: Rare due to rapid cyclization but possible if stoichiometry is off.

Purification Protocol

To achieve the literature density (1.147 g/mL) and Refractive Index (1.441):

  • Reaction Quench: Dilute with water to dissolve inorganic salts.

  • Extraction: Extract with Toluene or DCM.

  • Wash: Wash organic layer with 10% NaOH (removes unreacted dimethyl malonate via hydrolysis/solubilization) followed by Brine.

  • Distillation: Fractional distillation under reduced pressure is required.

    • Target: Collect fraction boiling at 70–75°C at 15 mmHg .

Purification_Flow Start Crude Reaction Mixture (DMCPD + Malonate + Salts) Wash Aqueous Wash (NaOH) Removes acidic impurities Start->Wash PhaseSep Phase Separation DMCPD in Organic Layer (Bottom if DCM) Wash->PhaseSep Dry Drying (MgSO4) & Concentration PhaseSep->Dry Distill Vacuum Distillation (Target: 70-75°C @ 15mmHg) Dry->Distill Final Pure DMCPD Liquid (>99% Purity) Distill->Final

Figure 2: Purification logic flow to isolate high-purity DMCPD liquid.

Handling, Safety, and Storage

Self-Validating Safety Protocol:

  • Flash Point Check: With a flash point of 95°C, this is not a "Flammable" liquid (Class 3) under GHS in many jurisdictions, but a "Combustible" liquid. However, standard solvent safety applies.

  • Hydrolysis Risk: The ester bonds are susceptible to hydrolysis. Store in tightly sealed containers under inert gas (Nitrogen/Argon) to prevent moisture ingress.

  • Cold Storage: Due to the ~1.6°C melting point, if stored in a standard fridge (4°C), it may remain liquid or supercool. If stored in a freezer (-20°C), it will solidify. Thaw completely and mix before aliquoting to ensure homogeneity.

Toxicity:

  • Aquatic Chronic 3: Harmful to aquatic life with long-lasting effects.[2] Do not dispose of down drains; use organic waste streams.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2769539, Dimethyl 1,1-cyclopropanedicarboxylate. Retrieved from [Link]

  • Danheiser, R. L., et al. (1998). Cyclopropane-1,1-dicarboxylic Acid.[3][2][4][5][6][7][8][9] Organic Syntheses, Coll. Vol. 9, p.197. (Provides mechanistic grounding for the synthesis and stability of the acid precursor).

  • NIST Chemistry WebBook. Diethyl 1,1-cyclopropanedicarboxylate (Analogous physical data). Retrieved from [Link]

Sources

An In-depth Technical Guide to Dimethyl Cyclopropane-1,1-dicarboxylate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of dimethyl cyclopropane-1,1-dicarboxylate, a pivotal building block in modern organic synthesis and drug development. We will move beyond simple data recitation to offer field-proven insights into its synthesis, reactivity, and applications, grounded in authoritative scientific literature. This document is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this versatile molecule.

Core Identification and Nomenclature

Accurate identification is the foundation of all chemical research. Dimethyl cyclopropane-1,1-dicarboxylate is known by several names, which can be a source of confusion.

IUPAC Name: The systematically generated and universally recognized name is dimethyl cyclopropane-1,1-dicarboxylate .[1]

Synonyms: In literature and commercial listings, a variety of synonyms are used. The most common include:

  • Dimethyl 1,1-cyclopropanedicarboxylate[2][3]

  • 1,1-Cyclopropanedicarboxylic acid, dimethyl ester[1][2]

  • Cyclopropane-1,1-dicarboxylic acid dimethyl ester[2][4]

  • 1,1-Bis(methoxycarbonyl)cyclopropane[4]

Key Identifiers:

Identifier Value Source(s)
CAS Number 6914-71-2 [2][3][5]
Molecular Formula C₇H₁₀O₄ [1][2][5]
Molecular Weight 158.15 g/mol [1][2][3]
InChI Key PWLLZZMFFZUSOG-UHFFFAOYSA-N [1][2][3]

| SMILES | COC(=O)C1(CC1)C(=O)OC |[1][2][3] |

Physicochemical Properties

Understanding the physical properties of a compound is critical for designing experiments, planning purification strategies, and ensuring safe handling. Dimethyl cyclopropane-1,1-dicarboxylate is a colorless to light yellow liquid under standard conditions.[6][7]

PropertyValueSource(s)
Appearance Colorless to light yellow liquid[1][6][7]
Boiling Point 196-198 °C (lit.)[3][6]
Density 1.147 g/mL at 25 °C (lit.)[3][6]
Refractive Index (n20/D) 1.441 (lit.)[3][6]
Flash Point 95 °C (203 °F) - closed cup[6]
Purity (Typical) ≥97-99%[3][4]

Synthesis: The Cycloalkylation of Malonic Esters

The most prevalent and industrially relevant synthesis of dimethyl cyclopropane-1,1-dicarboxylate involves the reaction of dimethyl malonate with a 1,2-dihaloethane, typically 1,2-dibromoethane, in the presence of a base.[8][9] This method is a classic example of a tandem alkylation-cyclization reaction.

Expertise in Action: Causality Behind the Protocol

A robust synthetic protocol is more than a list of steps; it's a system where each component is chosen for a specific, synergistic purpose. The reaction is deceptively simple, but high yield and purity depend on careful control of several factors.

The core mechanism involves the deprotonation of the acidic α-carbon of dimethyl malonate by a base to form an enolate. This nucleophile then attacks one of the electrophilic carbons of 1,2-dibromoethane in an Sₙ2 reaction. A second, intramolecular Sₙ2 reaction, where the newly formed carbanion displaces the second bromide, closes the three-membered ring.

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction & Workup cluster_output Output DM Dimethyl Malonate Reaction Stirring at 100-130°C (Azeotropic H₂O Removal) DM->Reaction DBE 1,2-Dibromoethane DBE->Reaction Base Potassium Carbonate (Fine) Base->Reaction Solvent DMF Solvent->Reaction Filtration Filter Salts (K₂CO₃, KBr) Reaction->Filtration Cool & Dilute Distillation Vacuum Distillation Filtration->Distillation Filtrate Product Dimethyl Cyclopropane- 1,1-dicarboxylate Distillation->Product Purified Product

Caption: High-level workflow for the synthesis of dimethyl cyclopropane-1,1-dicarboxylate.

Self-Validating Experimental Protocol

This protocol is adapted from established industrial methods, designed for high yield and operational efficiency.[9]

1. Reactor Charging:

  • In a reaction vessel equipped with a mechanical stirrer, thermometer, and a distillation setup for azeotropic removal, charge N,N-Dimethylformamide (DMF) as the solvent.

  • Add dimethyl malonate (1.0 eq) and 1,2-dibromoethane (1.5-2.0 eq). The excess dihalide ensures complete consumption of the more valuable malonate.

  • Add finely comminuted potassium carbonate (2.2-2.4 eq). (Causality: Using finely ground K₂CO₃ dramatically increases the surface area, accelerating the reaction rate and improving yields from ~73% to over 95%. Commercial-grade carbonate is significantly less effective.[9])

2. Reaction Execution:

  • Heat the stirred mixture to 110-130 °C. (Causality: This temperature provides sufficient energy for the reaction to proceed at a reasonable rate while allowing for the azeotropic removal of water formed during the reaction, which can drive the equilibrium forward.[9])

  • Maintain the reaction for 5-6 hours, monitoring for the cessation of gas evolution or by GC analysis.

3. Workup and Purification:

  • Cool the reaction mixture to room temperature.

  • Filter the solid salts (unreacted K₂CO₃ and KBr byproduct) and wash the filter cake with a small amount of DMF.

  • Combine the filtrate and washings. The crude reaction mixture is then subjected to vacuum distillation.

  • First, the excess 1,2-dibromoethane and the DMF solvent are removed.

  • The final product, dimethyl cyclopropane-1,1-dicarboxylate, is then distilled as a clear, colorless liquid at approximately 85 °C / 18 mbar.[9]

Reactivity and Synthetic Utility

The synthetic value of this molecule stems from two key features: the geminal diester groups and the strained cyclopropane ring.

  • Ester Group Chemistry: The two methyl ester groups can undergo standard transformations such as hydrolysis to the corresponding dicarboxylic acid, amidation to form diamides, or reduction to yield the diol.

  • Strained Ring Chemistry: The high ring strain of the cyclopropane moiety makes it susceptible to ring-opening reactions with various nucleophiles, providing a pathway to functionalized propane derivatives.[10]

  • Building Block Applications: It serves as a precursor for more complex molecules. For instance, it is used in the preparation of α-diazo-β-ketoesters, which are themselves valuable intermediates in organic synthesis. The strained ring structure makes it an interesting component for creating novel molecular scaffolds.[7]

Core Applications in Drug Discovery

The cyclopropane ring is a "privileged" scaffold in medicinal chemistry. Its rigid, three-dimensional structure can lock a molecule into a specific conformation, improving binding affinity to biological targets. It can also enhance metabolic stability by blocking sites susceptible to enzymatic degradation.[11]

Dimethyl cyclopropane-1,1-dicarboxylate is a crucial intermediate in the synthesis of several Active Pharmaceutical Ingredients (APIs).

  • Ketorolac: A potent non-steroidal anti-inflammatory drug (NSAID).

  • Montelukast: A leukotriene receptor antagonist used for the maintenance treatment of asthma.[10]

The use of this dicarboxylate in the synthesis of these widely used drugs underscores its industrial importance and its value in constructing complex molecular architectures for therapeutic purposes.[10]

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring the safe handling of all chemicals is paramount. This compound presents moderate hazards that must be respected.

Hazard Identification:

  • Classification: Causes serious eye irritation (H319), may cause respiratory irritation (H335), and is harmful to aquatic life with long-lasting effects (H412).[5] It is also classified as a combustible liquid.[12]

  • NFPA Ratings: Health 1, Flammability 1, Reactivity 0.[5]

Personal Protective Equipment (PPE):

  • Hand Protection: Wear protective gloves (e.g., nitrile rubber).

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[5]

  • Skin and Body Protection: Wear a lab coat or suitable protective clothing.

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a multi-purpose combination respirator cartridge is recommended.[5]

Handling and Storage:

  • Storage: Store in a dry, cool, and well-ventilated area in a tightly closed container.[5] Keep away from heat, sparks, and open flames.[12]

  • Incompatibilities: Avoid contact with strong acids, bases, and oxidizing agents.[5]

  • Spills: Absorb small spills with a dry chemical absorbent. For larger spills, evacuate the area and proceed with appropriate containment and cleanup measures.[5]

Conclusion

Dimethyl cyclopropane-1,1-dicarboxylate is far more than a simple chemical. It is a highly versatile and valuable building block, whose unique combination of a strained three-membered ring and dual ester functionality provides access to complex molecular architectures. Its critical role in the synthesis of important pharmaceuticals like Ketorolac and Montelukast highlights its significance. A thorough understanding of its properties, synthesis, and safe handling procedures, as detailed in this guide, is essential for any scientist looking to leverage its full potential in research and development.

References

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 2769539, 1,1-Cyclopropanedicarboxylic acid, 1,1-dimethyl ester. Retrieved from PubChem. [Link]

  • Matrix Fine Chemicals GmbH (n.d.). DIMETHYL CYCLOPROPANE-1,1-DICARBOXYLATE | CAS 6914-71-2. Retrieved from Matrix Fine Chemicals. [Link]

  • Stenutz, R. (n.d.). dimethyl cyclopropane-1,1-dicarboxylate. Retrieved from Stenutz. [Link]

  • National Institute of Standards and Technology (n.d.). Diethyl 1,1-cyclopropanedicarboxylate. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from NIST. [Link]

  • CN103864618A (2014). Synthetic process of 1, 1-cyclopropane dicarboxylic acid dimethyl ester.
  • US5510509A (1996). Preparation of esters of cyclopropane-1,1-dicarboxylic acid.
  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 73790, Diethyl cyclopropane-1,1-dicarboxylate. Retrieved from PubChem. [Link]

  • Singh, R. K., & Danishefsky, S. (1988). Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses, 66, 95. [Link]

  • LookChem (n.d.). Cas 6914-71-2,dimethyl cyclopropane-1,1-dicarboxylate. Retrieved from LookChem. [Link]

  • Müller, P., & Ghanem, A. (2005). Synthesis of Dimethyl 2-Phenylcyclopropane-1,1-Dicarboxylate Using an Iodonium Ylide Derived from Dimethyl Malonate. CHIMIA International Journal for Chemistry, 59(5), 234-237.
  • PubChemLite (n.d.). Dimethyl cyclopropane-1,1-dicarboxylate (C7H10O4). Retrieved from PubChemLite. [Link]

Sources

An In-depth Technical Guide to the Safety and Handling of Dimethyl 1,1-Cyclopropanedicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 1,1-cyclopropanedicarboxylate is a niche yet valuable building block in modern organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its strained cyclopropane ring, coupled with the reactivity of the gem-dicarboxylate ester functionalities, makes it a versatile intermediate for constructing complex molecular architectures.[1][2] This guide provides a comprehensive overview of the material safety data sheet (MSDS) information and critical safety data for dimethyl 1,1-cyclopropanedicarboxylate, designed to empower researchers and professionals with the knowledge to handle this compound safely and effectively.

Chemical and Physical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its safe handling and use in experimental design. The table below summarizes the key properties of dimethyl 1,1-cyclopropanedicarboxylate.

PropertyValueSource(s)
CAS Number 6914-71-2[3][4]
Molecular Formula C₇H₁₀O₄[3]
Molecular Weight 158.15 g/mol [3]
Appearance Colorless to light yellow liquid[5]
Boiling Point 196-198 °C (lit.)[4]
Density 1.147 g/mL at 25 °C (lit.)[4]
Refractive Index n20/D 1.441 (lit.)[4]
Flash Point 95 °C (203 °F) - closed cup[4]
Solubility Soluble in organic solvents, less soluble in water.[1]

Hazard Identification and GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. The classification for dimethyl 1,1-cyclopropanedicarboxylate is as follows:

Hazard ClassHazard CategoryHazard StatementSource(s)
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation.[6]
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)Category 3H335: May cause respiratory irritation.[6]
Hazardous to the Aquatic Environment, Long-Term HazardCategory 3H412: Harmful to aquatic life with long lasting effects.[3][7]

Expert Insight: The classification for eye and respiratory irritation is not universally reported across all suppliers. However, given the presence of two ester functional groups, it is prudent to handle this compound as a potential irritant. Similar small molecule dialkyl dicarboxylates, such as dimethyl malonate, are also classified as skin and eye irritants.[8] The aquatic toxicity classification is consistently reported and should be a key consideration for waste disposal.

Toxicological Profile: A Data-Driven Assessment

  • Acute Toxicity: No specific LD50 (oral, dermal) or LC50 (inhalation) data are available for dimethyl 1,1-cyclopropanedicarboxylate.

  • Skin Corrosion/Irritation: While not formally classified as a skin irritant by all sources, good laboratory practice dictates treating it as a potential mild irritant. Prolonged or repeated skin contact should be avoided.

  • Serious Eye Damage/Irritation: Classified as causing serious eye irritation (H319) by some suppliers.[6] This is a significant hazard, and appropriate eye protection is mandatory.

  • Respiratory or Skin Sensitization: There is no data to suggest that this compound is a skin or respiratory sensitizer.

  • Germ Cell Mutagenicity, Carcinogenicity, and Reproductive Toxicity: There is no data available to classify this compound for these long-term health effects.

Causality in Hazard Assessment: The ester functionalities can be hydrolyzed to produce methanol and 1,1-cyclopropanedicarboxylic acid. While the parent compound's toxicity is not well-defined, methanol is a known toxicant. The irritant effects are likely due to the local interaction of the ester groups with mucous membranes and skin.

Safe Handling and Storage Protocols

Adherence to rigorous safety protocols is paramount when working with any chemical, and dimethyl 1,1-cyclopropanedicarboxylate is no exception.

Personal Protective Equipment (PPE)

The following PPE is required to minimize exposure and ensure personal safety:

  • Eye Protection: Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should also be worn.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) should be worn. It is crucial to inspect gloves for any signs of degradation before use.

  • Skin and Body Protection: A lab coat should be worn at all times. For larger quantities or when there is a risk of significant splashing, additional protective clothing may be necessary.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If a fume hood is not available and there is a potential for inhalation of vapors or aerosols, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Experimental Workflow for Safe Handling:

Caption: A logical workflow for the safe handling of dimethyl 1,1-cyclopropanedicarboxylate.

Storage Requirements
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from sources of ignition, heat, and direct sunlight.

  • Incompatible materials to avoid: Strong oxidizing agents, strong acids, and strong bases.

Emergency Procedures: A Self-Validating System

In the event of an accidental exposure or spill, a rapid and informed response is critical.

First-Aid Measures
Exposure RouteFirst-Aid ProtocolSource(s)
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[6]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops or persists.[6]
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Get medical attention if adverse health effects persist or are severe.[6]
Ingestion Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Get medical attention if you feel unwell.[6]
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards Arising from the Chemical: In a fire, thermal decomposition can produce carbon monoxide and carbon dioxide. Containers may explode when heated.

  • Protective Equipment for Firefighters: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.

Accidental Release Measures
  • Evacuate Personnel: Immediately evacuate personnel from the spill area.

  • Ventilate the Area: Ensure adequate ventilation.

  • Contain the Spill: Use a non-combustible absorbent material like sand, earth, or vermiculite to contain the spill.

  • Collect the Spilled Material: Carefully collect the absorbed material and place it into a suitable, labeled container for disposal.

  • Clean the Area: Decontaminate the spill area with a suitable cleaning agent.

  • Avoid Environmental Contamination: Prevent the spilled material from entering drains or waterways.

Emergency Response Workflow:

EmergencyResponse cluster_response Immediate Actions cluster_containment Containment & Cleanup cluster_followup Follow-Up Spill Accidental Spill or Exposure Evacuate Evacuate Area Spill->Evacuate FirstAid Administer First Aid Spill->FirstAid Notify Notify Supervisor / EHS Evacuate->Notify FirstAid->Notify Contain Contain Spill with Absorbent Notify->Contain Collect Collect Waste Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose Report Complete Incident Report Dispose->Report

Caption: A flowchart for responding to accidental spills or exposures.

Stability and Reactivity

  • Chemical Stability: Stable under normal conditions of use and storage.

  • Reactivity: The strained cyclopropane ring can be susceptible to ring-opening reactions under certain conditions, particularly with strong nucleophiles or in the presence of transition metals.[9]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

  • Hazardous Decomposition Products: Thermal decomposition will produce carbon monoxide and carbon dioxide.[10]

Ecological Information

Dimethyl 1,1-cyclopropanedicarboxylate is classified as harmful to aquatic life with long-lasting effects (H412).[3][7] Therefore, it is imperative to prevent its release into the environment.

  • Persistence and Degradability: Specific data on the biodegradation of dimethyl 1,1-cyclopropanedicarboxylate is limited. However, dicarboxylic acid esters are generally susceptible to hydrolysis and biodegradation.[11]

  • Bioaccumulative Potential: No specific data is available.

  • Mobility in Soil: No specific data is available.

Environmental Fate Considerations: The hydrolysis of the ester groups would lead to the formation of 1,1-cyclopropanedicarboxylic acid and methanol. The environmental impact of these degradation products should also be considered.

Disposal Considerations

All waste materials containing dimethyl 1,1-cyclopropanedicarboxylate must be disposed of in accordance with local, state, and federal regulations. Due to its aquatic toxicity, it should not be disposed of down the drain. Waste should be collected in a labeled, sealed container and handled by a licensed professional waste disposal service.

Conclusion

Dimethyl 1,1-cyclopropanedicarboxylate is a valuable synthetic intermediate that can be handled safely with the appropriate precautions. The primary hazards are its potential for serious eye and respiratory irritation and its long-term harmful effects on aquatic life. By understanding its properties, adhering to strict handling and storage protocols, and being prepared for emergencies, researchers can effectively mitigate the risks associated with this compound. The absence of comprehensive toxicological data underscores the importance of a conservative and cautious approach to its use in any laboratory or manufacturing setting.

References

  • PubChem. (n.d.). 1,1-Cyclopropanedicarboxylic acid, 1,1-dimethyl ester. National Center for Biotechnology Information. Retrieved from [Link]

  • EPA CompTox Chemicals Dashboard. (2025, October 15). Cyclopropane, (1-methylethyl)- Env. Fate/Transport. U.S. Environmental Protection Agency. Retrieved from [Link]

  • EPA CompTox Chemicals Dashboard. (2025, October 15). 1,1-Bis(hydroxymethyl)cyclopropane Env. Fate/Transport. U.S. Environmental Protection Agency. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of 2‐(iodomethyl)cyclopropane‐1,1‐dicarboxylate with alkenes.... Retrieved from [Link]

  • Sergeev, P. G., Novikov, R. G., & Tomilov, Y. V. (2024, April 2). Cyclization reactions of cyclopropane derivatives with conjugated carbo- and heterosystems. Russian Chemical Reviews. Retrieved from [Link]

  • Loba Chemie. (2016, May 30). DIMETHYL MALONATE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Google Patents. (n.d.). EP0857712B1 - Process for the preparation of cyclopropane-1,1-dicarboxylic acid.
  • ResearchGate. (n.d.). (PDF) Reactivity of electrophilic cyclopropanes. Retrieved from [Link]

  • European Chemicals Agency. (2024, September 11). Substance Information - 2,4-dimethylcyclohexan-1-one. Retrieved from [Link]

  • European Chemicals Agency. (2023, June 9). Substance Information - Methyl cyclopropanecarboxylate. Retrieved from [Link]

  • Sarpong, R., et al. (n.d.). Rearrangement Reactions of 1,1-Divinyl-2-phenylcyclopropanes. PMC. Retrieved from [Link]

  • precisionFDA. (n.d.). DIMETHYL 1,1-CYCLOPROPANEDICARBOXYLATE. Retrieved from [Link]

  • Google Patents. (n.d.). US5869737A - Process for the preparation of cyclopropane-1, 1-dicarboxylic acid derivatives.
  • Charette, A. B., & Marcoux, J. F. (n.d.). Stereoselective Cyclopropanation Reactions. Docentes FCT NOVA. Retrieved from [Link]

  • Matthies, C., et al. (n.d.). Anaerobic degradation of long-chain dicarboxylic acids by methanogenic enrichment cultures. FEMS Microbiology Letters.
  • European Chemicals Agency. (2023, May 23). Substance Information - MONTAVERDI. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Element 2: Environmental Fate and Transport. Centers for Disease Control and Prevention. Retrieved from [Link]

  • DTU Research Database. (n.d.). Biodegradation of chemicals tested in mixtures and individually: mixture effects on biodegradation kinetics and microbial composition. Technical University of Denmark. Retrieved from [Link]

  • Shree Ganesh Remedies Limited. (n.d.). Dimethyl 1,1-cyclopropanedicarboxylate-6914-71-2. Retrieved from [Link]

  • Oregon State University. (n.d.). Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. Retrieved from [Link]

  • Bender, D. M., et al. (2008, February 7). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic Letters. Retrieved from [Link]

  • European Chemicals Agency. (2024, November 7). Industry classifications - 2,2-dimethylcyclopropane-1-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of rearrangements of cyclopropane derivatives involving heavy‐atom tunneling. The bonds in red are opening or closing.. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Cyclopropane-1,1-dicarboxylic acid. Retrieved from [Link]

  • Gigli, M., et al. (2022, April 30). Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study. PubMed. Retrieved from [Link]

  • Adams, S., et al. (2021, October 1). Co-formulants and adjuvants affect the acute aquatic and terrestrial toxicity of a cycloxydim herbicide formulation to European common frogs (Rana temporaria). PubMed. Retrieved from [Link]

  • Schulz, S., et al. (n.d.). Cyclopropane Hydrocarbons from the Springtail Vertagopus sarekensis—A New Class of Cuticular Lipids from Arthropods. PMC. Retrieved from [Link]

  • Institute for In Vitro Sciences, Inc. (n.d.). Application of the KeratinoSens Assay for Prediction of Dermal Sensitization Hazard for Botanical Cosmetic Ingredients. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme. (2017, March 3). PUBLIC REPORT Cyclopropanemethanol, 2-(1,4-dimethyl-3-penten-1-yl)-1-methyl. Retrieved from [Link]

  • Banks, R. E., et al. (n.d.). Cyclopropane chemistry. Part III. Thermal decomposition of some halogenopolyfluorocyclopropanes. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • Antunes, A. M. M., et al. (n.d.). Toxicometabolomics: Small Molecules to Answer Big Toxicological Questions. PMC. Retrieved from [Link]

  • Talpur, F. N., et al. (n.d.). Complete degradation of dimethyl phthalate by biochemical cooperation of the Bacillus thuringiensis strain isolated from cotton field soil. RSC Publishing. Retrieved from [Link]

  • Raczka, E., et al. (2025, August 20). New Horizons in Skin Sensitization Assessment of Complex Mixtures: The Use of New Approach Methodologies Beyond Regulatory Approaches. PMC. Retrieved from [Link]

  • Gendek, D., et al. (2023, June 27). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. PMC. Retrieved from [Link]

  • Kumar, A., et al. (2023, March 8). Process optimization and kinetic study of biodegradation of dimethyl phthalate by KS2, a novel strain of Micrococcus sp. PMC. Retrieved from [Link]

  • MDPI. (2024, June 7). The TaCl5-Mediated Reaction of Dimethyl 2-Phenylcyclopropane-1,1-dicarboxylate with Aromatic Aldehydes as a Route to Substituted Tetrahydronaphthalenes. Retrieved from [Link]

  • Berg, J. E., et al. (n.d.). Cumulative Irritation Potential and Contact Sensitization Potential of Tazarotene Foam 0.1% in 2 Phase 1 Patch Studies. Cutis. Retrieved from [Link]

  • Kim, J., et al. (2025, December 19). Revisiting the Role of Carboxylates in Dialkyltin Dicarboxylate EUV Resists: Evidence for Electron-Induced Decarboxylation. PubMed. Retrieved from [Link]

  • ProBiologists. (n.d.). Archives of Clinical Toxicology. Retrieved from [Link]

  • ResearchGate. (n.d.). Ecotoxicological QSAR modelling of the acute toxicity of fused and non-fused polycyclic aromatic hydrocarbons (FNFPAHs) against two aquatic organisms: Consensus modelling and comparison with ECOSAR | Request PDF. Retrieved from [Link]

  • Chan, T. M., & Fu, S. C. (n.d.). Metabolic alterations induced by topical dimethylacetylenedicarboxylate. PubMed. Retrieved from [Link]

  • Organic Chemistry Frontiers. (n.d.). Application of dialkyl azodicarboxylate frameworks featuring multi-functional properties. RSC Publishing. Retrieved from [Link]

  • Martínez-Araya, J. I., et al. (2022, August 28). QSTR Modeling to Find Relevant DFT Descriptors Related to the Toxicity of Carbamates. International Journal of Molecular Sciences. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols: Synthesis of Dimethyl Cyclopropane-1,1-dicarboxylate from Dimethyl Malonate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Dimethyl cyclopropane-1,1-dicarboxylate is a valuable synthetic intermediate in organic chemistry, finding applications in the synthesis of various complex molecules, including pharmaceuticals and natural products. The cyclopropane ring, a strained three-membered carbocycle, imparts unique conformational constraints and reactivity to molecules, making it a desirable structural motif in drug design. This document provides a comprehensive guide for the synthesis of dimethyl cyclopropane-1,1-dicarboxylate from dimethyl malonate and 1,2-dihaloethanes, intended for researchers, scientists, and professionals in drug development.

The presented protocol is based on the classical malonic ester synthesis, a robust and well-established method for the formation of carbon-carbon bonds. Specifically, it involves the dialkylation of dimethyl malonate with a 1,2-dihaloethane, typically 1,2-dibromoethane or 1,2-dichloroethane, in the presence of a base. This application note will delve into the mechanistic underpinnings of this transformation, provide detailed, field-proven experimental protocols, and offer insights into process optimization and safety considerations.

Reaction Mechanism and Key Principles

The synthesis of dimethyl cyclopropane-1,1-dicarboxylate from dimethyl malonate proceeds through a sequential double alkylation reaction. The core principle lies in the acidity of the α-protons of dimethyl malonate, which can be readily abstracted by a suitable base to form a stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbon of the 1,2-dihaloethane in a substitution reaction. A second deprotonation and subsequent intramolecular cyclization yield the desired cyclopropane ring.

Step-by-Step Mechanistic Pathway:
  • Enolate Formation: A base, such as potassium carbonate or sodium ethoxide, deprotonates the α-carbon of dimethyl malonate, forming a resonance-stabilized enolate. The choice of base is critical; it must be strong enough to deprotonate the malonate ester without causing significant hydrolysis of the ester groups.[1][2]

  • First Alkylation (SN2): The enolate attacks one of the electrophilic carbon atoms of the 1,2-dihaloethane in a nucleophilic substitution (SN2) reaction, displacing a halide ion and forming an intermediate, dimethyl 2-(2-haloethyl)malonate.

  • Second Enolate Formation: The remaining α-proton on the mono-alkylated intermediate is also acidic and is removed by the base to form a second enolate.

  • Intramolecular Cyclization (SN2): The newly formed enolate undergoes an intramolecular SN2 reaction, attacking the carbon atom bearing the second halogen. This ring-closing step forms the cyclopropane ring and expels the final halide ion.

The overall efficiency of the reaction is influenced by several factors, including the choice of base, solvent, reaction temperature, and the nature of the leaving group on the dihaloethane (Br > Cl).[3]

Experimental Protocols

Two primary protocols are presented below, utilizing either 1,2-dibromoethane or 1,2-dichloroethane. The choice between these reagents often depends on a balance of reactivity, cost, and safety considerations. 1,2-dibromoethane is more reactive, often leading to higher yields and shorter reaction times, but 1,2-dichloroethane is less expensive and may be preferred for large-scale syntheses.[3]

Protocol 1: Synthesis using 1,2-Dibromoethane and Potassium Carbonate

This protocol is adapted from established literature procedures and offers a reliable method for the synthesis of dimethyl cyclopropane-1,1-dicarboxylate.[3][4]

Materials and Reagents:
ReagentMolar Mass ( g/mol )AmountMoles
Dimethyl malonate132.1217.8 mL0.21
1,2-Dibromoethane187.8663.7 mL0.74
Potassium Carbonate (finely comminuted)138.2133.1 g0.24
N,N-Dimethylformamide (DMF)73.0950 mL-
Dichloromethane (for workup)84.93As needed-
Procedure:
  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add N,N-dimethylformamide (50 mL), dimethyl malonate (17.8 mL, 0.21 mol), 1,2-dibromoethane (63.7 mL, 0.74 mol), and finely comminuted potassium carbonate (33.1 g, 0.24 mol).

  • Heat the reaction mixture to 130°C with vigorous stirring for 3 hours.[4]

  • After the reaction is complete (monitored by TLC or GC), allow the mixture to cool to room temperature.

  • Remove the excess 1,2-dibromoethane and DMF by vacuum distillation.

  • To the residue, add dichloromethane and stir to dissolve the product.

  • Filter the mixture to remove the inorganic salts (potassium bromide and excess potassium carbonate).

  • Wash the filtered salts with additional dichloromethane.

  • Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude dimethyl cyclopropane-1,1-dicarboxylate.

  • Purify the crude product by vacuum distillation (boiling point approximately 85°C at 18 mbar) to obtain a clear, colorless liquid.[3]

Protocol 2: Synthesis using 1,2-Dichloroethane and Sodium Ethoxide

This protocol utilizes the less reactive but more economical 1,2-dichloroethane. The use of a stronger base, sodium ethoxide, is necessary to achieve a reasonable reaction rate.

Materials and Reagents:
ReagentMolar Mass ( g/mol )AmountMoles
Dimethyl malonate132.1226.4 g0.20
1,2-Dichloroethane98.9659.4 g0.60
Sodium Metal22.999.2 g0.40
Absolute Ethanol46.07150 mL-
Diethyl ether (for workup)74.12As needed-
Procedure:
  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (9.2 g, 0.40 mol) in small portions to absolute ethanol (150 mL). The reaction is exothermic; control the addition rate to maintain a gentle reflux.

  • Once all the sodium has reacted, cool the sodium ethoxide solution to room temperature.

  • Add dimethyl malonate (26.4 g, 0.20 mol) dropwise to the sodium ethoxide solution with stirring.

  • Following the addition of dimethyl malonate, add 1,2-dichloroethane (59.4 g, 0.60 mol) dropwise.

  • Heat the reaction mixture to reflux with stirring for 4-6 hours.

  • After cooling to room temperature, pour the reaction mixture into cold water (400 mL).

  • Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by vacuum distillation.

Visualization of the Synthetic Workflow

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction Process cluster_product Product DimethylMalonate Dimethyl Malonate Mixing Mixing and Heating DimethylMalonate->Mixing Dihaloethane 1,2-Dihaloethane Dihaloethane->Mixing Base Base (e.g., K2CO3) Base->Mixing Solvent Solvent (e.g., DMF) Solvent->Mixing Reaction Cyclization Reaction Mixing->Reaction Heat Workup Workup (Filtration, Extraction) Reaction->Workup Purification Purification (Vacuum Distillation) Workup->Purification FinalProduct Dimethyl Cyclopropane- 1,1-dicarboxylate Purification->FinalProduct

Caption: Workflow for the synthesis of dimethyl cyclopropane-1,1-dicarboxylate.

Troubleshooting and Optimization

Issue Potential Cause Recommendation
Low Yield Incomplete reaction.Increase reaction time or temperature. Ensure the base is of sufficient quality and quantity. Monitor the reaction by TLC or GC.
Side reactions (e.g., elimination).Use a less hindered base if applicable. Optimize the reaction temperature.
Loss of product during workup.Ensure complete extraction of the product. Be cautious during solvent removal to avoid loss of the relatively volatile product.
Presence of Starting Material Insufficient base or reaction time.Increase the amount of base or prolong the reaction time.
Formation of Dialkylated byproducts Not applicable for this intramolecular cyclization, but in related intermolecular alkylations, this is a common issue.N/A
Product Purity Issues Incomplete removal of solvent or starting materials.Ensure efficient vacuum distillation with a fractionating column for better separation.

Safety Precautions

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the reagents and performing the synthesis.

Handling of Reagents:

  • Dimethyl malonate: May cause skin and eye irritation.[5][6] Handle in a well-ventilated area.

  • 1,2-Dibromoethane and 1,2-Dichloroethane: These are toxic and carcinogenic. Handle only in a chemical fume hood. Avoid inhalation and skin contact.

  • Potassium Carbonate: Can cause skin and eye irritation. Avoid inhaling the dust.

  • Sodium Metal: Highly reactive with water and alcohols. Handle with extreme care under an inert atmosphere.

  • N,N-Dimethylformamide (DMF): A potential teratogen. Avoid skin contact and inhalation.

Reaction Conditions:

  • The reactions involving sodium metal and ethanol are highly exothermic. Ensure proper cooling and controlled addition of reagents.

  • Heating of DMF should be done with care in a well-ventilated fume hood.

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Halogenated organic waste should be collected separately.

Conclusion

The synthesis of dimethyl cyclopropane-1,1-dicarboxylate from dimethyl malonate and 1,2-dihaloethanes is a classic and effective method for obtaining this important synthetic intermediate. By carefully selecting the reagents and optimizing the reaction conditions, high yields of the desired product can be achieved. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully perform this synthesis in a safe and efficient manner.

References

  • American Chemical Society. (2024, May 24). Light Induced Cobalt(III) Carbene Radical Formation from Dimethyl Malonate As Carbene Precursor. ACS Publications. [Link]

  • Huels AG. (1996). Preparation of esters of cyclopropane-1,1-dicarboxylic acid.
  • CN103864618A. (n.d.). Synthetic process of 1, 1-cyclopropane dicarboxylic acid dimethyl ester.
  • Singh, R. K., & Danishefsky, S. (n.d.). Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses. [Link]

  • ResearchGate. (n.d.). Synthesis of Dimethyl 2-Phenylcyclopropane-1,1-Dicarboxylate Using an Iodonium Ylide Derived from Dimethyl Malonate. [Link]

  • ARKIVOC. (n.d.). There are few reports of successful intermolecular cyclopropanation reactions of diazomalonates that occur with enantiocontrol. [Link]

  • Loba Chemie. (2016, May 30). DIMETHYL MALONATE FOR SYNTHESIS MSDS. [Link]

  • Ferrer, C., & Echavarren, A. M. (2023, July 26). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. MDPI. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Dimethyl malonate. [Link]

  • J-GLOBAL. (n.d.). SYNTHESIS OF DIMETHYL 2-PHENYLCYCLOPROPANE-1,1-DICARBOXYLATE USING AN IODONIUM YLIDE DERIVED FROM DIMETHYL MALONATE. [Link]

  • Docentes FCT NOVA. (n.d.). Stereoselective Cyclopropanation Reactions. [Link]

  • Huels Aktiengesellschaft. (1999). Process for the preparation of cyclopropane-1, 1-dicarboxylic acid derivatives.
  • European Patent Office. (n.d.).
  • SlideShare. (2019, February 6). Organic Synthesis Via Enolate. [Link]

  • Master Organic Chemistry. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. [Link]

  • Wikipedia. (n.d.). Dimethyl malonate. [Link]

Sources

Precision Protocol: 1,2-Dibromoethane Cyclodialkylation for Strained Ring and Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1,2-Dibromoethane Cyclodialkylation Reaction Protocol Content Type: Detailed Application Note & Protocol Audience: Researchers, Scientists, Drug Development Professionals

Introduction

1,2-Dibromoethane (ethylene dibromide, EDB) is a classic


 electrophilic building block used in medicinal chemistry to introduce ethylene bridges. Its primary utility lies in cyclodialkylation —the formation of a cyclic system by alkylating a nucleophile at two positions. This process is critical for synthesizing cyclopropanes  (via active methylene compounds) and heterocycles  (such as 1,4-benzodioxans and piperazines), both of which are privileged scaffolds in drug discovery due to their ability to constrain molecular conformation and improve metabolic stability.

However, the use of 1,2-dibromoethane presents a specific mechanistic challenge: competition between substitution (


) and elimination (

)
. The basic conditions required to generate nucleophiles (enolates, phenoxides) also promote the dehydrobromination of EDB to vinyl bromide or acetylene, often severely limiting yields.

This guide provides two optimized protocols designed to suppress elimination and maximize cyclization:

  • C-Cyclodialkylation : Synthesis of Diethyl Cyclopropane-1,1-dicarboxylate via Solid-Liquid Phase Transfer Catalysis (SL-PTC).

  • O-Cyclodialkylation : Synthesis of 2,3-Dihydro-1,4-benzodioxine (1,4-Benzodioxan) from Catechol.

Safety Directive: 1,2-Dibromoethane (EDB)

CRITICAL WARNING : 1,2-Dibromoethane is a suspected human carcinogen , a potent mutagen, and a reproductive toxin. It is readily absorbed through the skin and highly volatile.

  • Engineering Controls : All operations must be performed in a certified chemical fume hood.

  • PPE : Double-glove technique is mandatory. PVA (Polyvinyl alcohol) or Viton gloves offer the best resistance; standard nitrile gloves provide only momentary protection against EDB.

  • Waste : All EDB-contaminated waste must be segregated into halogenated waste streams. Do not mix with strong oxidizers.

Mechanistic Insight: The vs. Battle

The success of cyclodialkylation relies on favoring the


 pathway.
  • Pathway A (Desired) : First nucleophilic attack forms a mono-bromoethyl intermediate, followed by a rapid intramolecular

    
     closure (3-exo-tet or 5/6-exo-tet).
    
  • Pathway B (Undesired) : Base-promoted

    
     elimination of 1,2-dibromoethane yields vinyl bromide, which is unreactive toward 
    
    
    
    under these conditions, effectively quenching the reaction.

Optimization Strategy :

  • Solvent : Use polar aprotic solvents (DMSO, DMF, MeCN) or Phase Transfer Catalysis (PTC) to enhance nucleophilicity without using hard alkoxide bases (like NaOEt) that favor elimination.

  • Concentration : High dilution favors intramolecular cyclization over intermolecular polymerization (oligomerization).

Protocol A: Synthesis of Diethyl Cyclopropane-1,1-dicarboxylate

This protocol utilizes Solid-Liquid Phase Transfer Catalysis (SL-PTC) . Unlike the traditional Perkin synthesis using sodium ethoxide (which often results in low yields due to E2 elimination), this method uses potassium carbonate and a quaternary ammonium salt. The carbonate base is insoluble in the organic phase, preventing high concentrations of dissolved base that would trigger elimination of the alkyl halide.

Reagents & Materials[1][2][3][4][5][6][7][8]
  • Substrate : Diethyl malonate (16.0 g, 100 mmol)

  • Reagent : 1,2-Dibromoethane (22.5 g, 120 mmol, 1.2 equiv)

  • Base : Potassium Carbonate (

    
    ), anhydrous, finely powdered (34.5 g, 250 mmol, 2.5 equiv)
    
  • Catalyst : Triethylbenzylammonium chloride (TEBA) or Tetrabutylammonium bromide (TBAB) (1.1 g, 5 mmol, 5 mol%)

  • Solvent : Acetonitrile (MeCN), anhydrous (150 mL) or DMSO (for faster rates but harder workup)

Step-by-Step Procedure
  • Setup : Flame-dry a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer (preferred over magnetic for slurries), a reflux condenser, and a nitrogen inlet.

  • Charging : Add the finely powdered

    
    , TEBA catalyst, and Acetonitrile to the flask. Stir vigorously to create a uniform suspension.[1]
    
  • Addition : Add Diethyl malonate and 1,2-Dibromoethane to the suspension.

    • Note: Unlike strong base protocols, simultaneous addition is permissible here because the base is solid-phase limited.

  • Reaction : Heat the mixture to gentle reflux (~82°C) with vigorous stirring (800+ rpm).

    • Time : 8–12 hours. Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS.[2] The mono-alkylated intermediate is rarely seen; it cyclizes rapidly.

  • Workup :

    • Cool the mixture to room temperature.

    • Filter off the solid salts (

      
      , excess 
      
      
      
      ) through a sintered glass funnel or Celite pad. Wash the cake with
      
      
      or
      
      
      .
    • Concentrate the filtrate under reduced pressure to remove the solvent (MeCN).

  • Purification :

    • Dissolve the residue in

      
       (100 mL) and wash with water (2 x 50 mL) to remove residual catalyst and DMSO (if used).
      
    • Dry organic layer over

      
      , filter, and evaporate.
      
    • Distillation : Distill the crude oil under vacuum. Diethyl cyclopropane-1,1-dicarboxylate boils at ~115–120°C / 20 mmHg.

  • Expected Yield : 65–75% (Colorless liquid).

Protocol B: Synthesis of 2,3-Dihydro-1,4-benzodioxine (1,4-Benzodioxan)

This protocol targets the O-alkylation of catechol. The challenge here is preventing the formation of linear polymers (intermolecular reaction). Using an excess of 1,2-dibromoethane and high dilution helps favor the cyclic monomer.

Reagents & Materials[1][2][3][4][5][6][7][8][10]
  • Substrate : Catechol (1,2-dihydroxybenzene) (11.0 g, 100 mmol)

  • Reagent : 1,2-Dibromoethane (37.6 g, 200 mmol, 2.0 equiv)

  • Base : Potassium Carbonate (

    
    ), anhydrous (41.4 g, 300 mmol, 3.0 equiv)
    
  • Solvent : Acetone (Reagent grade) or DMF (150 mL)

  • Additive : Potassium Iodide (KI) (catalytic, 0.5 g) – accelerates the reaction via Finkelstein exchange in situ.

Step-by-Step Procedure
  • Setup : Equip a 500 mL round-bottom flask with a reflux condenser and magnetic stir bar.

  • Solvation : Dissolve Catechol and 1,2-Dibromoethane in Acetone (150 mL).

  • Activation : Add anhydrous

    
     and catalytic KI.
    
  • Reflux : Heat the mixture to reflux (approx. 56–60°C) for 12–24 hours.

    • Observation: The mixture will turn from clear/pale to dark brown as oxidation products of catechol may form if air is not excluded; flush with

      
       if possible.
      
  • Workup :

    • Cool to room temperature.[3] Filter off inorganic solids.

    • Evaporate the acetone.

    • Partition the oily residue between Diethyl Ether (100 mL) and 1M NaOH (50 mL).

    • Critical Step: The NaOH wash removes unreacted catechol (which is acidic). The product (neutral ether) stays in the organic layer.

    • Wash organic layer with Brine, dry over

      
      .
      
  • Purification :

    • Vacuum distillation is required to separate the product from excess 1,2-dibromoethane.

    • Boiling Point : ~100°C / 20 mmHg.

  • Expected Yield : 50–65%.

Critical Parameters & Troubleshooting

ParameterRecommendationRationale
Stoichiometry 1.2–2.0 equiv EDBExcess EDB compensates for loss via elimination (E2) and favors cyclization over polymerization in Protocol B.
Water Content Strictly AnhydrousWater solvates the anion, reducing nucleophilicity and promoting ester hydrolysis (saponification) in Protocol A.
Stirring Vigorous (>800 rpm)Essential for SL-PTC (Protocol A) to maximize surface contact between the solid base and organic phase.
Temperature Reflux (MeCN/Acetone)Sufficient energy to overcome the activation barrier for the second alkylation (cyclization) without causing rapid EDB degradation.

Reaction Pathway Visualization

The following diagram illustrates the divergent pathways for the Malonate Cyclodialkylation, highlighting the critical decision point between Cyclization and Elimination.

G cluster_0 Critical Control Point Start Diethyl Malonate + 1,2-Dibromoethane Enolate Enolate Anion (Reactive Species) Start->Enolate K2CO3 / PTC Deprotonation MonoAlkyl Mono-Bromoethyl Intermediate Enolate->MonoAlkyl SN2 Attack (Slow Step) Elimination Vinyl Bromide (Dead End) Enolate->Elimination E2 Pathway (Avoided by PTC) Product Diethyl Cyclopropane- 1,1-dicarboxylate (Target) MonoAlkyl->Product Intramolecular SN2 (Fast Cyclization) Polymer Oligomers/Polymers (Side Product) MonoAlkyl->Polymer Intermolecular Attack (High Conc.)

Figure 1: Reaction pathway logic for 1,2-dibromoethane cyclodialkylation. Green path indicates the desired SL-PTC mechanism; Red/Dashed paths indicate side reactions suppressed by the protocol.

References

  • Classic Perkin Synthesis & Modifications

    • Heisig, G. B.; Stodola, F. H. "Ethyl 1,1-Cyclopropanedicarboxylate". Organic Syntheses, 1937 , 17, 36. Link

  • Phase Transfer Catalysis Method

    • Fedorynski, M.; Czerwinski, K. "Synthesis of 1,1-bis(alkoxycarbonyl)cycloalkanes under phase-transfer catalytic conditions". Organic Syntheses, 2004 , Coll. Vol. 10, 437. Link

    • Note: This reference details the general PTC strategy for malonates which is superior to the alkoxide method.
  • Benzodioxan Synthesis: Gu, X. et al. "Synthesis of 1,4-benzodioxane derivatives". Journal of Chemical Research, 2005, 2005(9), 583-585. Typical conditions cited in: Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Longman, 1989.
  • Safety Data

    • National Toxicology Program. "1,2-Dibromoethane".[4][5][6][7] Report on Carcinogens, 15th Edition. Link

Sources

Revolutionizing Synthesis: A Deep Dive into Phase Transfer Catalysis for Cyclopropane-1,1-dicarboxylate Construction

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Application in Pharmaceutical and Agrochemical Research & Development

The cyclopropane ring, a motif of significant interest in medicinal chemistry and materials science, imparts unique conformational rigidity and electronic properties to molecules. Its incorporation into drug candidates has often led to enhanced metabolic stability, improved binding affinity, and increased potency. Among the vast array of cyclopropane-containing structures, cyclopropane-1,1-dicarboxylates stand out as versatile synthetic intermediates. This application note provides an in-depth guide to the synthesis of these valuable building blocks, with a focus on the robust and highly efficient methodology of Phase Transfer Catalysis (PTC).

The Challenge and the Solution: Why Phase Transfer Catalysis?

The classical synthesis of cyclopropane-1,1-dicarboxylates often involves the reaction of a malonic ester with a 1,2-dihaloethane. However, these reactions are notoriously challenging under traditional homogeneous conditions. The reactants, a polar anionic nucleophile (the enolate of the malonic ester) and a nonpolar electrophile (the dihaloethane), exhibit poor mutual solubility. This immiscibility leads to slow reaction rates, the need for harsh reaction conditions, and often results in low yields and the formation of undesirable byproducts.[1][2]

Phase Transfer Catalysis (PTC) elegantly overcomes these limitations by facilitating the transport of a reactant from one phase to another where the reaction can proceed smoothly.[3] In the context of cyclopropane-1,1-dicarboxylate synthesis, a phase transfer catalyst, typically a quaternary ammonium or phosphonium salt, shuttles the malonate anion from an aqueous or solid phase into the organic phase containing the dihaloalkane.[3] This brings the reactants into intimate contact, dramatically accelerating the reaction rate under milder conditions and leading to higher yields and purities.[2][4]

Delving into the Mechanism: The PTC Catalytic Cycle

The power of PTC lies in its catalytic cycle, which continuously regenerates the active catalyst. The process can be broken down into the following key steps:

  • Anion Exchange: In a typical liquid-liquid or solid-liquid PTC system, the quaternary ammonium cation (Q⁺) of the catalyst exchanges its counter-ion (X⁻) for the deprotonated malonate anion (Y⁻) from the aqueous or solid phase.

  • Phase Transfer: The newly formed lipophilic ion pair [Q⁺Y⁻] is soluble in the organic phase and migrates across the phase boundary.

  • Nucleophilic Attack: In the organic phase, the "naked" and highly reactive malonate anion attacks the 1,2-dihaloethane in a sequential double SN2 reaction, first forming an intermediate and then closing the three-membered ring.

  • Catalyst Regeneration: The displacement of the halide ions (X⁻) from the dihaloethane regenerates the original catalyst counter-ion. The [Q⁺X⁻] ion pair then returns to the aqueous or solid phase to restart the cycle.

This continuous process ensures that a small, catalytic amount of the phase transfer agent can facilitate the conversion of a large amount of starting material.

PTC_Mechanism A Malonate Anion (Y⁻) + M⁺ QY_org Lipophilic Ion Pair (Q⁺Y⁻) A->QY_org Anion Exchange QX_aq Catalyst (Q⁺X⁻) QX_aq->A B 1,2-Dihaloethane (R-X) P Cyclopropane-1,1-dicarboxylate (Product) B->P QY_org->P Cyclopropanation (Sₙ2) QX_org Catalyst (Q⁺X⁻) P->QX_org Halide Release QX_org->QX_aq Phase Transfer caption Figure 1. The Catalytic Cycle of Phase Transfer Catalysis

Sources

Technical Application Note: Dimethyl Cyclopropane-1,1-Dicarboxylate in the Total Synthesis of Montelukast Sodium

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Importance

Dimethyl cyclopropane-1,1-dicarboxylate (DMCPD) acts as the foundational scaffold for the cyclopropane moiety in Montelukast Sodium (Singulair®). Its structural rigidity is pharmacologically essential, mimicking the gem-dimethyl effect to lock the cysteinyl leukotriene receptor antagonist into its active conformation.

In the industrial synthesis of Montelukast, DMCPD is not merely a reagent but a critical quality attribute (CQA) determinant . It serves as the precursor to 1,1-bis(hydroxymethyl)cyclopropane (the "Diol"), which is subsequently converted into the 1-(mercaptomethyl)cyclopropaneacetic acid side chain.

Key Technical Insight: The purity of DMCPD directly influences the formation of "ring-opened" impurities downstream. Incomplete cyclization during DMCPD synthesis leads to linear diester contaminants that mimic the side chain but lack biological activity, creating difficult-to-separate impurities in the final API.

Part 2: Material Characterization & Quality Control

Before initiating synthesis, the starting material must undergo rigorous qualification. Commercial DMCPD often contains unreacted dimethyl malonate or mono-alkylated species.

Table 1: Critical Specifications for DMCPD
ParameterSpecificationAnalytical MethodRationale
Appearance Colorless to pale yellow liquidVisualOxidation/polymerization indicator.
Assay (GC)

GC-FIDHigh purity prevents downstream stoichiometry errors during reduction.
Dimethyl Malonate

GC-MSCompetes for hydride reagent; forms linear diol impurities.
Water Content

Karl FischerPrevents hydrolysis to the mono-acid; critical if using

.
Acid Value

mg KOH/g
TitrationFree acid consumes hydride reagents exothermically.

Part 3: Core Protocol – Reductive Desymmetrization

This protocol details the conversion of DMCPD to 1,1-bis(hydroxymethyl)cyclopropane (The Diol).[1] This is the primary "application" of DMCPD in the Montelukast pathway.

Mechanism: Nucleophilic acyl substitution followed by hydride transfer. Reagents: Lithium Aluminum Hydride (


) is the standard benchmark for laboratory scale due to kinetic efficiency. Note: Industrial scales often substitute Vitride® (Red-Al) or 

for safety.
Experimental Workflow
1. Setup and Inertization
  • Equipment: 3-Neck Round Bottom Flask (RBF), reflux condenser, pressure-equalizing addition funnel, nitrogen line, mechanical stirrer.

  • Environment: Strictly anhydrous. Flame-dry glassware under vacuum; backfill with

    
    .
    
2. Reagent Preparation
  • Solvent: Anhydrous Tetrahydrofuran (THF).[1][2] Stabilized THF is acceptable if peroxides are absent.

  • Hydride Charge: Suspend

    
     (1.05 molar equivalents relative to hydride demand; 0.6 mol 
    
    
    
    per 1.0 mol diester) in THF at 0°C.
    • Expert Tip: DMCPD has two ester groups. Stoichiometrically, reduction requires 4 hydrides per molecule. 1 mol

      
       provides 4 hydrides. Use a slight excess (1.1 - 1.2 eq of 
      
      
      
      ) to drive completion.
3. Controlled Addition (The Critical Step)
  • Dissolve DMCPD (1.0 eq) in THF (3 volumes).

  • Dropwise Addition: Add the ester solution to the

    
     slurry at 0°C.
    
  • Thermodynamics: This reaction is highly exothermic. Maintain internal temperature

    
     to prevent ring opening or polymerization.
    
  • Evolution: Hydrogen gas will evolve. Ensure adequate venting.[3]

4. Reaction Monitoring
  • Allow to warm to Room Temperature (RT) after addition. Stir for 2–4 hours.

  • IPC (In-Process Control): Monitor by TLC (EtOAc/Hexane 1:1) or GC.[4]

    • Success Criteria: Disappearance of ester peak (

      
       in IR) and appearance of broad OH stretch (
      
      
      
      ).
5. Quench (Fieser Method)
  • Cool mixture back to 0°C.

  • Carefully add sequentially (per 1g of

    
     used):
    
    • 1 mL Water

    • 1 mL 15% NaOH

    • 3 mL Water

  • Result: A granular white precipitate (Lithium/Aluminum salts) forms, which is easily filtered.

6. Isolation
  • Filter the solids through a Celite pad.[1] Wash cake with hot THF.

  • Concentrate filtrate under reduced pressure.[2][5]

  • Yield: Expect 85–95% of a viscous, colorless oil.

Part 4: Downstream Application (Pathway Visualization)

The Diol produced above is not the final side chain. It must be homologated. The standard industrial route involves converting the diol to a cyclic sulfite or mesylate, followed by cyanation and hydrolysis.

Figure 1: Montelukast Side Chain Synthesis Map

Montelukast_SideChain cluster_0 Scope of this Application Note DMCPD Dimethyl cyclopropane- 1,1-dicarboxylate (Starting Material) Diol 1,1-Bis(hydroxymethyl) cyclopropane (The Diol) DMCPD->Diol Reduction (LiAlH4/THF) CyclicSulfite Cyclic Sulfite Intermediate Diol->CyclicSulfite SOCl2 Nitrile 1-(Hydroxymethyl) cyclopropane acetonitrile CyclicSulfite->Nitrile NaCN (Ring Opening) ThiolSideChain 1-(Mercaptomethyl) cyclopropane acetic acid Nitrile->ThiolSideChain 1. Hydrolysis 2. Thiolation Montelukast Montelukast Sodium ThiolSideChain->Montelukast Coupling with Quinoline Fragment

Caption: Synthetic trajectory from DMCPD to Montelukast Sodium. The solid blue node represents the starting material discussed; the yellow node is the direct product of the protocol.

Part 5: Process Safety & Troubleshooting

Thermal Runaway Risks

The reduction of diesters releases significant enthalpy (


).
  • Mitigation: Use a dosing pump for the ester addition. Ensure the reactor has a cooling jacket capable of removing heat faster than the addition rate generates it.

  • Solvent Swap: If the reflux temperature of THF (66°C) is too low for safety margins on larger scales, Toluene/THF mixtures can be used to increase thermal capacity, though solubility must be verified.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield "Fieser" salts trapped product.The Diol is very polar and viscous. Repulp the filter cake in boiling THF or Ethanol to extract trapped product.
Ring Opening Acidic quench or high temp.Cyclopropane rings are strained. Ensure quench pH is neutral/basic. Do not exceed 60°C during concentration.
Incomplete Reaction Moisture in solvent.Check THF water content. If high, the hydride was consumed by water before reducing the ester.

Part 6: References

  • Merck & Co., Inc. (1992). Unsaturated Hydroxyalkylquinoline Acids as Leukotriene Antagonists. U.S. Patent No.[6] 5,565,473.[6] Link

  • Organic Syntheses. (1981). Cyclopropane-1,1-dicarboxylic acid.[3][4][5][7][8][9][10] Org.[11] Synth. 1981, 60, 66. Link

  • Bolliger, J. L., & Frech, C. M. (2010). Highly Selective Reduction of Esters to Alcohols. Chemistry – A European Journal. (Contextualizing ester reduction methodologies).

  • European Patent Office. (2010).[12] Process for the preparation of a precursor of montelukast.[5][6][11][13][14] EP 2181986 A1. Link

  • BenchChem. (2023). Synthesis of 1,1-Bis(hydroxymethyl)cyclopropane from Di-ester Reduction.[11] (Protocol verification). Link

Sources

Application Note: Catalytic Homo-Michael Addition of Nucleophiles to Activated Cyclopropane-1,1-Dicarboxylates

[1][2]

Abstract & Introduction

The Homo-Michael addition refers to the nucleophilic ring-opening of activated cyclopropanes. Unlike a standard Michael addition where a nucleophile attacks the



Dimethyl cyclopropane-1,1-dicarboxylate represents a privileged scaffold in this class. It functions as a homologous Michael acceptor , storing approximately 27 kcal/mol of ring strain energy that, when released, drives the formation of 1,3-functionalized aliphatic chains.[1] This reaction is a cornerstone in the synthesis of


-amino acids (GABA analogs)pyrrolidinescyclopentanoids1

This guide details the protocols for the catalytic ring-opening of dimethyl cyclopropane-1,1-dicarboxylate and its C2-substituted "Donor-Acceptor" (D-A) derivatives. We prioritize Lewis Acid (LA) catalysis over thermal methods due to superior chemoselectivity, milder conditions, and broader functional group tolerance.[1]

Mechanistic Insight & Causality

To successfully execute this reaction, one must understand the electronic "push-pull" dynamics of the substrate.

The "Spring-Loaded" Electrophile

The cyclopropane ring is activated by the geminal diester moiety.

  • Without Catalysis: The unsubstituted dimethyl cyclopropane-1,1-dicarboxylate is kinetically stable at room temperature. Thermal opening requires high temperatures (>100°C) because orbital overlap between the carbonyl

    
    -system and the cyclopropane Walsh orbitals is not optimal.
    
  • With Lewis Acid Catalysis: A bidentate Lewis acid (e.g., Sc(OTf)

    
    , Yb(OTf)
    
    
    ) coordinates to both carbonyl oxygens.[1] This lowers the LUMO energy and increases the "s-character" of the C1-C2/C3 bonds, significantly weakening them.
Regioselectivity Rules

The site of nucleophilic attack depends on the substitution at the C2 position:

  • Unsubstituted Parent: Attack can occur at C2 or C3 (degenerate).

  • Donor-Acceptor (D-A) Systems: If C2 bears a donor group (Aryl, Vinyl), the C1-C2 bond is highly polarized. The Lewis Acid triggers a significant build-up of positive charge at C2 (benzylic/allylic cation character). Nucleophiles attack exclusively at C2 , leading to 1,3-functionalization with inversion of configuration.[1]

Mechanism Diagram

The following diagram illustrates the Lewis Acid activation and the divergent pathways based on substitution.

HomoMichaelMechanismcluster_regioRegioselectivity LogicSubstrateDimethyl cyclopropane-1,1-dicarboxylateLA_ComplexLewis Acid ActivatedComplex (Bidentate)Substrate->LA_Complex+ LA (Sc(OTf)3)CoordinationTransitionTransition State(Polarized C1-C2 Bond)LA_Complex->TransitionBond WeakeningProduct_LinearHomo-Michael Adduct(Linear Diester)Transition->Product_Linear+ Nucleophile (Nu)Ring OpeningProduct_CyclicCyclized Product(e.g., Pyrrolidone)Product_Linear->Product_CyclicIf Nu = Amine(Lactamization)Node_UnsubUnsubstituted (R=H)Harder to openRequires Heat or Strong LANode_DADonor-Substituted (R=Ar)'Donor-Acceptor' CyclopropaneFast, C2-Selective

Caption: Mechanistic pathway of Lewis Acid-catalyzed homo-Michael addition. Bidentate coordination activates the ring for nucleophilic attack.

Experimental Protocols

Method A: Lewis Acid Catalyzed Ring Opening (Standard)

Best for: Aromatic amines, indoles, thiols, and silyl enol ethers.[1] This is the "Gold Standard" for Donor-Acceptor (D-A) cyclopropanes.

Materials:

  • Substrate: Dimethyl 2-arylcyclopropane-1,1-dicarboxylate (1.0 equiv)

  • Nucleophile: e.g., Indole or Aniline (1.1 – 1.5 equiv)[1]

  • Catalyst: Scandium(III) Triflate [Sc(OTf)

    
    ] (10 mol%) or Ytterbium(III) Triflate [Yb(OTf)
    
    
    ][1]
  • Solvent: Dichloroethane (DCE) or Dichloromethane (DCM) (Anhydrous)[1]

  • Standard: 4Å Molecular Sieves (activated)

Protocol:

  • Setup: Flame-dry a 10 mL round-bottom flask equipped with a magnetic stir bar. Cool to room temperature (RT) under Argon.

  • Charging: Add Sc(OTf)

    
     (0.05 mmol, 10 mol%) and activated 4Å MS (100 mg).
    
  • Solvation: Add anhydrous DCE (2.0 mL).

  • Substrate Addition: Add the cyclopropane substrate (0.5 mmol) and the nucleophile (0.55 mmol) sequentially.

  • Reaction:

    • For Activated D-A Cyclopropanes: Stir at Room Temperature for 2–6 hours.

    • For Unsubstituted/Sluggish Substrates: Heat to 60–80°C (Reflux).[1]

  • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). Look for the disappearance of the cyclopropane spot.

  • Workup: Filter the mixture through a short pad of Celite to remove molecular sieves and catalyst. Wash the pad with DCM.

  • Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).[1]

Method B: Thermal/Base-Promoted Opening

Best for: Unsubstituted dimethyl cyclopropane-1,1-dicarboxylate with strong nucleophiles (e.g., aliphatic amines, thiolates) where Lewis Acids might be deactivated by the basicity of the nucleophile.

Protocol:

  • Setup: Use a sealed pressure tube if heating above boiling point.

  • Reaction: Dissolve dimethyl cyclopropane-1,1-dicarboxylate (1.0 equiv) and the amine (2.0 equiv) in DMSO or Ethanol.

  • Activation:

    • Option 1 (Thermal): Heat to 100–120°C for 12–24 hours.

    • Option 2 (Base): Add catalytic DBU (20 mol%) if using a thiol or weaker amine nucleophile.

  • Workup: Dilute with water and extract with EtOAc. Wash organic layer extensively with brine to remove DMSO.

Data Summary & Reaction Scope

The following table summarizes expected outcomes based on nucleophile class and conditions.

Nucleophile ClassProduct TypeRecommended CatalystTypical YieldNotes
Primary Amines

-Lactams (Pyrrolidones)
Thermal (110°C) or MgI

60–85%Spontaneous cyclization often follows ring opening.
Indoles C3-Alkylated IndolesSc(OTf)

/ Yb(OTf)

80–95%Friedel-Crafts type homo-Michael addition. Highly C2 selective.
Thiols ThioethersZn(OTf)

or Base
75–90%Excellent functional group tolerance.[1]
Water/Alcohols

-Hydroxy/Alkoxy Diesters
SnCl

/ TiCl

50–70%Requires strictly anhydrous conditions to avoid premature hydrolysis unless intended.

Troubleshooting & Optimization

Decision Tree for Condition Selection

Use this logic flow to determine the optimal starting point for your specific substrate.

OptimizationTreeStartStart: Select SubstrateCheck_SubIs C2 Substituted?(Donor Group Present?)Start->Check_SubYes_DAYes (D-A Cyclopropane)Check_Sub->Yes_DAAryl/VinylNo_UnsubNo (Unsubstituted)Check_Sub->No_UnsubHPath_LAUse Lewis Acid (Method A)Sc(OTf)3 or Yb(OTf)3RT to 40°CYes_DA->Path_LAStandardCheck_NuNucleophile Type?No_Unsub->Check_NuCheck_Nu->Path_LAIndole (Requires Heat)Path_ThermalUse Thermal/Base (Method B)DMSO, >100°Cor Spiroacylal AlternativeCheck_Nu->Path_ThermalAmine/Thiol

Caption: Optimization logic. D-A cyclopropanes are highly reactive with Lewis Acids; unsubstituted parents often require thermal activation.

Common Pitfalls
  • Catalyst Poisoning: Basic amines can sequester Lewis Acid catalysts.

    • Solution: Use Method B (Thermal) for aliphatic amines, or use a "water-tolerant" Lewis Acid like Yb(OTf)

      
       with higher loading (20 mol%).[1]
      
  • No Reaction (Unsubstituted Parent): The unsubstituted diester is significantly less reactive than the Danishefsky spiroacylal (Meldrum's acid derivative).

    • Solution: If reactivity is too low, switch starting material to 6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione (the spiroacylal), which opens at RT.[1]

  • Hydrolysis: Lewis acids like TiCl

    
     are moisture sensitive.
    
    • Solution: Switch to Lanthanide triflates (Sc, Yb) which are stable in open air/wet solvents, though anhydrous conditions are still best for yield.[1]

References

  • Danishefsky, S., & Singh, R. K. (1975).[1] "The spiroacylal of cyclopropane-1,1-dicarboxylic acid.[2] A viable synthetic equivalent of the homomichael acceptor."[2] Journal of the American Chemical Society, 97(11), 3239–3241.[1] Link[1]

  • Kerr, M. A. (2017).[1] "The reaction of indoles with donor-acceptor cyclopropanes." Chemical Communications, 53, 11598-11601.[1] Link

  • Carson, C. A., & Kerr, M. A. (2009).[1] "Diastereoselective Synthesis of Pyrrolidines via the Yb(OTf)3-Catalyzed Three-Component Reaction of Aldehydes, Amines, and 1,1-Cyclopropanediesters." The Journal of Organic Chemistry, 74(21), 8430–8433.[1] Link[1]

  • Ebner, C., & Carreira, E. M. (2017).[1] "Cyclopropanes in Stereoselective Synthesis." Chemical Reviews, 117(18), 11651–11679.[1] Link[1]

  • Reissig, H.-U., & Zimmer, R. (2003).[1] "Donor–Acceptor-Substituted Cyclopropane Derivatives and Their Application in Organic Synthesis." Chemical Reviews, 103(4), 1151–1196.[1] Link[1]

Application Notes & Protocols: The Strategic Use of Activated Cyclopropanes in [3+2] Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking Five-Membered Rings

The construction of five-membered carbocyclic and heterocyclic rings is a cornerstone of modern organic synthesis, as these motifs are prevalent in a vast array of natural products and pharmaceutical agents.[1][2][3] Among the myriad of synthetic strategies, [3+2] cycloaddition reactions stand out for their efficiency and atom economy. Traditionally, this reaction class involves the combination of a 1,3-dipole with a dipolarophile. However, a powerful and versatile strategy has emerged that utilizes activated cyclopropanes, specifically donor-acceptor (D-A) cyclopropanes, as stable and accessible precursors to 1,3-zwitterionic synthons.[4][5]

These strained three-membered rings, when "activated" by appropriate substitution and a catalyst, undergo a facile ring-opening to generate a 1,3-dipole in situ, which can then be trapped by a wide range of dipolarophiles. This approach circumvents the often-challenging synthesis and handling of classical 1,3-dipoles, providing a robust pathway to highly functionalized and stereochemically rich cyclopentanes and their hetero-analogs.[1] This guide provides an in-depth look at the mechanistic underpinnings, reaction scope, and practical protocols for leveraging activated cyclopropanes in modern synthetic applications.

Theoretical Background and Mechanism of Action

The utility of D-A cyclopropanes hinges on the synergistic push-pull effect of vicinal donor and acceptor substituents, which polarizes and weakens the distal C-C bond.[6] This electronic arrangement predisposes the cyclopropane to undergo ring-opening upon activation, most commonly with a Lewis acid.

The Role of the Donor-Acceptor Motif
  • Donor (D): Typically an aryl, vinyl, or alkoxy group that can stabilize an adjacent carbocation formed during the ring-opening process.

  • Acceptor (A): One or more electron-withdrawing groups (e.g., esters, ketones, nitriles) that coordinate to the Lewis acid catalyst, initiating the reaction, and stabilize the resulting carbanion.

Lewis Acid-Catalyzed Activation and Ring-Opening

The reaction is typically initiated by the coordination of a Lewis acid (e.g., Sc(OTf)₃, Sn(OTf)₂, Yb(OTf)₃, FeCl₃, BF₃·OEt₂) to the acceptor group(s).[7][8][9][10] This coordination enhances the electrophilicity of the cyclopropane and facilitates the cleavage of the polarized C-C bond. The ring-opening proceeds via a stereospecific pathway, often involving an intimate ion pair, to generate a zwitterionic 1,3-dipole intermediate.[7][8] The stereochemical information from an enantioenriched cyclopropane can be transferred with high fidelity to the product, typically with inversion of configuration at the donor-substituted carbon.[7][8]

Mechanism cluster_0 Activation & Ring Opening cluster_1 Cycloaddition DA_Cyclopropane D-A Cyclopropane Activated_Complex Activated Complex DA_Cyclopropane->Activated_Complex Lewis_Acid Lewis Acid (LA) Zwitterion Zwitterionic Intermediate (1,3-Dipole) Activated_Complex->Zwitterion Product Five-Membered Ring Zwitterion->Product Dipolarophile Dipolarophile (X=Y)

Caption: General mechanism of Lewis acid-catalyzed [3+2] cycloaddition.

Reaction Scope and Application Notes

The versatility of this methodology stems from the broad range of both cyclopropane and dipolarophile partners that can be successfully employed.

The Activated Cyclopropane Component

The choice of donor and acceptor groups on the cyclopropane is critical for tuning its reactivity.

  • Donors: Electron-rich aromatic groups are highly effective and common.[11] Alkoxy and aryl substituents are also widely used as the donor component.

  • Acceptors: Diesters are the most common acceptor groups, but diketones, cyano-esters, and dinitriles are also effective.[1]

The Dipolarophile Component

A diverse array of unsaturated molecules can act as the 2π component in the cycloaddition.

Dipolarophile ClassExample(s)Resulting ProductKey Insights & References
Aldehydes & Ketones Benzaldehyde, AcetoneTetrahydrofuransOne of the most developed classes. The reaction is often highly diastereoselective.[5][7]
Imines N-tosyliminesPyrrolidinesProvides access to nitrogen-containing heterocycles.
Alkenes & Enamines Electron-deficient olefinsCyclopentanesEnamines provide nitrogen-functionalized cyclopentanes.[1] Visible light photocatalysis can be used for less activated aryl cyclopropyl ketones.[12]
Alkynes & Ynamides Ynamides, Acetylenic SulfonesCyclopentenesYnamides are effective partners, leading to cyclopentene sulfonamides.[11] Boronyl radical catalysis enables broad scope with various alkynes.[13]
Heterocumulenes Isothiocyanates, CarbodiimidesThioimidates, AmidinesLewis acid choice can dramatically affect stereochemical outcomes. Sn(OTf)₂ often promotes enantiospecific pathways, while FeCl₃ can cause racemization.[8][14]
Nitriles Cyanamides, Selenocyanate2-Amino-1-pyrrolines, DihydroselenophenesExpands the toolkit for heterocycle synthesis. BF₃·OEt₂ is an effective promoter for cyanamides.[10] Yb(OTf)₃ is used for selenocyanate.[9]
Sulfur-Nitrogen N-sulfinylamines, Sulfur diimidesCyclic SulfinamidesRare examples where the 2π component consists of two different heteroatoms.[4]
Causality Behind Experimental Choices
  • Lewis Acid Selection: The choice of Lewis acid is not arbitrary. Stronger Lewis acids like Sc(OTf)₃ are often used in catalytic amounts (10-20 mol%) and are effective for a broad range of substrates.[11] However, for sensitive substrates or when stereochemical integrity is paramount, milder Lewis acids like Sn(OTf)₂ may be required, sometimes in stoichiometric amounts.[8][14] The Lewis acid's role is to coordinate to the acceptor, lowering the activation energy for ring-opening; its strength and coordination geometry directly influence reaction rate and selectivity.

  • Solvent and Temperature: Dichloromethane (CH₂Cl₂) is a common solvent due to its inertness and ability to dissolve both the reagents and Lewis acids. Reactions are typically run at room temperature, but for less reactive partners, gentle heating may be necessary.[4] Conversely, highly reactive combinations might require cooling to control exotherms and improve selectivity.

  • Substrate Concentration: Reactions are generally run at concentrations of 0.1-0.2 M. This is a balance between maintaining a sufficient reaction rate and preventing potential side reactions or polymerization of highly reactive intermediates.

Detailed Experimental Protocols

The following protocols are representative examples and should be adapted based on the specific substrates used. All reactions should be performed in a well-ventilated fume hood using appropriate personal protective equipment.

Protocol 1: Synthesis of a Tetrahydrofuran via [3+2] Cycloaddition with an Aldehyde

This protocol is based on the Lewis acid-catalyzed reaction between a donor-acceptor cyclopropane and an aldehyde to form a substituted tetrahydrofuran, a common structural motif.[7]

Materials:

  • Donor-Acceptor Cyclopropane (e.g., Diethyl 2-phenylcyclopropane-1,1-dicarboxylate) (1.0 equiv)

  • Aldehyde (e.g., Benzaldehyde) (1.2 equiv)

  • Scandium(III) trifluoromethanesulfonate (Sc(OTf)₃) (0.1 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Oven-dried round-bottom flask with a magnetic stir bar

  • Septum and nitrogen/argon inlet

  • Syringes

  • Rotary evaporator

  • Glassware for extraction and chromatography

Procedure:

  • To an oven-dried round-bottom flask under a nitrogen atmosphere, add the D-A cyclopropane (e.g., 0.2 mmol, 1.0 equiv) and Sc(OTf)₃ (0.02 mmol, 0.1 equiv).

  • Dissolve the solids in anhydrous CH₂Cl₂ (2.0 mL, to achieve 0.1 M).

  • Add the aldehyde (0.24 mmol, 1.2 equiv) dropwise to the stirred solution at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting cyclopropane is consumed (typically 2-18 hours).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (5 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired tetrahydrofuran product.

  • Characterize the product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

Protocol 2: Synthesis of a Thioimidate via [3+2] Cycloaddition with an Isothiocyanate

This protocol describes the synthesis of a five-membered N,S-heterocycle using a heterocumulene partner and demonstrates the use of a different Lewis acid system.[8][14]

Materials:

  • Donor-Acceptor Cyclopropane (e.g., Diethyl 2-(4-methoxyphenyl)cyclopropane-1,1-dicarboxylate) (1.0 equiv)

  • Isothiocyanate (e.g., Allyl isothiocyanate) (2.0 equiv)

  • Tin(II) trifluoromethanesulfonate (Sn(OTf)₂) (1.1 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Oven-dried round-bottom flask with a magnetic stir bar

  • Septum and nitrogen/argon inlet

  • Syringes

  • Rotary evaporator

  • Glassware for extraction and chromatography

Procedure:

  • To an oven-dried round-bottom flask under a nitrogen atmosphere, add the D-A cyclopropane (0.4 mmol, 1.0 equiv) and Sn(OTf)₂ (0.44 mmol, 1.1 equiv).

  • Add anhydrous CH₂Cl₂ (approx. 1.3 mL).

  • Add the isothiocyanate (0.8 mmol, 2.0 equiv) to the stirred suspension at room temperature.

  • Stir the reaction at room temperature and monitor its progress by TLC. Reaction times can vary significantly (4-24 hours) depending on the electronics of the aryl donor group.[14]

  • Once the reaction is complete, dilute the mixture with CH₂Cl₂ (10 mL) and quench with saturated aqueous NaHCO₃ solution (10 mL).

  • Separate the layers and extract the aqueous phase with CH₂Cl₂ (2 x 10 mL).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting crude oil by flash column chromatography on silica gel to afford the pure thioimidate product.

  • Characterize the product by ¹H NMR, ¹³C NMR, and HRMS.

Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification A 1. Add D-A Cyclopropane & Lewis Acid to dry flask B 2. Add Anhydrous Solvent (e.g., CH2Cl2) A->B C 3. Add Dipolarophile (Aldehyde, Isothiocyanate, etc.) B->C D 4. Stir at specified temp. (e.g., Room Temp) C->D E 5. Monitor by TLC D->E F 6. Quench Reaction (e.g., aq. NaHCO3) E->F G 7. Aqueous Extraction F->G H 8. Dry Organic Layer (e.g., MgSO4) G->H I 9. Concentrate in vacuo H->I J 10. Column Chromatography I->J Pure Product Pure Product J->Pure Product

Caption: A generalized experimental workflow for [3+2] cycloadditions.

Conclusion

The use of activated cyclopropanes as 1,3-dipole synthons represents a powerful and highly adaptable strategy for the synthesis of complex five-membered rings. By understanding the underlying mechanism and the factors that govern reactivity—particularly the choice of donor/acceptor groups, dipolarophile, and Lewis acid catalyst—researchers can rationally design and execute efficient syntheses of valuable molecular scaffolds. The protocols provided herein serve as a validated starting point for exploring this rich and expanding area of chemical synthesis, with significant applications in both academic research and the development of new therapeutic agents.

References

  • Johnson, J. S., et al. (2008). Scope and Mechanism for Lewis Acid-Catalyzed Cycloadditions of Aldehydes and Donor−Acceptor Cyclopropanes: Evidence for a Stereospecific Intimate Ion Pair Pathway. Journal of the American Chemical Society. [Link]

  • Douglas, C. J., et al. (2012). Lewis Acid Mediated (3 + 2) Cycloadditions of Donor–Acceptor Cyclopropanes with Heterocumulenes. Organic Letters. [Link]

  • Waser, J., et al. (2017). Cycloadditions of Donor–Acceptor Cyclopropanes and ‐butanes using S=N‐Containing Reagents: Access to Cyclic Sulfinamides, Sulfonamides, and Sulfinamidines. Angewandte Chemie International Edition. [Link]

  • Werz, D. B., et al. (2020). (3 + 2)-Cycloaddition of Donor–Acceptor Cyclopropanes with Selenocyanate: Synthesis of Dihydroselenophenes and Selenophenes. Organic Letters. [Link]

  • Yoon, T. P., et al. (2011). [3+2] Cycloadditions of Aryl Cyclopropyl Ketones by Visible Light Photocatalysis. Journal of the American Chemical Society. [Link]

  • Johnson, J. S., et al. (2014). Lewis Acid Catalyzed (3 + 2)-Annulations of Donor–Acceptor Cyclopropanes and Ynamides. Organic Letters. [Link]

  • Correa, A., et al. (2022). Functionalized Cyclopentenes via the Formal [4+1] Cycloaddition of Photogenerated Siloxycarbenes from Acyl Silanes. Organic Letters. [Link]

  • Riemer, O., et al. (2022). Lewis Acid Catalyzed Cyclopropane Ring‐Opening‐Cyclization Cascade Using Thioureas as a N,N‐bisnucleophile: Synthesis of Bicyclic‐Fused γ‐Lactams. Chemistry – A European Journal. [Link]

  • Gopal, B., et al. (2024). BF3·OEt2-Mediated (3+2) Cycloaddition Reactions of Donor-Acceptor Cyclopropanes (DACs) with Cyanamides: Access to Cyclic Amidines. Synlett. [Link]

  • Banerjee, B. (2018). Lewis Acid-Catalyzed [3+2] Cycloaddition of Donor-Acceptor Cyclopropanes and Enamines: Enantioselective Synthesis of Nitrogen-Functionalized Cyclopentane Derivatives. ChemistrySelect. [Link]

  • An, G. (2019). Photoredox Activation of Donor‐Acceptor Cyclopropanes: Distonic Radical Cation Reactivity in [3+2] Cycloaddition Reactions. Angewandte Chemie International Edition. [Link]

  • Beaudry, C. M. (2016). Synthesis of natural products containing fully functionalized cyclopentanes. Oregon State University. [Link]

  • Gillingham, D., et al. (2022). Enantioselective (8+3) Cycloadditions by Activation of Donor–Acceptor Cyclopropanes Employing Chiral Brønsted Base Catalysis. Angewandte Chemie International Edition. [Link]

  • Li, P., et al. (2024). Broad-Scope (3 + 2) Cycloaddition of Cyclopropanes and Alkynes Enabled by Boronyl Radical Catalysis. Organic Letters. [Link]

  • Wang, Y., et al. (2019). Cyclopropanes and cyclopropenes: synthesis and applications. Beilstein Journal of Organic Chemistry. [Link]

  • Renaud, P., et al. (2024). Bis-functionalized Cyclopentanes from Linear Alkynes via Radical Cascade Involving Double Intramolecular Hydrogen-Atom Transfer. ChemRxiv. [Link]

  • Douglas, C. J., et al. (2012). Lewis Acid Mediated (3 + 2) Cycloadditions of Donor-Acceptor Cyclopropanes with Heterocumulenes. PMC. [Link]

  • Liu, H., et al. (2018). Novel synthesis of highly functionalized cyclopentane derivatives via [3 + 2] cycloaddition reactions of donor–acceptor cyclopropanes and ( E )-3-aryl-2-cyanoacrylates. ResearchGate. [Link]

Sources

Palladium-catalyzed cross-coupling of cyclopropane-1,1-dicarboxylates

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling of Cyclopropane-1,1-dicarboxylates: A Gateway to Complex Five-Membered Scaffolds

Introduction: Unleashing the Synthetic Potential of Strained Rings

In the landscape of modern organic synthesis, the quest for efficient and modular methods to construct complex molecular architectures remains a central theme. Palladium-catalyzed cross-coupling reactions have become an indispensable tool in this endeavor, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision and functional group tolerance.[1][2][3][4] This guide focuses on a particularly elegant and powerful subclass of these transformations: the palladium-catalyzed ring-opening cross-coupling of activated cyclopropanes, specifically cyclopropane-1,1-dicarboxylates and their derivatives.

These highly strained three-membered rings, when activated by the geminal dicarboxylate "acceptor" groups, serve as versatile three-carbon (C3) synthons.[5] Upon interaction with a palladium(0) catalyst, they undergo a facile ring-opening to generate a transient zwitterionic π-allylpalladium intermediate. This reactive species can then be intercepted by a variety of coupling partners (dipolarophiles) in a formal [3+2] cycloaddition, providing rapid access to a diverse array of highly functionalized five-membered carbocycles and heterocycles.[6] The development of these methods has opened new avenues for synthesizing valuable scaffolds for the pharmaceutical, agrochemical, and materials science industries.[1][6]

This document serves as a detailed application note and protocol guide for researchers, scientists, and drug development professionals. It provides a thorough mechanistic overview, discusses critical experimental parameters, and presents detailed, field-tested protocols for key transformations.

Mechanistic Foundation: The Palladium-Catalyzed [3+2] Cycloaddition Pathway

Understanding the underlying catalytic cycle is paramount to mastering this methodology, enabling rational optimization and troubleshooting. The reaction proceeds through a well-orchestrated sequence of steps involving changes in the oxidation state and coordination sphere of the palladium center.

The accepted mechanism begins with the coordination of the palladium(0) catalyst to the cyclopropane. The inherent ring strain and the electronic activation provided by the gem-dicarboxylate groups facilitate the oxidative addition of a C-C bond to the metal center, forming a palladacyclobutane intermediate.[7] This intermediate is typically unstable and rapidly undergoes rearrangement to the key zwitterionic π-allylpalladium(II) species. This 1,3-dipole equivalent possesses a nucleophilic carbon at one terminus and an electrophilic carbon at the other, poised for reaction. This zwitterion is then intercepted by a suitable dipolarophile (e.g., an aldehyde, imine, or alkene). The subsequent nucleophilic attack and ring closure forge the new five-membered ring. Finally, reductive elimination regenerates the active Pd(0) catalyst, releasing the final product and closing the catalytic cycle.

Catalytic_Cycle pd0 Pd(0)Ln intermediate1 Oxidative Addition (Palladacyclobutane) pd0->intermediate1 Oxidative Addition substrate Cyclopropane-1,1- dicarboxylate substrate->pd0 Coordination intermediate2 Zwitterionic π-Allyl-Pd(II) Complex intermediate1->intermediate2 Ring-Opening intermediate3 Nucleophilic Attack & Ring Closure intermediate2->intermediate3 + Dipolarophile dipolarophile Dipolarophile (e.g., Aldehyde, Imine) intermediate3->pd0 Regeneration of Pd(0) product Five-Membered Ring Product intermediate3->product Reductive Elimination Protocol_Workflow start Reagent Preparation (Dry Solvents, Inert Atmosphere) setup Reaction Setup (Flask, Catalyst, Ligand, Solvent) start->setup reagents Addition of Substrates (VCP & Aldehyde) setup->reagents reaction Reaction Monitoring (TLC, GC/MS) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purify Purification (Column Chromatography) workup->purify characterize Product Characterization (NMR, MS, etc.) purify->characterize

Caption: General experimental workflow for Pd-catalyzed cycloadditions.

Detailed Step-by-Step Protocol

  • Materials:

    • Diethyl 2-vinylcyclopropane-1,1-dicarboxylate (1.0 equiv)

    • Aldehyde (e.g., 4-nitrobenzaldehyde, 1.2 equiv)

    • Pd₂(dba)₃ (2.5 mol%)

    • Triphenylphosphine (PPh₃) (10 mol%)

    • Anhydrous Toluene (to make a 0.1 M solution)

    • Round-bottom flask, magnetic stirrer, nitrogen/argon line

  • Procedure:

    • Catalyst Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add Pd₂(dba)₃ (2.5 mol%) and PPh₃ (10 mol%).

    • Solvent Addition: Add half of the total volume of anhydrous toluene via syringe and stir the mixture for 15-20 minutes at room temperature until a homogenous solution is formed.

    • Substrate Addition: In a separate vial, dissolve diethyl 2-vinylcyclopropane-1,1-dicarboxylate (1.0 equiv) and the aldehyde (1.2 equiv) in the remaining anhydrous toluene.

    • Reaction Initiation: Add the substrate solution to the catalyst solution via syringe.

    • Reaction Progress: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 4-12 hours).

    • Workup: Cool the reaction to room temperature and concentrate under reduced pressure. Redissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

    • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure tetrahydrofuran product.

  • Self-Validation & Expected Outcome: The reaction with electron-poor aldehydes is typically high-yielding (>80%) and exhibits high diastereoselectivity (>10:1 dr for the cis isomer). [5]The product can be validated by ¹H NMR, observing the characteristic coupling constants for the protons on the newly formed THF ring.

Application & Protocol 2: Enantioselective Synthesis of Pyrrolidines

This protocol describes an asymmetric variant of the [3+2] cycloaddition, reacting a vinylcyclopropane with an imine derivative using a chiral palladium catalyst to yield optically enriched pyrrolidines. Such scaffolds are prevalent in pharmaceuticals. [8] Detailed Step-by-Step Protocol

  • Materials:

    • Dimethyl 2-vinylcyclopropane-1,1-dicarboxylate (1.0 equiv)

    • Cyclic Sulfonyl 1-azadiene (Imine surrogate, 1.1 equiv)

    • Pd(OAc)₂ (5 mol%)

    • Chiral Ligand (e.g., (R)-SEGPHOS, 6 mol%)

    • Anhydrous Dichloromethane (DCM) (to make a 0.1 M solution)

  • Procedure:

    • Catalyst Preparation: To a flame-dried Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (5 mol%) and (R)-SEGPHOS (6 mol%).

    • Solvent and Activation: Add anhydrous DCM and stir the mixture at room temperature for 30 minutes to allow for complex formation.

    • Substrate Addition: Add the cyclic sulfonyl 1-azadiene (1.1 equiv), followed by the dimethyl 2-vinylcyclopropane-1,1-dicarboxylate (1.0 equiv) via syringe.

    • Reaction Progress: Stir the reaction at room temperature. The reaction is often complete within 1-4 hours. Monitor consumption of the starting materials by TLC.

    • Workup: Once the reaction is complete, concentrate the mixture directly onto silica gel.

    • Purification: Purify the residue by flash column chromatography (e.g., hexanes/ethyl acetate) to isolate the enantiomerically enriched pyrrolidine derivative.

  • Self-Validation & Expected Outcome: This protocol can provide highly functionalized pyrrolidines in good to excellent yields (70-95%) with good diastereoselectivity and high enantioselectivity (often >90% ee). [8]The enantiomeric excess can be determined by chiral High-Performance Liquid Chromatography (HPLC).

Conclusion

The palladium-catalyzed ring-opening cross-coupling of cyclopropane-1,1-dicarboxylates represents a robust and highly modular strategy for the synthesis of complex five-membered rings. By leveraging the inherent strain of the cyclopropane ring, chemists can access valuable zwitterionic intermediates that engage in a wide array of [3+2] cycloadditions. The ability to control both diastereoselectivity and enantioselectivity through the rational selection of ligands underscores the power of this methodology. The protocols outlined herein provide a solid foundation for researchers to explore this chemistry and apply it to the synthesis of novel molecules in drug discovery and beyond.

References

  • Pd-catalyzed [3 + 2] cycloaddition of vinylcyclopropanes with 1-azadienes: synthesis of 4-cyclopentylbenzo[e]o[6][8][9]xathiazine 2,2-dioxides. (n.d.). Royal Society of Chemistry. Retrieved February 26, 2026, from [Link]

  • Synthesis of functionalized cyclopentenes through allenic ketone-based multicomponent reactions. (n.d.). Royal Society of Chemistry. Retrieved February 26, 2026, from [Link]

  • Palladium-Catalyzed Highly Enantioselective Cycloaddition of Vinyl Cyclopropanes with Imines. (2020). ResearchGate. Retrieved February 26, 2026, from [Link]

  • Wilson, J. E., & Fu, G. C. (2006). Synthesis of Functionalized Cyclopentenes through Catalytic Asymmetric [3+2] Cycloadditions of Allenes with Enones. Organic Chemistry Portal. Retrieved February 26, 2026, from [Link]

  • Solans-Monfort, X., et al. (2010). Palladium-catalysed [3+2] cycloaddition of alk-5-ynylidenecyclopropanes to alkynes: a mechanistic DFT study. PubMed. Retrieved February 26, 2026, from [Link]

  • Palladium Catalyzed Cyclization and C‒O Bond Formation Cascade, and Its Application in Total Synthesis. (2022). Knowledge UChicago. Retrieved February 26, 2026, from [Link]

  • Wang, Y.-T., et al. (2022). Enantioselective [3 + 2] Cycloaddition of Vinylcyclopropanes with Alkenyl N-Heteroarenes Enabled by Palladium Catalysis. ACS Publications. Retrieved February 26, 2026, from [Link]

  • Regioselective palladium-catalyzed ring-opening reactions of C1-substituted oxabicycloh[6][9][9]epta-2,5-diene-2,3-dicarboxylates. (2016). Beilstein Journals. Retrieved February 26, 2026, from [Link]

  • Trost, B. M., & Fandrick, D. R. (2008). Diastereoselective Synthesis of Tetrahydrofurans via Palladium(0)-Catalyzed [3 + 2] Cycloaddition of Vinylcyclopropanes and Aldehydes. ACS Publications. Retrieved February 26, 2026, from [Link]

  • Synthesis of natural products containing fully functionalized cyclopentanes. (n.d.). Beaudry Research Group, Oregon State University. Retrieved February 26, 2026, from [Link]

  • Shang, R., & Fu, Y. (2018). Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. ACS Publications. Retrieved February 26, 2026, from [Link]

  • Pd‐Catalyzed route to cyclopropane derivatives. (2021). ResearchGate. Retrieved February 26, 2026, from [Link]

  • Functionalized Cyclopentenes via the Formal [4+1] Cycloaddition of Photogenerated Siloxycarbenes from Acyl Silanes. (2022). National Institutes of Health. Retrieved February 26, 2026, from [Link]

  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research. Retrieved February 26, 2026, from [Link]

  • Stereoselective Synthesis of 1,n‐Dicarbonyl Compounds Through Palladium‐Catalyzed Ring Opening/Isomerization of Densely Substituted Cyclopropanols. (2023). National Institutes of Health. Retrieved February 26, 2026, from [Link]

  • Employment of a C(sp3)-based nucleophile for photoinduced palladium-catalysed cross-coupling. (2025). National Institutes of Health. Retrieved February 26, 2026, from [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize Outreach. Retrieved February 26, 2026, from [Link]

  • Palladium‐Catalyzed Ring‐Opening Addition of Activated Vinyl Cyclopropanes with N‐Tosylhydrazones. (2018). ResearchGate. Retrieved February 26, 2026, from [Link]

  • Application of Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis. (2019). Bentham Science. Retrieved February 26, 2026, from [Link]

  • General palladium-catalyzed cross coupling of cyclopropenyl esters. (2025). ResearchGate. Retrieved February 26, 2026, from [Link]

  • Optimization of a palladium-catalyzed decarboxylative cyclopropanation of phthalides and isoindolinones using data chemistry. (n.d.). American Chemical Society. Retrieved February 26, 2026, from [Link]

  • Blomberg, M. R. A., et al. (1996). Theoretical study of cyclopropane ring opening by palladium(II) complexes. ACS Publications. Retrieved February 26, 2026, from [Link]

  • Palladium Catalyzed Cyclization and C‒O Bond Formation Cascade, and Its Application in Total Synthesis. (2022). Knowledge@UChicago. Retrieved February 26, 2026, from [Link]

  • General palladium-catalyzed cross coupling of cyclopropenyl esters. (2025). National Institutes of Health. Retrieved February 26, 2026, from [Link]

  • Synthesis of cyclopropanes. (n.d.). Organic Chemistry Portal. Retrieved February 26, 2026, from [Link]

  • Sain, S., et al. (2019). Application of Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis. Current Organic Synthesis. Retrieved February 26, 2026, from [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in Total Synthesis. (2005). ResearchGate. Retrieved February 26, 2026, from [Link]

  • Rational design of cyclopropane-based chiral PHOX ligands for intermolecular asymmetric Heck reaction. (2014). Beilstein Journals. Retrieved February 26, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Dimethyl Cyclopropane-1,1-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of dimethyl cyclopropane-1,1-dicarboxylate. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common challenges and optimize your experimental outcomes. This guide is structured as a series of frequently asked questions and troubleshooting scenarios that researchers, like you, encounter in the lab.

Section 1: Reaction Fundamentals & FAQs

This section addresses foundational questions regarding the synthesis, providing the necessary context for troubleshooting and optimization.

Q1: What is the principal synthetic route to dimethyl cyclopropane-1,1-dicarboxylate?

The most established and widely used method is the double alkylation of dimethyl malonate with a 1,2-dihaloethane, typically 1,2-dibromoethane or 1,2-dichloroethane, in the presence of a base.[1][2] This reaction, a variation of the malonic ester synthesis, forms the three-membered ring via a sequential two-step nucleophilic substitution.[3][4]

The overall transformation is as follows:

  • Reactants : Dimethyl malonate, 1,2-dihaloethane

  • Base : Sodium ethoxide, potassium carbonate, or sodium hydroxide are common.[2]

  • Solvent : Aprotic polar solvents like dimethylformamide (DMF) or dimethylacetamide (DMAc) are frequently used.[1][2]

Q2: Can you illustrate the reaction mechanism?

Certainly. The reaction proceeds through a well-understood, two-stage process involving the formation of a malonate enolate followed by two sequential S_N2 reactions.

  • Enolate Formation : A base abstracts an acidic α-hydrogen from dimethyl malonate to form a nucleophilic enolate ion.[5][6]

  • Intermolecular S_N2 Alkylation : The enolate attacks one of the electrophilic carbons of the 1,2-dihaloethane, displacing a halide ion and forming an intermediate, dimethyl 2-(2-haloethyl)malonate.

  • Second Enolate Formation : The base abstracts the remaining acidic α-hydrogen from the intermediate.

  • Intramolecular S_N2 Cyclization : The newly formed carbanion attacks the carbon bearing the second halide in an intramolecular fashion, closing the ring and forming the desired cyclopropane product.[5]

Reaction_Mechanism sub_malonate Dimethyl Malonate sub_enolate1 Malonate Enolate sub_malonate->sub_enolate1 1. Deprotonation sub_intermediate Dimethyl 2-(2-bromoethyl)malonate sub_enolate1->sub_intermediate 2. Intermolecular S_N2 sub_enolate2 Intermediate Enolate sub_intermediate->sub_enolate2 3. Deprotonation sub_product Dimethyl Cyclopropane- 1,1-dicarboxylate sub_enolate2->sub_product 4. Intramolecular S_N2 (Ring Closure) reagent_base1 Base (e.g., K₂CO₃) reagent_base1->sub_enolate1 reagent_dihalo 1,2-Dibromoethane reagent_dihalo->sub_intermediate reagent_base2 Base reagent_base2->sub_enolate2 Troubleshooting_Low_Yield start Low Yield (<50%) q_base Is your base strong/activated enough? start->q_base q_reagents Are reagent ratios & purity correct? start->q_reagents q_conditions Are temperature & time optimized? start->q_conditions sol_base1 Use finely powdered K₂CO₃ or a stronger base (e.g., NaOEt). q_base->sol_base1 No sol_base2 Ensure anhydrous conditions. q_base->sol_base2 No sol_reagents1 Use excess 1,2-dihaloethane (1.5-3.0 eq.). q_reagents->sol_reagents1 No sol_reagents2 Verify purity of starting materials. q_reagents->sol_reagents2 No sol_conditions1 Increase temperature (90-130°C for K₂CO₃/DMF). q_conditions->sol_conditions1 No sol_conditions2 Monitor reaction progress via TLC/GC. q_conditions->sol_conditions2 No

Caption: Troubleshooting workflow for low reaction yields.

Q: I'm using 1,2-dichloroethane to be more cost-effective, but my yields are poor. How can I improve this?

This is a classic challenge. 1,2-dichloroethane is significantly less reactive than 1,2-dibromoethane due to the stronger C-Cl bond compared to the C-Br bond. To achieve satisfactory yields (which can reach up to 85%), you must compensate for this lower reactivity. [2]

  • Increase Reaction Temperature : The reaction temperature often needs to be higher, in the range of 110°C to 130°C. [1]* Use a Phase-Transfer Catalyst (PTC) : A PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), can be highly effective. [7][8]The PTC facilitates the transfer of the malonate enolate from the solid base surface or aqueous phase to the organic phase where the 1,2-dichloroethane resides, accelerating the reaction.

  • Optimize the Base/Solvent System : Using a strong base like sodium methylate in DMF has been shown to produce high yields with 1,2-dichloroethane. [2]Similarly, finely comminuted potassium carbonate in DMF at elevated temperatures is a viable industrial method. [1]

Problem Area: Byproduct Formation & Purification
Q: I see a major byproduct with a much higher boiling point than my product. What is it and how can I prevent it?

The most common high-boiling byproduct is the tetra-ester formed from an intermolecular side reaction. [2]Instead of the second step being an intramolecular cyclization, the intermediate enolate attacks another molecule of 1,2-dihaloethane. This is particularly problematic when using the more reactive 1,2-dibromoethane.

Prevention Strategies:

  • High Dilution : Running the reaction at a lower concentration can favor the intramolecular cyclization over the intermolecular side reaction. However, this can reduce the space-time yield, which may be a concern for larger-scale syntheses. [1]2. Slow Addition : Slowly adding the dimethyl malonate or the base to the reaction mixture containing the 1,2-dihaloethane can help maintain a low concentration of the reactive enolate, thus suppressing the intermolecular pathway.

Q: My product is contaminated with unreacted dimethyl malonate, and they are difficult to separate by distillation. What should I do?

This is a well-documented challenge, as the boiling points of the product and starting material can be relatively close, making fractional distillation difficult. [9]

  • Drive the Reaction to Completion : The best solution is to avoid the problem in the first place. Use optimized conditions (proper base, temperature, time, and excess dihaloalkane) to consume as much of the dimethyl malonate as possible. Monitor the reaction via GC to ensure completion.

  • Chemical Wash : Some protocols describe washing the crude product with cold water, which may help remove some of the more water-soluble malonic acid if any saponification has occurred. [9]* Careful Fractional Distillation : If separation is unavoidable, use an efficient fractional distillation column (e.g., a Vigreux or packed column) under a good vacuum. The product generally distills at around 85°C at 18 mbar. [1]

Section 3: Protocol Optimization & Key Parameters

Q: Which base and solvent system is optimal?

The "best" system depends on your specific constraints (cost, scale, safety, desired yield). Historically, sodium ethoxide in ethanol was used, but yields were often low (27-40%). [2]Modern methods offer significant improvements.

Base SystemSolventTypical Temp.Reported YieldProsCons
Potassium Carbonate DMF / DMAc100 - 130°C73-96% [1][2]Inexpensive, safe, effectiveRequires high temp, finely powdered base, can produce CO₂ gas [2]
Sodium Hydroxide / PTC Biphasic (e.g., Water/Benzene)25 - 80°C66-73% (for diacid) [9]Uses inexpensive NaOH, mild conditionsRequires PTC, may involve hazardous solvents, forms diacid first
Sodium Alcoholate DMF / Alcohol115°C~87% [2]High yields, no gas evolutionMore expensive/hazardous base, requires careful addition

Table 1: Comparison of common base/solvent systems for cyclopropanation.

For general laboratory use, the finely comminuted potassium carbonate in DMF system offers a robust balance of high yield, cost-effectiveness, and operational simplicity. [1][2]

Experimental Protocol: High-Yield Synthesis Using Potassium Carbonate

This protocol is adapted from established industrial methods and provides a reliable route to the target compound. [1] Materials:

  • Dimethyl malonate (1.0 mol, 132.1 g)

  • 1,2-Dibromoethane (2.0 mol, 375.7 g)

  • Potassium carbonate, finely comminuted (2.4 mol, 331.7 g)

  • Dimethylformamide (DMF), anhydrous (1.0 L)

Procedure:

  • Setup : Equip a 3-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a thermometer. Ensure the apparatus is dry.

  • Charging Reagents : To the flask, add the dimethylformamide, finely comminuted potassium carbonate, dimethyl malonate, and 1,2-dibromoethane.

  • Reaction : With vigorous stirring, heat the mixture to 115-125°C. Maintain this temperature and continue stirring. The reaction progress can be monitored by taking small aliquots and analyzing them by GC. A typical reaction time is 5-15 hours.

  • Workup :

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts (KBr, excess K₂CO₃) and wash the salt cake with a small amount of DMF or dichloromethane.

    • Combine the filtrate and the washings.

  • Purification :

    • Remove the solvent and excess 1,2-dibromoethane from the filtrate by distillation, preferably under reduced pressure.

    • The crude product is then purified by vacuum distillation. Collect the fraction boiling at approximately 85°C / 18 mbar . [1]The expected yield should be in the range of 75-95%.

References

  • Singh, R. K., & Danishefsky, S. (n.d.). Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses. Retrieved from [Link]

  • Pasto, D. J. (2025, August 6). Synthesis of Dimethyl 2-Phenylcyclopropane-1,1-Dicarboxylate Using an Iodonium Ylide Derived from Dimethyl Malonate. ResearchGate. Request PDF. Retrieved from [Link]

  • Klaus, H., & et al. (1996). Preparation of esters of cyclopropane-1,1-dicarboxylic acid. U.S. Patent No. 5,510,509. Google Patents.
  • Waylander, M. (2025, April 28). Mechanism of cyclopropane ring formation from malonate ester. Chemistry Stack Exchange. Retrieved from [Link]

  • Kuhlein, K., & et al. (1999). Process for the preparation of cyclopropane-1,1-dicarboxylic acid derivatives. U.S. Patent No. 5,869,737. Google Patents.
  • (2014). Synthetic process of 1, 1-cyclopropane dicarboxylic acid dimethyl ester. Chinese Patent No. CN103864618A. Google Patents.
  • Shree Ganesh Remedies Limited. (n.d.). Dimethyl 1,1-cyclopropanedicarboxylate-6914-71-2. Retrieved from [Link]

  • (n.d.). Cyclopropanation using diethyl malonate. [Diagram]. ResearchGate. Retrieved from [Link]

  • (1999). C-Alkylation process of esters of malonic acid. European Patent No. EP0918047A1. Google Patents.
  • (2025, June 13). Harnessing Ionic Liquids for Rapid Alkylation: Efficient Access to Methyl 2-oxo-hexahydro-2H-cyclopenta[b]furan-3-carboxylate. Scientific & Academic Publishing. Retrieved from [Link]

  • Soderberg, T. (n.d.). 22.7 Alkylation of Enolate Ions. In Organic Chemistry: A Tenth Edition. NC State University Libraries. Retrieved from [Link]

  • (2019, February 6). Organic Synthesis Via Enolate. SlideShare. Retrieved from [Link]

  • (2025, March 12). 22.7: Alkylation of Enolate Ions. Chemistry LibreTexts. Retrieved from [Link]

Sources

Technical Support Center: Minimizing Mono-Alkylation in Cyclopropane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for organic chemists and process engineers optimizing cyclopropane synthesis via the dialkylation of active methylene compounds (Perkin Alicyclic Synthesis).

Topic: Optimization of 1,1-Dicarboxylate Cyclopropane Synthesis (Perkin Method) Code: TS-CYC-042 Last Updated: February 26, 2026

Diagnostic Overview: The Kinetic Challenge

In the synthesis of cyclopropanes via the reaction of 1,3-dicarbonyls (e.g., diethyl malonate) with 1,2-dihaloethanes, "mono-alkylation" refers to two distinct failure modes:

  • Stalled Intermediate: The reaction stops at the acyclic

    
    -haloalkyl derivative (e.g., diethyl 2-(2-bromoethyl)malonate).
    
  • Oligomerization: The mono-alkylated intermediate reacts with a second molecule of malonate rather than cyclizing intramolecularly.

The formation of the strained 3-membered ring requires the intramolecular substitution rate (


) to vastly exceed the intermolecular substitution rate (

) and the elimination rate (

).
Reaction Pathway Analysis

The following diagram illustrates the kinetic competition. Your goal is to maximize the Green Path while suppressing the Red Paths .

ReactionPathway Start Diethyl Malonate + 1,2-Dibromoethane Enolate1 Enolate A (Mono-anion) Start->Enolate1 Base (Eq 1) MonoAlkyl Mono-Alkylated Intermediate (Open Chain Bromide) Enolate1->MonoAlkyl Intermolecular SN2 (Fast) Enolate2 Enolate B (Pre-cyclization Anion) MonoAlkyl->Enolate2 Base (Eq 2) CRITICAL STEP Side_Elim Elimination Product (Vinyl Malonate) MonoAlkyl->Side_Elim E2 Elimination (High Temp/Strong Base) Side_Olig Oligomer/Dimer (Linked Malonates) MonoAlkyl->Side_Olig Intermolecular SN2 (Excess Enolate) Product Cyclopropane Product Enolate2->Product Intramolecular SN2 (Ring Closure) Enolate2->Side_Elim Ring Strain Barrier

Figure 1: Kinetic pathways in Perkin alicyclic synthesis. The critical bottleneck is often the second deprotonation and subsequent ring closure.

Knowledge Base (FAQs)

Q1: Why does the reaction stall at the open-chain mono-alkylated stage?

A: This is frequently a pKa mismatch or base exhaustion issue.

  • The Chemistry: The pKa of diethyl malonate is ~13 (in DMSO). The pKa of the mono-alkylated intermediate (diethyl 2-(2-bromoethyl)malonate) is slightly higher due to the inductive donating effect of the alkyl chain (despite the electron-withdrawing halogen further away).

  • The Fix: You must use at least 2.0–2.5 equivalents of base. If you use exactly 2.0 equivalents, any consumption of base by moisture or side reactions (like E2 elimination) will leave you with insufficient base to generate the second enolate required for cyclization.

  • Recommendation: Ensure anhydrous conditions if using alkoxides. If using Phase Transfer Catalysis (PTC), ensure high agitation rates to maintain base saturation in the organic phase.

Q2: I see a "dimer" impurity (two malonates linked by an ethyl chain). How do I stop this?

A: This is a classic stoichiometry and concentration error.

  • The Cause: If the concentration of the Malonate Enolate is high relative to the 1,2-dibromoethane, the Mono-Alkyl intermediate (see Fig 1) is more likely to bump into another Enolate A than to cyclize.

  • The Fix:

    • Inverse Addition: Add the Malonate/Base mixture slowly to a solution of excess 1,2-dibromoethane.

    • Excess Electrophile: Use 1.5 to 2.0 equivalents of 1,2-dibromoethane relative to the malonate. The excess dihalide can be distilled off later.

Q3: Why is Phase Transfer Catalysis (PTC) often preferred over NaOEt/EtOH?

A: PTC minimizes solvation shells, increasing Nucleophilicity . In ethanol, the enolate anion is heavily solvated by hydrogen bonds, making it sluggish. In a PTC system (e.g., 50% NaOH + Toluene + TEBA), the enolate exists as an ion pair in the organic layer with the quaternary ammonium cation. It is "naked" and highly reactive, which is crucial for overcoming the activation energy barrier of forming the strained cyclopropane ring.

Standard Operating Procedure (SOP)

Protocol: Synthesis of Cyclopropane-1,1-dicarboxylic acid, diethyl ester via PTC. Objective: Maximize cyclization yield while minimizing acyclic byproducts.

Materials Table
ReagentEquiv.RoleCritical Attribute
Diethyl Malonate 1.0NucleophileDry, free of acid impurities.
1,2-Dibromoethane 1.5ElectrophileExcess required to prevent oligomerization.
TEBA (Benzyltriethylammonium chloride)0.02CatalystPhase Transfer Catalyst.
NaOH (50% aq) 4.0BaseLarge excess maintains high interfacial concentration.
Step-by-Step Workflow
  • Setup: Equip a 3-neck flask with a mechanical stirrer (magnetic stirring is often insufficient for viscous PTC mixtures), a thermometer, and a reflux condenser.

  • Charge Aqueous Phase: Add 50% NaOH solution (4.0 equiv) and TEBA (2 mol%).

  • Charge Organic Phase: In a separate vessel, mix Diethyl Malonate (1.0 equiv) and 1,2-Dibromoethane (1.5 equiv).

    • Note: Premixing the reactants ensures that as soon as the malonate enters the catalytic cycle, the electrophile is immediately available, favoring the intramolecular reaction.

  • Reaction Initiation: Add the organic mixture to the vigorously stirred aqueous base. The reaction is exothermic.

    • Control: Maintain temperature < 50°C initially to prevent E2 elimination (vinyl byproduct).

  • Completion: After the exotherm subsides, heat to 40-50°C for 1-2 hours to drive the difficult cyclization step.

  • Workup:

    • Cool to room temperature.[1]

    • Dilute with water and separate layers.

    • Extract aqueous layer with ether/DCM.

    • Crucial: Wash organic layer with dilute HCl (to neutralize trapped base) and then brine.

  • Purification: Distill the crude oil.

    • Fraction 1: Excess 1,2-dibromoethane.

    • Fraction 2: Product (bp ~90-95°C at 4 mmHg).

Troubleshooting Decision Tree

Use this flow to diagnose impurities in your crude NMR/GC.

Troubleshooting Start Analyze Crude Mixture (GC/NMR) Decision1 Major Impurity Type? Start->Decision1 Impurity_Vinyl Vinyl Groups Present (Elimination Product) Decision1->Impurity_Vinyl Olefinic Protons (5-6 ppm) Impurity_Chain Ethyl-Bromide Chain (Mono-alkylation) Decision1->Impurity_Chain Triplet at 3.5 ppm (-CH2Br) Impurity_Poly Broad Peaks/Gum (Oligomers) Decision1->Impurity_Poly High MW / Gum Action_Vinyl Action: Reduce Reaction Temp. Check Base Concentration. Impurity_Vinyl->Action_Vinyl Action_Chain Action: Increase Reaction Time. Ensure >2.0 eq Base. Switch to PTC method. Impurity_Chain->Action_Chain Action_Poly Action: Increase Stirring Rate. Increase Dibromoethane Equiv. Dilute Reaction. Impurity_Poly->Action_Poly

Figure 2: Diagnostic logic for common impurities in cyclopropane synthesis.

References

  • Perkin, W. H. (1885). "On the Synthetical Formation of Closed Carbon-Chains." Journal of the Chemical Society, Transactions, 47, 801-855.

  • Singh, R. K., & Danishefsky, S. (1981). "Cyclopropane-1,1-dicarboxylic acid."[1][2] Organic Syntheses, 60, 66. (Describes the PTC method with TEBA).

  • Makosza, M., & Wawrzyniewicz, M. (1969). "Reactions of organic anions. XXIV. Catalytic alkylation of phenylacetonitrile in aqueous medium." Tetrahedron Letters, 10(53), 4659-4662. (Foundational work on PTC alkylation mechanisms).

  • Zefirov, N. S., et al. (1986). "Synthesis of cyclopropane derivatives." Synthesis, 1986(04), 291-306.

Sources

Purification of dimethyl cyclopropane-1,1-dicarboxylate by vacuum distillation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Vacuum Distillation & Purification Protocol CAS: 6914-71-2 Target Purity: >98.5% (GC Area %)[1]

Introduction

Dimethyl cyclopropane-1,1-dicarboxylate (DMCPD) is a critical strained-ring intermediate used in the synthesis of pharmaceutical APIs, including leukotriene receptor antagonists (e.g., Montelukast) and various antiviral agents.

While the synthesis via double alkylation of dimethyl malonate (DMM) is well-documented, the purification step is the most common point of failure . The high thermal strain of the cyclopropane ring (approx. 27.5 kcal/mol) makes the compound susceptible to ring-opening decomposition at elevated temperatures, particularly in the presence of residual Lewis acids or bases.

This guide provides a validated vacuum distillation protocol designed to separate DMCPD from unreacted dimethyl malonate and polymeric byproducts while minimizing thermal degradation.

Module 1: Standard Operating Procedure (SOP)

Pre-Distillation Requirements (Critical)

Before attempting distillation, the crude reaction mixture must be strictly conditioned. Failure to neutralize the feed will lead to rapid decomposition or hazardous polymerization in the distillation pot.

  • Quench & Wash: Ensure all alkaline condensing agents (e.g., NaOMe, K2CO3) are quenched. Wash the organic layer with water/brine until the pH is neutral (pH 6.5–7.5).

  • Solvent Stripping: Remove bulk low-boiling solvents (Methanol, 1,2-Dichloroethane, or DMF) via rotary evaporation (40–50°C @ 20 mbar) before loading the distillation flask.

  • Drying: The feed must be dry (Karl Fischer < 0.1%). Residual water causes hydrolysis to the mono-ester, which degrades during distillation.

Distillation Setup

Due to the close boiling points of the starting material (Dimethyl Malonate) and the product at atmospheric pressure, a simple short-path distillation is often insufficient.

  • Flask: Round-bottom flask (max 60% fill volume).

  • Column: 15–20 cm Vigreux column or packed column (glass helices/structured packing) to provide 3–5 theoretical plates.

  • Vacuum System: Rotary vane pump or high-performance diaphragm pump capable of stable operation at <10 mbar.

  • Condenser: Coolant set to 5–10°C (Do not freeze; DMCPD melting point is low, but viscosity increases).

Process Parameters

The following data correlates pressure with the expected boiling point (vapor temperature).

FractionComponentBoiling Point (Vapor)Vacuum PressureBath Temp (Approx)
Forecut Dimethyl Malonate / Solvents< 65°C12–15 mmHg (16–20 mbar)90–100°C
Main Cut DMCPD (Product) 80–85°C 12–15 mmHg (16–20 mbar) 115–125°C
Residue Polymers / Salts> 130°CN/AN/A

Note: Literature often cites the atmospheric boiling point of DMCPD as ~196°C. Never attempt to distill this compound at atmospheric pressure; thermal ring opening will occur.

Module 2: Troubleshooting Guide

Issue 1: Product Co-elutes with Dimethyl Malonate (Low Purity)

Symptom: GC analysis shows significant DMM (5–15%) in the main product fraction. Root Cause: The boiling point delta between DMM and DMCPD decreases as pressure drops, and the separation efficiency (theoretical plates) is insufficient. Corrective Action:

  • Install a Fractionating Column: Switch from a simple distillation head to a Vigreux column or a packed column.

  • Increase Reflux Ratio: If using a reflux splitter, set to 5:1 (Reflux:Takeoff) during the transition phase.

  • Check Feed Conversion: If DMM content in the crude is >10%, consider re-reacting or chemical removal (though difficult) before distillation.

Issue 2: Distillate is Yellow/Brown or Fumes are Visible

Symptom: The main fraction is not clear/colorless; white fumes are visible in the vacuum adapter. Root Cause: Thermal decomposition (Ring Opening). This is usually catalyzed by residual acidity or alkalinity in the pot. Corrective Action:

  • Stop Immediately: Cool the pot.

  • Check pH: Take a small sample of the pot residue, mix with water, and check pH. If acidic or basic, the wash step was insufficient.

  • Lower Temperature: Improve your vacuum depth. If you can achieve 1–2 mmHg, the boiling point will drop to ~55–60°C, significantly reducing thermal stress.

Issue 3: Pressure Fluctuations ("Bumping")

Symptom: Vacuum gauge swings wildly; liquid bumps into the column. Root Cause: Residual low-boiling solvents (DCE, Methanol) or water pockets flashing off. Corrective Action:

  • Degassing Phase: Before heating the bath to >100°C, hold the system at 20 mbar / 50°C for 30 minutes to strip volatiles.

  • Stirring: Ensure vigorous magnetic stirring or use a capillary bleed (if using an oil pump) to promote smooth boiling.

Module 3: Visualized Workflows

Purification Logic Flow

The following diagram illustrates the critical decision points during the purification process to ensure safety and purity.

DMCPD_Purification Start Crude Reaction Mixture Wash Aq. Wash & Neutralization (Target pH 7.0) Start->Wash Strip Solvent Strip (Rotovap <50°C) Wash->Strip Check Check Crude Purity (GC/TLC) Strip->Check Check->Wash pH deviation Distill Vacuum Distillation (12-15 mmHg) Check->Distill DMM < 15% Forecut Forecut: DMM (< 70°C vapor) Distill->Forecut T < 70°C MainCut Main Cut: DMCPD (80-85°C vapor) Forecut->MainCut T stabilizes 80°C Residue Pot Residue (Polymers/Salts) MainCut->Residue End of fraction

Caption: Critical path for DMCPD purification. Note the pH check and solvent stripping steps are prerequisites for safe distillation.

Decomposition Troubleshooting Tree

Use this logic to diagnose discoloration or yield loss.

Decomp_Tree Problem Problem: Discoloration / Fumes CheckVac Check Vacuum Level Problem->CheckVac VacGood Vacuum Good (<15 mmHg) CheckVac->VacGood VacBad Vacuum Poor (>20 mmHg) CheckVac->VacBad CheckPH Check Pot pH VacGood->CheckPH Leak Fix Leaks / Grease Joints VacBad->Leak AcidBase Neutralize Feed CheckPH->AcidBase pH != 7 Temp Reduce Bath Temp CheckPH->Temp pH == 7

Caption: Diagnostic tree for thermal instability. Vacuum depth and pH neutrality are the primary control variables.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use rotary evaporation for the final purification? A: No. While rotary evaporation is excellent for solvent removal, it does not provide the theoretical plates required to separate Dimethyl Malonate (B.P. 181°C atm) from DMCPD (B.P. 197°C atm). Fractional vacuum distillation is required.[2]

Q: What is the safe storage condition for the purified DMCPD? A: Store in a tightly sealed container under an inert atmosphere (Nitrogen/Argon) at 2–8°C. The ester functionality is susceptible to hydrolysis if exposed to atmospheric moisture over time.

Q: My vacuum pump can only reach 30 mmHg. Can I still distill? A: It is risky. At 30 mmHg, the boiling point will rise toward 100–110°C. You will need a bath temperature of ~140°C. This proximity to the thermal decomposition threshold increases the risk of ring opening and discoloration. We recommend using a high-vacuum pump (oil or dry scroll) to achieve <10 mmHg.

Q: Is the residue in the flask dangerous? A: The residue typically contains oligomers and inorganic salts. While not explosive, it should be treated as hazardous chemical waste. Do not attempt to distill the flask to dryness; always leave a small volume of residue to prevent overheating of the glass surface.

References

  • Synthesis and Purification Context

    • Process for the preparation of cyclopropane-1,1-dicarboxylic acid derivatives.[2][3][4][5][6][7][8] US Patent 5,869,737. (Describes the specific vacuum distillation parameters: 82°C at 16 mbar).

  • Physical Properties & Safety

    • Dimethyl 1,1-cyclopropanedicarboxylate Safety Data Sheet (SDS). SynQuest Laboratories.[9] (Highlights explosion hazards under confinement and thermal decomposition products).

  • General Cyclopropane Distillation Methodologies

    • Cyclopropane-1,1-dicarboxylic Acid.[3][4][7][10][11] Organic Syntheses, Coll.[6][7] Vol. 6, p.391 (1988); Vol. 60, p.66 (1981). (Provides foundational techniques for handling dicarboxylate cyclopropanes).

Sources

Controlling exothermic cyclodialkylation of malonates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Controlling Exothermic Cyclodialkylation of Malonates

Current Status: Online | Specialist: Senior Application Scientist

CRITICAL SAFETY DIRECTIVE: Thermal Runaway Risk

WARNING: The cyclodialkylation of malonates (e.g., reacting diethyl malonate with 1,2-dibromoethane) is highly exothermic .

In a semi-batch process, the most dangerous scenario is Reagent Accumulation . If you dose the alkylating agent or base faster than it is consumed, unreacted material accumulates in the reactor. Once the reaction initiates (often after a temperature threshold is crossed), all accumulated energy is released simultaneously, leading to a thermal runaway, solvent boiling, and potential reactor rupture.

The Golden Rule: Never dose faster than the reaction consumes the reagent.

Module 1: Thermal Management & Process Control

Troubleshooting Guide: "My reaction temperature is spiking."

The Issue: Users often report that the reaction temperature remains stable during the initial addition, leading them to increase the dosing rate. Suddenly, the temperature spikes uncontrollably, overpowering the condenser.

The Mechanism (Causality): This is the "Accumulation Trap."

  • Induction Period: At low temperatures (e.g., 0°C or room temp), the reaction rate constant (

    
    ) is low. The added reagent sits unreacted.
    
  • Trigger: As the vessel warms slightly (or catalyst activates), the reaction kicks off.

  • Runaway: The heat release rate (

    
    ) becomes exponential (
    
    
    
    ), exceeding the cooling capacity (
    
    
    ).

Solution: The Heat-Wait-Search Protocol Do not rely solely on jacket temperature. You must verify consumption before adding more fuel.

Visualizing the Control Logic

DosingControl Start Start Dosing (10% of Total Volume) Monitor Monitor Internal Temp (Tr) & Heat Flow (Qr) Start->Monitor Decision Is Exotherm Observed? Monitor->Decision Stop STOP DOSING (Wait for reaction onset) Decision->Stop No Temp Rise Continue Resume Dosing (Rate < Consumption) Decision->Continue Steady Exotherm Stop->Monitor Wait Loop Accumulation DANGER: Accumulation (Potential Runaway) Stop->Accumulation If Dosing Continues Continue->Monitor Maintain Loop

Figure 1: The "Dosing Control Loop." This logic prevents the accumulation of unreacted reagents, the primary cause of thermal runaway in malonate alkylations.

Module 2: Reaction Selectivity (C- vs. O-Alkylation)

FAQ: "Why is my yield low, and why am I seeing O-alkylated byproducts?"

The Science: Malonate enolates are ambident nucleophiles .[1] They can attack the electrophile (dihaloalkane) via the Carbon (desired) or the Oxygen (undesired).

  • C-Alkylation (Thermodynamic Control): Favored by softer electrophiles and conditions that allow the enolate to equilibrate.

  • O-Alkylation (Kinetic Control): Favored by hard electrophiles, highly polar protic solvents (sometimes), and steric hindrance at the carbon.

Optimization Matrix:

VariableRecommendation for C-AlkylationExplanation
Solvent Polar Aprotic (DMSO, DMF, NMP)Solvates the cation (

,

), leaving a "naked," reactive enolate.
Base Carbonates (

,

) or Alkoxides (

)

in DMSO is often superior to NaH for safety (no

) and selectivity.
Leaving Group Bromide / Iodide Softer leaving groups favor C-attack. Chlorides often require higher temps (more risk).
Concentration High Dilution (for cyclization)Favors intramolecular ring closure over intermolecular polymerization.
Visualizing the Pathway

ReactionPath Reagents Diethyl Malonate + 1,2-Dibromoethane + Base Enolate Enolate Intermediate (Ambident Nucleophile) Reagents->Enolate Deprotonation C_Attack C-Attack (Major) (Soft-Soft Interaction) Enolate->C_Attack O_Attack O-Attack (Minor) (Hard-Hard / Steric) Enolate->O_Attack Mono Mono-alkylated Intermediate C_Attack->Mono Cyclo Cyclopropane-1,1- dicarboxylate (Product) Mono->Cyclo Intramolecular Cyclization (Dilution Dependent) Polymer Oligomers/Polymers (Intermolecular Side Rxn) Mono->Polymer Concentration High

Figure 2: Competitive pathways in malonate cyclization. Success depends on favoring C-attack and Intramolecular cyclization.

Module 3: Validated Experimental Protocol

Method: Solid-Liquid Phase Transfer Cyclodialkylation (


)
Why this method?  It avoids the evolution of explosive Hydrogen gas (

) associated with Sodium Hydride (

) and uses the high polarity of DMSO to accelerate the reaction at moderate temperatures.
Step-by-Step Methodology
  • Reactor Setup:

    • Equip a 3-neck flask with a mechanical stirrer (magnetic stirring will fail due to slurry formation), a reflux condenser, and a pressure-equalizing dropping funnel.

    • Flush with Nitrogen (

      
      ).
      
  • Base Preparation (The Heat Sink):

    • Charge Potassium Carbonate (

      
      )  (2.5 equiv, milled/fine powder) and DMSO  (5 vol relative to malonate).
      
    • Note: Stirring will be heavy. Ensure torque is sufficient.

  • Reagent Mixing:

    • Premix Diethyl Malonate (1.0 equiv) and 1,2-Dibromoethane (1.2 equiv).

    • Why premix? Ensures that as soon as the malonate is deprotonated, the electrophile is immediately available for the intramolecular closure, reducing polymerization.

  • Controlled Addition (The Critical Step):

    • Add the Reagent Mix to the Base/DMSO slurry dropwise.

    • Monitor Temperature: Maintain internal temperature between 25°C - 35°C. Use a water bath if necessary.

    • Checkpoint: If addition is stopped, temperature should drop immediately. If it rises, you have accumulation.[2][3] STOP and COOL.

  • Reaction Completion:

    • After addition, stir for 4-6 hours.

    • Validation: Check by TLC or GC.[4] Disappearance of malonate is the key indicator.

  • Quench & Workup:

    • Dilute with water (exothermic solvation of DMSO!).

    • Extract with Toluene or MTBE. (DMSO stays in water).

References

  • Stoessel, F. (2008).[5] Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH. (Authoritative text on thermal accumulation and runaway reactions).

  • Mettler Toledo. Prevent Runaway Chemical Reactions - Application Note. (Detailed explanation of dosing control and accumulation).

  • Organic Syntheses. Cyclopropanecarboxylic Acid. Coll. Vol. 1, p. 192 (1941). (Classic protocol foundation, though modern DMSO variants are safer than the Na/Toluene method described).

  • Singh, R. K., & Danishefsky, S. (1981). Activated Cyclopropanes. J. Org. Chem. (Mechanistic insights into donor-acceptor cyclopropanes).

Sources

Technical Support Center: Ring System Stability

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center resource, designed for immediate application in a research setting.

Ticket Subject: Preventing Premature Ring Opening During Workup & Purification Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Thermodynamics of Strain

You are working with high-energy heterocycles (Epoxides, Aziridines,


-Lactams). These systems possess significant ring strain (25–27 kcal/mol for epoxides/aziridines). The "premature opening" you are experiencing is rarely random; it is a thermodynamic relaxation triggered by a specific catalyst—usually trace acid  or unintended nucleophiles  present during the workup phase.

This guide isolates the three most common failure modes and provides self-validating protocols to prevent them.

Module A: Epoxides & Oxetanes

Diagnosis: Product disappears on the TLC plate during purification or turns into a polar smear (diol/halohydrin formation). Root Cause: Silica gel is acidic (


). The surface silanol groups (

) act as Brønsted acids, protonating the epoxide oxygen and catalyzing ring opening by trace water or the eluent itself (e.g., methanol).
Troubleshooting Protocol: Silica Deactivation

Standard Operating Procedure (SOP-EPX-01) Do not run acid-sensitive epoxides on "straight" silica. You must mask the acidic sites.

MethodProtocolBest For
The Et

N Slurry
1. Slurry pack silica with Hexanes/EtOAc + 1% Triethylamine (Et

N)
.2. Flush column with 2 column volumes (CV) of this buffer.3. Run purification using eluent containing 0.5% Et

N
.
Highly sensitive epoxides; terminal epoxides.
The Alumina Switch Replace Silica Gel 60 with Neutral Alumina (Brockmann Grade III) .Compounds that streak even with Et

N.
The Solvent Wash Pre-wash the organic layer with 5% NaHCO

before drying.
Removing trace acid from reaction quench.

Critical Mechanism Visualization: The following diagram illustrates why your epoxide is dying on the column.

EpoxideOpening Silica Silica Surface (Si-OH, Acidic) Protonation Protonated Intermediate (Activated) Silica->Protonation Donates H+ Epoxide Epoxide (Strained Ring) Epoxide->Protonation Fast Product Ring Opened Byproduct (Diol/Methoxy) Protonation->Product Ring Strain Release Nucleophile Nucleophile (H2O, MeOH) Nucleophile->Product Backside Attack

Figure 1: Mechanism of acid-catalyzed epoxide opening on silica gel surfaces.

FAQ: Epoxides

Q: Can I use MgSO


 to dry my epoxide extract? 
A:  Proceed with caution. Magnesium sulfate is slightly Lewis acidic. For ultra-sensitive epoxides (e.g., terpene oxides), use Na

SO

(Sodium Sulfate)
or K

CO

(Potassium Carbonate)
.

Q: My epoxide is water-soluble. How do I remove the catalyst without aqueous extraction? A: Use the "Sodium Sulfate Workup" instead of aqueous washing. Add solid wet Na


SO

to the reaction mixture. The water of crystallization traps the inorganic salts/catalyst, allowing you to filter off the solids and concentrate the filtrate directly [1].

Module B: Aziridines

Diagnosis: The compound degrades upon concentration or exposure to air. Root Cause:

  • Non-activated Aziridines (N-Alkyl/H): The Nitrogen is basic (

    
    ). It will scavenge protons from the air (CO
    
    
    
    /H
    
    
    O) or silica, triggering self-polymerization or hydrolysis.
  • Activated Aziridines (N-Tosyl/Acyl): The ring carbons are highly electrophilic. They are stable to acid but vulnerable to nucleophilic attack (water/alcohols) during extraction.

Troubleshooting Protocol: The "Basic" Environment

Standard Operating Procedure (SOP-AZI-02)

  • Quench: Never use NH

    
    Cl (it is weakly acidic). Quench reactions with saturated NaHCO
    
    
    
    or NaOH (if the substrate tolerates strong base).
  • Drying: Use K

    
    CO
    
    
    
    . It acts as both a desiccant and a base buffer.
  • Purification:

    • Pre-treat the TLC plate: Dip the glass plate in 5% Et

      
      N/Hexanes and dry it before spotting your compound. If it streaks on a normal plate but looks clean on a treated plate, your compound is decomposing on the silica.
      
    • Column: Use the Et

      
      N Slurry method  (see Module A) or Basified Alumina .
      

Decision Tree: Purification Strategy

AziridinePurification Start Aziridine Purification CheckType Check N-Substituent Start->CheckType Activated Activated (Ts, Boc, Ac) CheckType->Activated NonActivated Non-Activated (Alkyl, H) CheckType->NonActivated ActAction Risk: Nucleophiles. Avoid MeOH/EtOH. Silica usually OK. Activated->ActAction NonActAction Risk: Acid. Silica = DEATH. Must use Base. NonActivated->NonActAction Solution Use 1-3% Et3N in Eluent OR Neutral Alumina NonActAction->Solution

Figure 2: Decision matrix for selecting purification conditions based on aziridine substitution.

Module C: -Lactams & Lactones

Diagnosis: Loss of material during aqueous extraction; lower yield than expected. Root Cause: Hydrolysis.[1][2]


-Lactams are strained amides. While less sensitive to silica than epoxides, they are highly sensitive to pH extremes  (both acid and base hydrolysis) and heat .
Troubleshooting Protocol: The "Cold & Neutral" Workup

Standard Operating Procedure (SOP-BL-03)

  • Temperature Control: Perform all quenches and extractions at 0°C . Heat is the enemy of the

    
    -lactam ring.
    
  • pH Buffering: Avoid 1M NaOH or 1M HCl.

    • Target pH: 6.0 – 7.5.

    • Buffer: Use Phosphate Buffer (0.5 M, pH 7) for washing.

  • Solvent Choice: Avoid primary alcohols (MeOH) during workup if the ring is highly activated, as transesterification/opening can occur. Use DCM or EtOAc .[3]

Summary of Chemical Compatibilities

Ring SystemMajor ThreatForbidden ReagentsRecommended Buffer/Additive
Epoxide Acid (Lewis/Brønsted)Silica Gel (untreated), HCl, MgSO

1% Et

N, NaHCO

Aziridine (N-H) Acid (Protonation)Silica Gel, NH

Cl, Chloroform (often acidic)
K

CO

, Basic Alumina

-Lactam
Hydrolysis (pH > 9 or < 4)1M NaOH, Heat, MeOHPhosphate Buffer (pH 7)

References

  • Sodium Sulfate Workup for Sensitive Epoxides: Gao, Y., Hanson, R. M., Klunder, J. M., Ko, S. Y., Masamune, H., & Sharpless, K. B.[4] (1987). Catalytic asymmetric epoxidation and kinetic resolution: Modified procedures including in situ derivatization. Journal of the American Chemical Society, 109(19), 5765–5780.

  • Silica Deactivation with Triethylamine: Technical Guide: Tips for Flash Column Chromatography. University of Rochester, Department of Chemistry.

  • Aziridine Stability & Synthesis: Singh, G. S., D'hooghe, M., & De Kimpe, N. (2023).[5][6] Regioselective ring opening of aziridine for synthesizing azaheterocycle.[7] Frontiers in Chemistry.

  • Beta-Lactam Hydrolysis Prevention: Kümmerer, K., et al.[8] (2021).[9] Targeted Hydrolysis of β-Lactam Antibiotics... A Proposed Method. MDPI Antibiotics.

Sources

Technical Support Center: Solvent Selection for High-Purity Diethyl Cyclopropane-1,1-dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support center for the purification of diethyl cyclopropane-1,1-dicarboxylate (CAS 1559-02-0). As a critical intermediate in the synthesis of pharmaceuticals such as Montelukast and Ketorolac, achieving high purity is paramount.[1] The primary challenge in its purification is often the removal of structurally similar impurities, most notably unreacted diethyl malonate, which can be difficult to separate by distillation alone.[2] This guide provides field-proven insights and systematic protocols to address common challenges in solvent selection for both recrystallization and chromatography, ensuring you can confidently achieve your desired product purity.

Section 1: Foundational Principles of Solvent Selection

The choice of solvent is the most critical parameter in developing a robust purification strategy. An ideal solvent system not only separates the target molecule from impurities but also maximizes recovery and ensures process safety. The selection process is a balance of thermodynamic properties (solubility), kinetic factors (crystal growth), and practical considerations.[3][4][5]

Frequently Asked Questions: Core Concepts

Q1: What are the "golden rules" for selecting a recrystallization solvent?

A1: The ideal recrystallization solvent for diethyl cyclopropane-1,1-dicarboxylate should exhibit the following characteristics:

  • High Solubility at Elevated Temperatures: The solvent must completely dissolve the crude product, including impurities, at or near its boiling point. This ensures a homogeneous solution from which pure crystals can form.

  • Low Solubility at Low Temperatures: As the solution cools, the desired product should become supersaturated and crystallize out, while impurities remain dissolved in the "mother liquor."

  • Inertness: The solvent must not react with the product. Given that diethyl cyclopropane-1,1-dicarboxylate is an ester, strongly acidic or basic solvents that could promote hydrolysis should be avoided.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the final crystals during drying.

  • Impurity Solubility Profile: Ideally, impurities (like diethyl malonate) should either be highly soluble at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for removal via hot filtration).

Q2: How does solvent polarity influence crystallization?

A2: Solvent polarity is a key determinant of solubility. The principle of "like dissolves like" is a useful starting point; diethyl cyclopropane-1,1-dicarboxylate is a moderately polar ester. However, the solvent's influence extends beyond simple solubility. Solvent molecules can interact with the growing crystal surfaces, affecting the crystal's shape (morphology) and even its internal structure (polymorphism).[6][7] For instance, a polar solvent might interact strongly with the ester groups, potentially slowing growth on specific crystal faces and leading to different crystal shapes compared to a non-polar solvent.

Workflow for Purification Method Selection

The following diagram outlines the logical decision-making process for selecting an appropriate purification strategy for diethyl cyclopropane-1,1-dicarboxylate.

start Crude Product (Diethyl Cyclopropane-1,1-dicarboxylate) purity_check Purity Analysis (TLC, GC, NMR) start->purity_check is_liquid Is the product a liquid at room temp? purity_check->is_liquid distillation Consider Vacuum Distillation is_liquid->distillation Yes recrystallization Attempt Recrystallization is_liquid->recrystallization No (if solid) bp_diff Are boiling points of impurities significantly different? distillation->bp_diff chromatography Perform Flash Chromatography bp_diff->chromatography No (e.g., Diethyl Malonate) pure_product High-Purity Product bp_diff->pure_product Yes recrystallization->chromatography Fails or Purity is insufficient recrystallization->pure_product Success chromatography->pure_product

Caption: Decision workflow for purification.

Section 2: Troubleshooting Recrystallization

Recrystallization is often the most efficient method for purifying solids on a large scale. However, success depends heavily on the right solvent system.

Q1: My product, diethyl cyclopropane-1,1-dicarboxylate, is a liquid at room temperature. Can I still use recrystallization?

A1: While the pure compound is a liquid, crude reaction mixtures may be solids or semi-solids at room temperature due to impurities. If your crude product is a solid, recrystallization is a viable option. If it is an oil, you should proceed directly to vacuum distillation or chromatography.

Q2: What are the best starting solvents to screen for recrystallizing crude, solid diethyl cyclopropane-1,1-dicarboxylate?

A2: A common and effective approach is to use a binary solvent mixture, which consists of a "solvent" in which the compound is soluble and an "anti-solvent" in which it is poorly soluble.[8]

  • Recommended Starting Pair: Ethyl Acetate / Heptane (or Hexane) .

    • Rationale: Ethyl acetate, being an ester itself, is a good "like" solvent for diethyl cyclopropane-1,1-dicarboxylate.[9] Heptane is a non-polar anti-solvent. This combination provides a wide polarity range to fine-tune solubility.

  • Alternative Pairs:

    • Acetone / Water: Acetone is a polar solvent that dissolves many organic compounds, while water is a highly polar anti-solvent.

    • Ethanol / Water: Ethanol is another good general-purpose solvent for moderately polar compounds.[9]

Q3: My product "oiled out" instead of forming crystals. What's happening and how do I fix it?

A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming liquid droplets instead of solid crystals.[10] This is a common problem when the solution is too concentrated or cools too quickly.

  • Causality: The solution has become supersaturated too rapidly, and the kinetics favor phase separation into a liquid over the ordered process of crystal lattice formation.

  • Solutions:

    • Reheat and Dilute: Heat the mixture until the oil redissolves. Add more of the primary "solvent" (e.g., 10-20% more ethyl acetate) to lower the saturation point.[10]

    • Slow Cooling: Allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can help.

    • Change Solvent System: The boiling point of your solvent system may be too high. Switch to a lower-boiling solvent pair.

Q4: No crystals are forming, even after cooling in an ice bath. What are my next steps?

A4: This indicates that the solution is not sufficiently supersaturated, or that nucleation (the initial formation of crystal seeds) has not occurred.

  • Solutions:

    • Induce Nucleation:

      • Scratching: Gently scratch the inside of the flask below the solvent level with a glass rod. The microscopic scratches provide a surface for crystal growth.

      • Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the solution.

    • Increase Concentration: Remove some of the solvent using a rotary evaporator or a gentle stream of nitrogen and attempt to cool again.

    • Add Anti-Solvent: If using a binary system, you can try adding more anti-solvent dropwise to the cold solution until turbidity persists, then add a drop of the primary solvent to clarify and allow it to stand.

Section 3: Troubleshooting Chromatographic Purification

When recrystallization is ineffective or the product is an oil, flash column chromatography is the preferred method for achieving high purity.[11]

Q1: What is a good starting solvent system (eluent) for flash chromatography of diethyl cyclopropane-1,1-dicarboxylate on silica gel?

A1: A mixture of a non-polar solvent and a moderately polar solvent is standard for normal-phase chromatography on silica gel.

  • Recommended System: Heptane (or Hexane) / Ethyl Acetate .

  • Rationale: This system provides excellent control over eluent polarity. Diethyl cyclopropane-1,1-dicarboxylate will have moderate retention, while less polar impurities will elute faster and more polar impurities (like residual diethyl malonate) will elute slower.

  • Determining the Ratio: Use Thin Layer Chromatography (TLC) to find the optimal solvent ratio. The ideal eluent composition should give your target compound an Rf (retention factor) value of ~0.3-0.4 . Start with a low polarity mixture (e.g., 95:5 Heptane:Ethyl Acetate) and gradually increase the proportion of ethyl acetate.

Q2: My product is co-eluting with an impurity, likely diethyl malonate. How can I improve the separation?

A2: Co-elution of these two compounds is a known challenge due to their similar polarities.

  • Solutions:

    • Decrease Eluent Polarity: A less polar mobile phase will increase the interaction of both compounds with the silica gel, potentially enhancing the small differences in their affinities and improving separation. Try moving from a 90:10 to a 95:5 or even 97:3 Heptane:Ethyl Acetate mixture. This will increase the run time but should improve resolution.

    • Try a Different Solvent System: Sometimes, specific solvent interactions can improve separation. Consider replacing ethyl acetate with diethyl ether or a mixture of toluene and heptane.

    • Use a Different Stationary Phase: If normal-phase silica gel fails, consider reverse-phase chromatography. A C18-functionalized silica gel with a polar mobile phase (like acetonitrile/water or methanol/water) will separate compounds based on differences in hydrophobicity. An HPLC method using acetonitrile and water has been described for this compound.[12]

Section 4: Detailed Experimental Protocols

Protocol 1: Small-Scale Screening for an Optimal Recrystallization Solvent System

  • Preparation: Place ~50 mg of your crude solid product into a small test tube.

  • Solvent Addition: Add a potential "solvent" (e.g., ethyl acetate) dropwise at room temperature until the solid just dissolves. Note the approximate volume. This indicates high solubility at room temperature, making it unsuitable as a single solvent.

  • Heating: If the solid did not dissolve at room temperature, add the solvent in small portions while gently heating the test tube in a sand or water bath. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Cooling: Remove the test tube from the heat and allow it to cool to room temperature. Observe for crystal formation.

  • Ice Bath: If no crystals form, place the test tube in an ice-water bath for 15-20 minutes.

  • Binary System Test: If the compound was too soluble in the first solvent, dissolve another 50 mg sample in the minimum amount of that hot solvent. Then, add a second "anti-solvent" (e.g., heptane) dropwise while hot until the solution becomes faintly cloudy (turbid). Add one or two drops of the first solvent to redissolve the precipitate and then proceed with cooling as described in steps 4 and 5.

  • Evaluation: An ideal solvent system is one where the solid dissolves completely when hot and forms a large volume of crystals upon cooling.

Protocol 2: Preparative Flash Column Chromatography

  • Column Packing: Select an appropriately sized silica gel column for your sample amount (typically a 1:50 to 1:100 ratio of sample mass to silica mass). Pack the column using your predetermined eluent (e.g., 95:5 Heptane:Ethyl Acetate).

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Alternatively, for "dry loading," dissolve the sample in a volatile solvent, add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and load this powder onto the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions in test tubes.

  • Monitoring: Monitor the elution process by spotting fractions onto a TLC plate and visualizing under a UV lamp or by staining.

  • Fraction Pooling: Combine the fractions that contain your pure product.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the high-purity diethyl cyclopropane-1,1-dicarboxylate.

Section 5: Data Summary Tables

Table 1: Properties of Common Solvents for Purification

SolventBoiling Point (°C)Polarity IndexSafety & Handling Notes
n-Heptane980.1Flammable liquid. Use in a well-ventilated fume hood.
Hexanes~690.1Flammable liquid. Neurotoxin. Use in a well-ventilated fume hood.
Toluene1112.4Flammable liquid. Toxic.
Diethyl Ether352.8Extremely flammable. Can form explosive peroxides.
Ethyl Acetate774.4Flammable liquid. Irritant.
Acetone565.1Highly flammable liquid.
Ethanol785.2Flammable liquid.
Acetonitrile825.8Flammable. Toxic by inhalation/ingestion/skin contact.
Water10010.2Non-flammable, non-toxic.

Note: Polarity Index is a relative measure. Data compiled from various chemical safety and property sources.

Table 2: General Solubility Guide for Diethyl Cyclopropane-1,1-dicarboxylate

SolventSolubility at 25°CSolubility at Boiling PointSuitability
Heptane/HexaneVery LowLowGood anti-solvent.
TolueneSolubleVery SolublePossible single solvent for recrystallization.
Diethyl EtherVery SolubleVery SolubleToo soluble for recrystallization; good for extraction.
Ethyl AcetateSolubleVery SolubleGood primary solvent for a binary system.
AcetoneVery SolubleVery SolubleToo soluble for recrystallization; good for cleaning.
EthanolSolubleVery SolublePossible primary solvent for a binary system with water.
WaterInsolubleVery LowGood anti-solvent for use with polar organic solvents.

This table is based on general chemical principles ("like dissolves like") and is intended as a starting guide for your own experiments.

Section 6: Visualizing the Troubleshooting Process

This flowchart provides a systematic approach to resolving common issues encountered during recrystallization attempts.

start Attempt Recrystallization outcome What is the result? start->outcome oiled_out Product 'Oiled Out' outcome->oiled_out Oiling no_crystals No Crystals Formed outcome->no_crystals No Growth low_yield Low Yield of Crystals outcome->low_yield Poor Recovery success Successful Crystallization outcome->success Success sol_oiled 1. Reheat to dissolve oil 2. Add more primary solvent 3. Cool down much slower oiled_out->sol_oiled sol_no_xtal 1. Scratch inner surface of flask 2. Add a seed crystal 3. Reduce solvent volume no_crystals->sol_no_xtal sol_low_yield 1. Reduce initial solvent volume 2. Ensure slow cooling 3. Check mother liquor for product (TLC) low_yield->sol_low_yield

Caption: Troubleshooting flowchart for recrystallization.

References

  • Vertex AI Search. (n.d.).
  • MDPI. (2017, December 3).
  • How It Comes Together. (2025, November 14).
  • ACS Publications. (2025, October 24). Solvent Effects on Crystallization Kinetics: Investigating Trends across Scales, Methods, and Process Analytical Technologies.
  • SIELC Technologies. (2018, May 16).
  • ACS Publications. (2009, October 7). Solvent Effects on the Crystallization and Preferential Nucleation of Carbamazepine Anhydrous Polymorphs: A Molecular Recognition Perspective.
  • ResearchGate. (2025, October 16).
  • SciSpace. (n.d.). The Solvent Selection framework: solvents for organic synthesis, separation processes and ionic liquids solvents.
  • (n.d.).
  • ChemicalBook. (2026, January 13).
  • PMC - NIH. (n.d.). Solvents and sustainable chemistry.
  • Discoveracs.org. (n.d.).
  • Google Patents. (n.d.).
  • (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide.
  • Pharmaceutical Drug Intermediates. (n.d.).
  • University of Rochester, Department of Chemistry. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Organic Syntheses Procedure. (n.d.). Cyclopropane-1,1-dicarboxylic acid.
  • Reddit. (2023, February 19).
  • Archive ouverte UNIGE. (2004, August 11).
  • PubChem. (n.d.).
  • Google Patents. (n.d.). US5510509A - Preparation of esters of cyclopropane-1,1-dicarboxylic acid.

Sources

Technical Support Center: Moisture Control in Cyclopropane Ester Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Invisible Yield Killer

Synthesizing cyclopropane esters—whether via Transition Metal-Catalyzed Decomposition of Diazoacetates (e.g., Rh, Cu) or Simmons-Smith type reactions (Zn-carbenoids)—is a high-stakes operation. These reactions rely on high-energy electrophilic intermediates (metal carbenoids) that are fiercely intolerant of protic impurities.

In my experience troubleshooting for pharmaceutical partners, 60% of "catalyst failures" or "bad reagent batches" are actually trace moisture issues . Water does not just hydrolyze your ester product; it intercepts the active carbenoid intermediate, shutting down the catalytic cycle and generating specific byproducts that make purification a nightmare.

This guide is structured to help you diagnose, prevent, and recover from moisture-induced failures.

Module 1: Diagnostic Workflow (The "Triage")

Before altering your catalyst loading or temperature, confirm if moisture is the culprit. Use this decision matrix to evaluate your system.

Diagram 1: The Moisture Intrusion & Decision Pathway

MoistureDecision Start Symptom: Low Yield / Stalled Reaction CheckByproducts Analyze Crude NMR/GC-MS Start->CheckByproducts Diazo Route A: Diazoacetate + Rh/Cu CheckByproducts->Diazo SS Route B: Simmons-Smith (Zn) CheckByproducts->SS OH_Insertion Found: Hydroxy Esters / Glycols? (O-H Insertion Product) Diazo->OH_Insertion Major Byproduct Dimer Found: Fumarates/Maleates? (Carbene Dimerization) Diazo->Dimer Major Byproduct WaterConfirmed DIAGNOSIS: Moisture Contamination OH_Insertion->WaterConfirmed Water intercepted Carbene KineticIssue DIAGNOSIS: Kinetic/Steric Issue Dimer->KineticIssue Addition too fast OR Catalyst inactive NoRxn Unreacted Alkene + White Precipitate (Zn(OH)I) SS->NoRxn NoRxn->WaterConfirmed Zn reagent quenched

Caption: Diagnostic logic flow to distinguish moisture contamination from kinetic failures based on crude reaction byproducts.

Module 2: Deep Dive – The Chemistry of Failure

Understanding why the reaction failed is critical for prevention.

Scenario A: Rhodium/Copper Catalyzed Diazoacetate Decomposition

In this pathway, a metal catalyst (Rh₂(OAc)₄ or Cu(OTf)₂) decomposes a diazoester (e.g., Ethyl Diazoacetate, EDA) to form a metal-carbene.

  • The Mechanism of Failure: Water is a better nucleophile than your alkene. If water is present, the metal-carbene undergoes O-H insertion instead of cyclopropanation.

  • The Result: You form an

    
    -hydroxy ester (glycolic acid derivative) instead of a cyclopropane.
    
  • Critical Threshold: Water content >50 ppm in the solvent can lower enantioselectivity (ee) in asymmetric variants by altering the catalyst's chiral ligand sphere [1].

Scenario B: Simmons-Smith (Zinc Carbenoids)

This route uses reagents like


 or Zn-Cu couple.[1]
  • The Mechanism of Failure: Organozinc reagents are pyrophoric and violently hydrolytic. Water protonates the carbon-zinc bond immediately.

    
    
    
  • The Result: Complete stall. The "milky" appearance of the reaction often turns into a clumpy white precipitate (Zinc hydroxide/oxides) rather than the fine suspension typical of active reagents.

Module 3: Protocol – Rigorous Solvent Dehydration

Commercial "Anhydrous" solvents are often insufficient for sensitive cyclopropanations. Dichloromethane (DCM) and 1,2-Dichloroethane (DCE) are the standard solvents.[2]

Table 1: Solvent Drying Standards for Cyclopropanation
MethodWater Content (ppm)SuitabilityNotes
Commercial "Anhydrous" (Seal) 20–50 ppmRisky Acceptable for robust Rh-catalysis; risky for asymmetric or Zn-based.
Molecular Sieves (4A, Activated) <10 ppmIdeal Recommended. Must be activated at 300°C under vacuum.
Calcium Hydride (

) Reflux
<10 ppmExcellent Traditional method. Requires distillation.[3][4]
Alumina Column (SPS) <5 ppmGold Standard Best for high-throughput. Avoids thermal decomposition.
Step-by-Step: The "Double-Check" Drying Protocol

Use this for Asymmetric Rh-Catalysis or Simmons-Smith.

  • Pre-Drying: Store DCM over activated 4A molecular sieves for 24 hours.

  • Verification: Draw 1 mL of solvent and perform a Karl Fischer (KF) titration .

    • Target: < 10 ppm.

    • If > 20 ppm: Do not proceed. Re-dry.

  • Transfer: Cannulate directly from the storage flask to the reaction vessel. Never pour. Pouring introduces atmospheric moisture equivalent to adding 50-100 ppm water instantly.

Module 4: Troubleshooting FAQs

Q1: I am using the Simmons-Smith reagent ( ). The reaction smokes when I add the reagents, but yield is zero. Why?

A: The smoke indicates the reagent is forming, but it is likely being quenched immediately by moisture adsorbed on the glassware.

  • Fix: Flame-dry your flask under vacuum. A heat gun is not enough; the glass surface must be

    
     under vacuum (<1 mbar) to desorb surface water. Cool under a positive pressure of dry Argon.
    
Q2: In my Rh-catalyzed reaction, I see the "dimer" (diethyl fumarate/maleate) instead of the cyclopropane. Is this moisture?

A: Likely not. Dimerization usually indicates that the concentration of diazoacetate is too high relative to the alkene.

  • Fix: This is a kinetic issue. Use a syringe pump to add the diazoacetate over 4–8 hours [2].[2]

  • Note: If you see hydroxy esters, THAT is moisture. If you see dimers, it is addition rate.

Q3: My solvent is dry (KF < 10 ppm), but the reaction still stalls. Could the diazo compound be wet?

A: Yes. Diazoacetates are often synthesized in aqueous biphasic systems.

  • Fix: Dry the diazoacetate solution over activated molecular sieves or

    
     immediately before loading it into the syringe. Ensure the syringe itself is dry (glass syringes are preferred over plastic, which can leach moisture/plasticizers).
    
Q4: Can I use THF or Ether instead of DCM?

A: Be careful.

  • For Simmons-Smith: Ethers are okay, but they coordinate to Zinc, slowing the reaction. DCM is faster.

  • For Rh-Catalysis: Ethers can coordinate to the metal center, potentially displacing the chiral ligand or the carbene. Non-coordinating solvents (DCM, DCE, Toluene) are strictly preferred for maximum yield [3].

Module 5: Experimental Setup Visualization

Proper hardware setup is the primary defense against moisture.

Diagram 2: The Inert Atmosphere Rig (Schlenk Line)

ReactionSetup cluster_0 Critical Hardware cluster_1 Reagent Addition Flask Reaction Flask (Flame Dried) Bubbler Oil Bubbler (Positive Pressure Check) Flask->Bubbler Outlet Note CRITICAL: Maintain positive pressure during all additions. Flask->Note Septum Rubber Septum (New, Punctured once) Septum->Flask Syringe Gas-Tight Syringe (Diazo/Zn Reagent) Syringe->Septum Pierce Pump Syringe Pump (Slow Addition) Pump->Syringe Source Inert Gas Source (Ar/N2 + Drying Train) Source->Flask Continuous Flow

Caption: Schematic of a moisture-excluding Schlenk setup. Note the continuous inert gas flow and syringe pump integration.

References

  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction.[2][5][6][7][8][9] Organic Reactions.[2][5][6][9][10][11][12]

  • Doyle, M. P., et al. (1998). Catalytic Asymmetric Cyclopropanation. Chemical Reviews. (Validated via search context)

  • Benchchem Technical Guides. (2024). Cyclopropanation Reactions: Solvent Choice and Optimization.

  • Lebel, H., et al. (2003). Structure and Reactivity of "Amphiphilic" Metal Carbenoids in Cyclopropanation. Chemical Reviews.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for Diazoacetates and Organozinc reagents before handling, as they pose explosion and pyrophoric hazards.

Sources

Technical Support Center: Scale-Up of Dimethyl 1,1-Cyclopropanedicarboxylate Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of dimethyl 1,1-cyclopropanedicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this valuable intermediate. Dimethyl 1,1-cyclopropanedicarboxylate is a key building block in the synthesis of various pharmaceuticals and agrochemicals, making its efficient and scalable production a critical endeavor.[1]

This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful and safe scale-up of your synthesis.

Overview of the Primary Synthetic Route

The most common and industrially relevant method for synthesizing dimethyl 1,1-cyclopropanedicarboxylate is the reaction of dimethyl malonate with a 1,2-dihaloethane, typically 1,2-dibromoethane or 1,2-dichloroethane, in the presence of a base.[2][3] While conceptually straightforward, this reaction presents several challenges during scale-up, including reaction kinetics, reagent selection, and product purification.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is significantly lower upon scaling up from the lab bench. What are the likely causes?

A1: This is a common issue. Several factors can contribute to a drop in yield during scale-up:

  • Inefficient Mixing: In larger reactors, achieving homogenous mixing of the reactants, particularly the solid base (e.g., potassium carbonate) in the solvent, becomes more challenging. This can lead to localized areas of low base concentration, slowing down the deprotonation of dimethyl malonate, which is a crucial step for the reaction to proceed.

  • Poor Heat Transfer: The reaction is often exothermic. In larger vessels, the surface-area-to-volume ratio decreases, making it harder to dissipate heat. This can lead to temperature gradients within the reactor, potentially causing side reactions or decomposition of reactants and products.

  • Reagent Addition Rate: The rate of addition of the 1,2-dihaloethane can become critical at a larger scale. A too-rapid addition can lead to an uncontrolled exotherm and the formation of byproducts.

Q2: I'm observing the formation of a significant amount of a high-boiling point byproduct. What is it and how can I minimize it?

A2: A common byproduct is the result of the reaction of the deprotonated dimethyl malonate with two molecules of the dihaloethane, leading to a dimer or oligomer. To minimize this, ensure a slow and controlled addition of the 1,2-dihaloethane to maintain a low concentration of it in the reaction mixture at any given time. Additionally, optimizing the stoichiometry of the reactants is crucial.

Q3: Is it better to use 1,2-dibromoethane or 1,2-dichloroethane?

A3: 1,2-dibromoethane is generally more reactive than 1,2-dichloroethane, often leading to higher yields and faster reaction times under the same conditions.[2] However, 1,2-dichloroethane is significantly cheaper and may be preferred for large-scale industrial production despite its lower reactivity.[4] The choice often depends on a cost-benefit analysis for your specific process. When using 1,2-dichloroethane, higher reaction temperatures and longer reaction times may be necessary to achieve comparable yields.[2]

Q4: What is the role of a phase transfer catalyst (PTC) and is it always necessary?

A4: A phase transfer catalyst, such as tetrabutylammonium bromide, can be beneficial, especially when using a solid base like potassium carbonate in a non-polar or moderately polar solvent.[5] The PTC helps to transport the deprotonated malonate from the solid phase or a separate aqueous phase into the organic phase where the reaction with the dihaloethane occurs. This can accelerate the reaction rate and improve yields. However, in some solvent systems like DMF, which can partially solubilize the base, a PTC may not be strictly necessary, especially with finely powdered potassium carbonate.[2]

Q5: My final product is difficult to purify by distillation. Are there alternative methods?

A5: While vacuum distillation is the most common purification method, challenges can arise from co-distillation with residual solvent or byproducts with similar boiling points.[2] If distillation is problematic, consider the following:

  • Crystallization: If the product is a solid at room temperature or can be induced to crystallize from a suitable solvent, this can be an effective purification method.

  • Chromatography: For smaller scale production or high-purity requirements, column chromatography can be employed, although it is less practical for large industrial scales.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Conversion 1. Inactive base (e.g., absorbed moisture). 2. Insufficient reaction temperature. 3. Poor quality of dimethyl malonate or dihaloethane.1. Use freshly dried, finely powdered potassium carbonate. 2. Gradually increase the reaction temperature, monitoring for the onset of the reaction. 3. Verify the purity of your starting materials via analytical methods (e.g., GC, NMR).
Formation of Dark-Colored Byproducts 1. Reaction temperature is too high, leading to decomposition. 2. Presence of impurities in the starting materials or solvent.1. Carefully control the reaction temperature and the rate of addition of the dihaloethane to manage the exotherm. 2. Use high-purity, anhydrous solvents and reagents.
Difficult Separation of Product from Solvent (e.g., DMF) High boiling point of the solvent makes complete removal by distillation challenging.1. After the initial distillation to remove the bulk of the solvent, perform a water wash to extract the remaining DMF from the organic product. 2. Use a lower boiling point solvent if the reaction conditions permit.
Inconsistent Yields Between Batches Variations in raw material quality, reaction conditions, or work-up procedures.1. Implement strict quality control for all incoming raw materials. 2. Standardize all process parameters, including mixing speed, heating profiles, and addition rates. 3. Develop a detailed and consistent work-up and purification protocol.
Safety Concerns (e.g., runaway reaction) The reaction can be exothermic, especially at a large scale.1. Ensure the reactor is equipped with adequate cooling capacity. 2. Implement a controlled, slow addition of the dihaloethane. 3. Have a contingency plan in place for rapid cooling in case of a thermal runaway.

Experimental Protocols

Protocol 1: Synthesis of Dimethyl 1,1-Cyclopropanedicarboxylate

This protocol is a general guideline and may require optimization for your specific equipment and scale.

Materials:

  • Dimethyl malonate

  • 1,2-Dibromoethane (or 1,2-dichloroethane)

  • Anhydrous potassium carbonate (finely powdered)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (for extraction)

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Reactor Setup: In a multi-necked flask equipped with a mechanical stirrer, thermometer, condenser, and a dropping funnel, add anhydrous DMF.

  • Reagent Addition: To the stirred DMF, add finely powdered anhydrous potassium carbonate followed by dimethyl malonate.

  • Cyclopropanation: From the dropping funnel, add 1,2-dibromoethane dropwise to the stirred suspension. Monitor the temperature closely, as an exothermic reaction may occur. Maintain a controlled rate of addition to keep the temperature within the desired range (e.g., 25-30°C for a gentle reaction, or higher if heating is required to initiate the reaction).

  • Reaction Monitoring: After the addition is complete, continue stirring at the set temperature. Monitor the reaction progress by a suitable analytical technique (e.g., GC or TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Filter the solid salts and wash them with dichloromethane. Combine the filtrate and washings.

  • Extraction: Wash the organic phase with water to remove DMF, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude dimethyl 1,1-cyclopropanedicarboxylate by vacuum distillation.

Protocol 2: Quality Control by Gas Chromatography (GC)

A robust GC method is essential for monitoring reaction progress and assessing final product purity.

Typical GC Parameters:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent).

  • Injector Temperature: 250°C

  • Detector (FID) Temperature: 280°C

  • Oven Program: Start at a suitable initial temperature (e.g., 80°C), hold for a few minutes, then ramp up to a final temperature (e.g., 250°C) at a rate of 10-20°C/min.

  • Carrier Gas: Helium or Nitrogen.

This method should allow for the separation of dimethyl malonate, 1,2-dihaloethane, dimethyl 1,1-cyclopropanedicarboxylate, and potential byproducts.

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for successful execution.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification reagents Charge Reactor: - DMF - K2CO3 - Dimethyl Malonate addition Controlled Addition: 1,2-Dihaloethane reagents->addition Stirring reaction Reaction Monitoring: (GC/TLC) addition->reaction Maintain Temp. filtration Filter Salts reaction->filtration extraction Aqueous Wash (remove DMF) filtration->extraction drying Dry Organic Layer extraction->drying concentration Solvent Removal drying->concentration purification Vacuum Distillation concentration->purification final_product Pure Product purification->final_product

Caption: Workflow for the synthesis and purification of dimethyl 1,1-cyclopropanedicarboxylate.

Safety Considerations

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[6]

  • Ventilation: Work in a well-ventilated area or a fume hood, especially when handling volatile organic solvents and reagents.[6]

  • Reagent Handling: 1,2-dihaloethanes are toxic and should be handled with care. Dimethyl malonate and DMF can be irritants.

  • Exothermic Reaction: Be prepared for a potential exotherm and have a cooling bath readily available.

  • Waste Disposal: Dispose of all chemical waste in accordance with local regulations.

By understanding the underlying chemistry and potential pitfalls, and by following robust and well-documented procedures, the scale-up of dimethyl 1,1-cyclopropanedicarboxylate production can be achieved safely and efficiently.

References

  • SynQuest Laboratories, Inc. (n.d.). Dimethyl cyclopropane-1,1-dicarboxylate Safety Data Sheet.
  • Huels AG. (1996). U.S. Patent No. 5,510,509A: Preparation of esters of cyclopropane-1,1-dicarboxylic acid. U.S.
  • Sigma-Aldrich. (n.d.). Dimethyl 1,1-cyclopropanedicarboxylate 99 6914-71-2.
  • BenchChem. (2025).
  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]

  • Huels AG. (2002). EP Patent No. 0857712B1: Process for the preparation of cyclopropane-1,1-dicarboxylic acid.
  • Jiangsu Institute of Pharmaceutical Industry. (2014). CN Patent No. 103864618A: Synthetic process of 1, 1-cyclopropane dicarboxylic acid dimethyl ester.
  • ResearchGate. (n.d.). Substitution of dimethyl 2‐(iodomethyl)cyclopropane‐1,1‐dicarboxylate 8....
  • Singh, R. K., & Danishefsky, S. (1977). Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses, 56, 66.
  • Huels AG. (1999). U.S. Patent No. 5,869,737A: Process for the preparation of cyclopropane-1, 1-dicarboxylic acid derivatives. U.S.
  • Davies, H. M. L., & Lee, G. H. (2004).
  • BenchChem. (2025). Technical Support Center: Decarboxylation of Cyclopropane-1,1-dicarboxylic Acid.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2769539, 1,1-Cyclopropanedicarboxylic acid, 1,1-dimethyl ester.
  • Shree Ganesh Remedies Limited. (n.d.). Dimethyl 1,1-cyclopropanedicarboxylate-6914-71-2.
  • ResearchGate. (n.d.). Synthesis of Dimethyl 2-Phenylcyclopropane-1,1-Dicarboxylate Using an Iodonium Ylide Derived from Dimethyl Malonate | Request PDF.
  • National Academies Press. (2011).
  • van der Meer, P. (2015). The Industrial Production of Dimethyl Carbonate from Methanol and Carbon Dioxide. Utrecht University Repository.
  • Papanikolaou, P., et al. (2020). Nitrocyclopropanes as Valuable Building Blocks in Organic Synthesis and Biology: Exploring the Origin of the Nitro Group. Molecules, 25(15), 3354.
  • Corti, F., et al. (2020). Decagram Synthesis of Dimethyl Cubane Dicarboxylate using Continuous–Flow Photochemistry. ePrints Soton.
  • McCloskey, C. M., & Coleman, G. H. (1943). cyclopropanecarboxylic acid. Organic Syntheses, 22, 35.

Sources

Validation & Comparative

Comparative Guide: 1H NMR Analysis of Dimethyl Cyclopropane-1,1-Dicarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

Dimethyl cyclopropane-1,1-dicarboxylate (DMCPD) is a critical pharmacophore and building block in medicinal chemistry, often serving as a rigid bioisostere for gem-dimethyl groups or as a precursor for conformationally restricted amino acids.

In synthetic workflows, the primary challenge is distinguishing the cyclized product from the open-chain starting material (dimethyl malonate) and mono-alkylated intermediates. This guide provides a definitive NMR-based framework for validation, highlighting the diagnostic upfield shift of the methylene protons as the primary release criterion.

Key Diagnostic Feature

The collapse of the complex methylene signals into a single, high-field singlet at


 1.43 ppm  is the definitive proof of successful 1,1-cyclization, driven by the unique symmetry of the molecule.

Structural Analysis & Theoretical Grounding

To interpret the NMR spectrum accurately, one must understand the symmetry imposed by the 1,1-substitution pattern.

Symmetry Operations

Unlike mono-substituted cyclopropanes which exhibit complex multiplets due to cis/trans non-equivalence, DMCPD possesses a plane of symmetry passing through C1 and bisecting the C2-C3 bond.

  • C1 Substituents: Two identical methyl ester groups (

    
    ).
    
  • Ring Protons: The protons on C2 and C3 are chemically equivalent. Furthermore, because both substituents on C1 are identical, the protons "cis" to one ester are effectively "trans" to the other identical ester.

  • Result: All four ring protons share the same average chemical environment, resulting in a singlet (or a tightly unresolved multiplet appearing as a singlet) rather than the complex

    
     multiplets seen in 1,2-disubstituted isomers.
    
Visualizing the Synthesis & Symmetry

The following diagram illustrates the transformation and the resulting symmetry that simplifies the NMR spectrum.

G cluster_nmr NMR Signature Transition SM Dimethyl Malonate (Open Chain) Inter Mono-alkylated Intermediate SM->Inter Alkylation 1 Note1 SM: Singlet @ 3.36 ppm SM->Note1 Reagent 1,2-Dibromoethane + Base (K2CO3) Reagent->Inter Prod Dimethyl cyclopropane- 1,1-dicarboxylate Inter->Prod Cyclization (Intramolecular) Note2 Product: Singlet @ 1.43 ppm Prod->Note2

Figure 1: Synthetic pathway and the critical NMR shift transition from open-chain precursor to cyclized product.

Comparative Spectral Data

The following table contrasts the product with its precursors and potential isomeric impurities. All data is referenced to


 (7.26 ppm).
CompoundStructural FeatureChemical Shift (

ppm)
MultiplicityIntegrationAssignment
Dimethyl cyclopropane-1,1-dicarboxylate Product 3.75 Singlet 6H

(Esters)
1.43 Singlet 4H Ring

Dimethyl MalonateStarting Material3.73Singlet6H

3.36 Singlet 2H

-CH2
1,2-DibromoethaneReagent3.63Singlet4H

Dimethyl trans-1,2-cyclopropanedicarboxylateIsomer (Impurity)1.30 - 1.45Multiplet2HRing

2.10 - 2.20Multiplet2HRing

Critical Analysis
  • The "Upfield" Shift: The most significant change is the shift of the methylene protons from 3.36 ppm (deshielded by two carbonyls) to 1.43 ppm (shielded by the cyclopropane ring current and increased s-character of the C-H bonds).

  • Absence of Coupling: The appearance of the ring protons as a singlet at 1.43 ppm confirms the 1,1-substitution. If the product were the 1,2-isomer (a common side product in different synthetic routes), the symmetry would break, resulting in distinct multiplets for the cis and trans protons.

Experimental Protocol: Synthesis & Characterization

To ensure reproducibility, the following protocol outlines the synthesis and sample preparation for NMR verification.

A. Synthesis (Double Alkylation)[3]
  • Reagents: Dimethyl malonate (1.0 eq), 1,2-dibromoethane (1.5 eq),

    
     (2.5 eq), DMF (Solvent).
    
  • Procedure:

    • Suspend

      
       in DMF.
      
    • Add dimethyl malonate and 1,2-dibromoethane.

    • Heat to 80°C for 12 hours.

    • Workup: Dilute with water, extract with ethyl acetate. Wash organic layer with brine to remove DMF.

    • Purification: Distillation or flash chromatography (though often pure enough for crude NMR).

B. NMR Sample Preparation
  • Concentration: Dissolve ~10 mg of the oil in 0.6 mL of

    
    .
    
  • Reference: Ensure TMS (0.00 ppm) or residual

    
     (7.26 ppm) is present for calibration.
    
  • Acquisition: Standard proton parameters (16 scans, 1s relaxation delay) are sufficient due to the high symmetry and sharp signals.

Troubleshooting & Impurity Profiling

If the spectrum does not match the "two singlets" pattern, consult this diagnostic logic:

ObservationDiagnosisRemediation
Singlet at 3.36 ppm remains Unreacted Dimethyl MalonateReaction incomplete. Increase temperature or reaction time.
Complex multiplets at 2.0 - 2.5 ppm Mono-alkylated intermediate (Open chain)Cyclization failed. Check base strength/stoichiometry.
Multiplets at 1.2 & 2.1 ppm 1,2-Dicarboxylate IsomerIncorrect starting material or rearrangement. Verify you used 1,2-dibromoethane, not a diazo-insertion route.
Singlet at 3.63 ppm Residual 1,2-dibromoethaneImprove workup (this reagent is volatile; prolonged high-vac will remove it).

References

  • Note: Used as a reference for the 1,1-dicarboxylate substitution pattern, showing the diagnostic singlet
  • Organic Syntheses. (1978). Cyclopropane-1,1-dicarboxylic acid.[1][2][3] Org. Synth. 58, 152. Retrieved from [Link]

    • Note: Authoritative source for the synthesis protocol and confirmation of the double alkyl
  • National Institute of Standards and Technology (NIST). (2023). Dimethyl malonate Mass & NMR Data. Retrieved from [Link]

    • Note: Verification of starting m
  • PubChem. (2023). Dimethyl trans-1,2-cyclopropanedicarboxylate Spectral Data. Retrieved from [Link]

    • Note: Used to contrast the 1,1-isomer with the 1,2-isomer to demonstrate the utility of NMR in distinguishing regioisomers.

Sources

Technical Comparison: Steric and Electronic Modulation in Cyclopropane-1,1-Dicarboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of donor-acceptor (D-A) cyclopropanes, Dimethyl cyclopropane-1,1-dicarboxylate (DMCPD) and Di-tert-butyl cyclopropane-1,1-dicarboxylate (DTBCPD) represent two distinct strategic leverage points. While both serve as activated cyclopropane cores for ring-opening functionalization, their utility diverges significantly based on steric demand and orthogonal deprotection strategies .

  • DMCPD is the kinetic workhorse. Its minimal steric profile allows for rapid Lewis Acid (LA) coordination and facile nucleophilic attack, making it ideal for high-throughput library generation where reaction rate is paramount.

  • DTBCPD is the precision tool. The bulky tert-butyl groups suppress unwanted transesterification and provide a "steric shield" that modulates ring-opening rates. Crucially, it offers a facile entry to mono-decarboxylation under acidic conditions, avoiding the harsh thermal or basic conditions required for methyl esters.

This guide analyzes the mechanistic implications of these differences and provides validated protocols for their application.

Comparative Profile: Sterics, Electronics, and Stability

The choice between methyl and tert-butyl esters dictates the downstream synthetic pathway.[1] The following table summarizes the physicochemical and reactivity differences.

FeatureDimethyl Ester (DMCPD)Di-tert-butyl Ester (DTBCPD)
Steric Bulk (Taft Es) -1.24 (Low)-2.78 (High)
Electronic Effect Moderate Electron WithdrawingSlightly less Electron Withdrawing (+I effect of t-Bu)
LA Coordination Rapid; tight binding to carbonyl oxygenSlow; hindered approach for bulky Lewis Acids
Ring Opening Rate Fast (

)
Slow (

)
Hydrolysis/Cleavage Basic (LiOH/NaOH) or Nucleophilic (

)
Acidic (TFA, HCl) or Thermal Elimination
Decarboxylation High Temp (Krapcho, >140°C)Mild Temp (via Acidolysis


)
Primary Use Case Divergent Synthesis, Library GenerationLate-stage Functionalization, Acid-Labile Routes

Reactivity Deep Dive: Ring-Opening Reactions

The core utility of these substrates lies in their ability to undergo homoconjugate addition (ring opening) with nucleophiles (amines, thiols, indoles) catalyzed by Lewis Acids (e.g., Sc(OTf)₃, GaCl₃).

The Steric Gating Mechanism

The reaction is initiated by the coordination of a Lewis Acid (LA) to the ester carbonyls, lowering the LUMO of the cyclopropane C-C bond.

  • DMCPD (Methyl): The small methyl groups allow bidentate coordination (chelation) if the LA size permits, or rapid monodentate equilibrium. This maximizes the electrophilicity of the cyclopropane ring, facilitating attack by even weak nucleophiles.

  • DTBCPD (t-Butyl): The bulky tert-butyl groups create a "steric gate." Large Lewis Acids (like La(OTf)₃ or bulky chiral catalysts) struggle to coordinate effectively. This dampens reactivity, which can be advantageous when selectivity is required (e.g., distinguishing between two activated cyclopropanes in a complex molecule).

Experimental Implication
  • Use DMCPD when you need to install the 3-carbon backbone quickly using standard nucleophiles.

  • Use DTBCPD if your nucleophile is also an ester-cleaving agent (e.g., strong alkoxides) or if you need to perform subsequent transformations on the product without affecting the ester (until acid deprotection is triggered).

Reactivity Deep Dive: Decarboxylation Pathways

One of the most critical decision points is the removal of the activating ester groups to yield a mono-ester or the free acid.

Pathway A: The Methyl Route (Krapcho / Saponification)

To remove one ester from DMCPD, researchers typically employ Krapcho decarboxylation .

  • Conditions: NaCl or LiCl in wet DMSO at 140–180°C.

  • Mechanism: Halide attacks the methyl group (

    
    ), generating the carboxylate, which then decarboxylates thermally.
    
  • Drawback: High temperatures are incompatible with thermally sensitive functional groups.

Pathway B: The t-Butyl Route (Acidolysis)

DTBCPD offers a significantly milder alternative via acid-catalyzed cleavage .

  • Conditions: TFA/DCM (1:[1]1) at Room Temperature, or dilute HCl.

  • Mechanism: Protonation of the carbonyl oxygen leads to E1 elimination of the tert-butyl cation (forming isobutylene). The resulting gem-dicarboxylic acid is unstable and often decarboxylates spontaneously or with mild warming (<50°C).

  • Advantage: This orthogonal protection allows for the synthesis of complex scaffolds where other esters (e.g., methyl, benzyl) remain intact.[1]

Decision Framework & Visualizations

Diagram 1: Mechanistic Divergence

This diagram illustrates how the choice of ester dictates the reaction conditions and intermediates.

Reactivity_Comparison Start Cyclopropane-1,1-dicarboxylate Methyl Dimethyl Ester (DMCPD) Start->Methyl R = Me tButyl Di-tert-butyl Ester (DTBCPD) Start->tButyl R = tBu RO_Methyl Rapid Ring Opening (Low Steric Barrier) Methyl->RO_Methyl Nucleophile + LA RO_tButyl Slow/Selective Ring Opening (High Steric Barrier) tButyl->RO_tButyl Nucleophile + LA Decarb_Methyl Krapcho Conditions (DMSO, NaCl, 160°C) RO_Methyl->Decarb_Methyl If removal needed Decarb_tButyl Acidolysis (TFA, RT -> -CO2) RO_tButyl->Decarb_tButyl If removal needed Prod_Methyl Gamma-Substituted Ester Decarb_Methyl->Prod_Methyl -CO2, -MeCl Prod_Acid Gamma-Substituted Acid Decarb_tButyl->Prod_Acid -CO2, -Isobutylene

Caption: Mechanistic divergence showing the high-temperature requirement for methyl esters versus the mild acidolysis pathway for tert-butyl esters.

Validated Experimental Protocols

Protocol A: Lewis Acid Catalyzed Ring Opening (DMCPD)

Best for: Rapid library synthesis with indoles, amines, or thiols.

Materials:

  • Dimethyl cyclopropane-1,1-dicarboxylate (1.0 equiv)

  • Nucleophile (e.g., Indole, 1.2 equiv)

  • Sc(OTf)₃ (10 mol%) or Yb(OTf)₃ (10 mol%)

  • Solvent: 1,2-Dichloroethane (DCE) or Toluene

Step-by-Step:

  • Setup: In a flame-dried reaction vial, dissolve DMCPD (1.0 mmol) and the nucleophile (1.2 mmol) in anhydrous DCE (5 mL).

  • Catalyst Addition: Add Sc(OTf)₃ (0.1 mmol) in one portion.

  • Reaction: Stir at 60°C for 2–4 hours. Monitor by TLC (EtOAc/Hexane).

    • Note: DMCPD spots typically disappear rapidly.

  • Workup: Quench with saturated NaHCO₃ (5 mL). Extract with DCM (3 x 10 mL).

  • Purification: Dry combined organics over MgSO₄, concentrate, and purify via flash chromatography.

Protocol B: Selective Decarboxylation via Acidolysis (DTBCPD)

Best for: Generating mono-acids or removing activating groups under mild conditions.

Materials:

  • Di-tert-butyl cyclopropane-1,1-dicarboxylate derivative (1.0 equiv)

  • Trifluoroacetic Acid (TFA)[1]

  • Dichloromethane (DCM)[1]

Step-by-Step:

  • Dissolution: Dissolve the DTBCPD derivative (1.0 mmol) in DCM (5 mL) at 0°C.

  • Acidification: Add TFA (5 mL) dropwise.

    • Caution: Gas evolution (isobutylene) may occur.

  • Cleavage: Allow the mixture to warm to Room Temperature and stir for 2–4 hours.

    • Checkpoint: Monitor by LC-MS for the disappearance of the t-butyl ester mass (+56 or +112 loss).

  • Decarboxylation: If the goal is the mono-acid, concentrate the reaction mixture to remove TFA. Redissolve the residue in Toluene and heat to 60–80°C for 1 hour to drive off CO₂.

  • Isolation: Concentrate in vacuo. The resulting mono-carboxylic acid is often pure enough for the next step or can be recrystallized.

References

  • Reissig, H.-U., & Zimmer, R. (2003). Donor-Acceptor-Substituted Cyclopropane Derivatives and Their Application in Organic Synthesis. Chemical Reviews, 103(4), 1151–1196. Link

  • Ebner, C., & Carreira, E. M. (2017). Cyclopropanes in Organic Synthesis. Chemical Reviews, 117(18), 11651–11679. Link

  • Krapcho, A. P. (1982). Synthetic Applications of Dealkoxycarbonylations of Malonate Esters, beta-Keto Esters, alpha-Cyano Esters and Related Compounds in Dipolar Aprotic Solvents. Synthesis, 1982(10), 805–822. Link

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (Refer to Chapter on Esters for t-Butyl stability data). Link

  • Matsuoka, S., et al. (2015).[2] Lewis Acid-catalyzed Ring-opening Addition Reactions of Alcohols to Vinylcyclopropane. Chemistry Letters, 44(11), 1532-1534.[2] Link

Sources

A Comparative Guide to Cyclopropanation Catalysts: Mechanisms, Yields, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction to Cyclopropanation: The Prized Three-Membered Ring

The cyclopropane motif, a simple three-carbon ring, is a cornerstone in modern organic chemistry and drug discovery. Its inherent ring strain and unique electronic properties impart significant metabolic stability, conformational rigidity, and novel binding interactions when incorporated into bioactive molecules. This has led to the cyclopropyl group being a prevalent feature in numerous pharmaceuticals and natural products. The construction of this strained ring system, however, presents unique synthetic challenges, necessitating the development of sophisticated catalytic methods. This guide provides a comparative analysis of the most prominent catalytic strategies for cyclopropanation, offering insights into their mechanisms, a quantitative comparison of their performance, and detailed experimental protocols for their application.

Transition-Metal Catalyzed Cyclopropanation: The Power of Metal Carbenes

The dominant approach to cyclopropanation involves the transfer of a carbene fragment to an alkene, a transformation masterfully orchestrated by a range of transition-metal catalysts. The choice of metal and its ligand sphere is critical, dictating the efficiency, selectivity, and substrate scope of the reaction.

Rhodium Catalysts: The High-Performance Standard

Rhodium(II) carboxylate dimers, such as dirhodium tetraacetate (Rh₂(OAc)₄), are arguably the most powerful and versatile catalysts for cyclopropanation. They operate via the formation of a rhodium-carbene intermediate, which then undergoes a concerted, though often asynchronous, addition to the alkene.[1][2]

Mechanism of Action: The catalytic cycle begins with the reaction of the Rh(II) catalyst with a diazo compound, leading to the extrusion of dinitrogen and the formation of a key rhodium-carbene species. This electrophilic carbene is then transferred to the nucleophilic alkene to form the cyclopropane ring, regenerating the Rh(II) catalyst.[1] The high efficiency of these catalysts often allows for very low catalyst loadings, in some cases as low as 0.001 mol%.

Performance and Scope: Rhodium catalysts are known for their high yields and excellent diastereoselectivity, particularly with electron-rich olefins and donor/acceptor diazo compounds.[3][4] Chiral rhodium catalysts have been extensively developed for asymmetric cyclopropanation, achieving high levels of enantioselectivity.[3][5]

Copper Catalysts: The Workhorse for Versatility and Asymmetric Synthesis

Copper catalysts, particularly those bearing chiral bis(oxazoline) (BOX) or Salen-type ligands, have a long and storied history in cyclopropanation.[6] They offer a cost-effective and highly tunable platform for a wide range of cyclopropanation reactions.

Mechanism of Action: Similar to rhodium, copper(I) is the active catalytic species, reacting with the diazo compound to form a copper-carbene intermediate.[7][8] The reaction then proceeds via carbene transfer to the alkene. The stereochemical outcome of asymmetric variants is dictated by the chiral ligand, which creates a chiral environment around the copper center, influencing the trajectory of the alkene approach.[6]

Performance and Scope: Copper catalysts are effective for a broad range of alkenes and diazo compounds. While they may sometimes be less reactive than their rhodium counterparts, the development of sophisticated chiral ligands has made copper-catalyzed asymmetric cyclopropanation a cornerstone of modern organic synthesis, often providing excellent enantioselectivities.[9][10]

Palladium Catalysts: Unique Reactivity and Mechanistic Pathways

Palladium catalysts offer distinct mechanistic pathways for cyclopropanation that differ from the typical carbene transfer of rhodium and copper. These can involve the formation of palladacyclobutane intermediates or other unique modes of activation. Palladium catalysis has been particularly useful for the cyclopropanation of 1,3-dienes, offering high regioselectivity.[11]

Performance and Scope: While perhaps not as broadly applied as rhodium or copper for general cyclopropanation, palladium catalysis provides powerful solutions for specific substrate classes and transformations where other catalysts may fail.

Iron Catalysts: The Sustainable Frontier

Driven by the need for more economical and environmentally benign synthetic methods, iron-based catalysts have emerged as a promising alternative to precious metal catalysts. Iron porphyrin complexes, in particular, have shown significant catalytic activity in cyclopropanation reactions.[12][13]

Mechanism of Action: The mechanism of iron-catalyzed cyclopropanation can be nuanced, with evidence for both carbene-transfer pathways involving an iron-carbene intermediate and stepwise radical mechanisms, depending on the catalyst and substrate.[14][15] The active catalytic species is typically an iron(II) complex.[13][14]

Performance and Scope: Iron catalysts have demonstrated the ability to cyclopropanate a variety of alkenes, including styrenes and dienes, often with high diastereoselectivity, favoring the trans isomer.[12] While enantioselective variants are still under development, the high yields and unique selectivity profiles of iron catalysts make them a highly attractive area of ongoing research.[13][16]

Organocatalyzed Cyclopropanation: The Metal-Free Alternative

In recent years, organocatalysis has emerged as a powerful paradigm in organic synthesis, providing metal-free alternatives for a vast array of transformations, including cyclopropanation.

Ylide-Based Cyclopropanation (Corey-Chaykovsky Reaction)

The Corey-Chaykovsky reaction is a classic method for the synthesis of three-membered rings, including cyclopropanes.[17][18] It involves the reaction of a sulfur ylide with an electron-deficient alkene, such as an α,β-unsaturated ketone or ester.[17][19]

Mechanism of Action: The reaction proceeds via a conjugate addition of the sulfur ylide to the enone, forming a stabilized enolate intermediate.[17][19] This is followed by an intramolecular nucleophilic substitution, where the enolate displaces the sulfide leaving group to form the cyclopropane ring.[17][19] This stepwise mechanism generally results in a high preference for the thermodynamically more stable trans cyclopropane.[20]

Performance and Scope: The Corey-Chaykovsky reaction is highly effective for the cyclopropanation of electron-poor olefins. The use of chiral sulfur ylides or, more recently, chiral organocatalysts to control the initial conjugate addition has enabled asymmetric versions of this reaction.

Comparative Analysis of Catalyst Performance

The choice of catalyst for a cyclopropanation reaction is a critical decision that depends on the specific substrate, the desired stereochemical outcome, and practical considerations such as cost and scalability. The following table provides a comparative summary of yields and selectivities for the cyclopropanation of styrene and related alkenes with various catalysts.

Catalyst SystemSubstrateCarbene SourceYield (%)Diastereomeric Ratio (trans:cis)Enantiomeric Excess (ee %)Reference(s)
Rhodium
Rh₂(OAc)₄StyreneEthyl Diazoacetate>95%~75:25N/A[21]
Rh₂(S-PTAD)₄StyreneMethyl 4-methoxyphenyldiazoacetate98%>95:596%[3]
Rh₂(S-TCPTAD)₄Ethyl AcrylateMethyl p-tolyldiazoacetate71%>97:384%[4]
Copper
Cu(I)/Bis(oxazoline)StyreneEthyl Diazoacetate>99%78:2287% (trans), 90% (cis)[22]
Cu(I)/SaBOXDihydronaphthaleneMethyl nitrodiazoacetate85%>99:198%[23]
Cu(I)/Bis(oxazoline)IndeneDiethyl diazomalonate95%N/A95%[9][10]
Iron
Fe(TPP)ClStyreneEthyl DiazoacetateHighHigh trans selectivityN/A[12]
[P*Fe(Cl)]StyreneEthyl DiazoacetateHigh>12:174-86% (trans)[13][16]
Organocatalyst
Chiral DiamineChalconeStabilized Sulfur Ylideup to 68%>95:567-93%[19]
Chiral DihydroindoleCinnamaldehydeStabilized Sulfur Ylideup to 85%up to 72:1up to 96%[20]

Experimental Protocols

Protocol 1: Rhodium-Catalyzed Cyclopropanation of Styrene with Ethyl Diazoacetate

This protocol describes a standard procedure for the Rh₂(OAc)₄-catalyzed cyclopropanation of styrene.

Materials:

  • Dirhodium(II) tetraacetate (Rh₂(OAc)₄)

  • Styrene (freshly distilled)

  • Ethyl diazoacetate (EDA)

  • Dichloromethane (DCM, anhydrous)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add Rh₂(OAc)₄ (e.g., 0.01 mmol, 1 mol%).

  • Add anhydrous DCM (e.g., 10 mL) and styrene (e.g., 2 mmol, 2 equivalents).

  • Prepare a solution of ethyl diazoacetate (e.g., 1 mmol, 1 equivalent) in anhydrous DCM (e.g., 5 mL).

  • Add the EDA solution to the reaction mixture dropwise over a period of 1-2 hours using a syringe pump. Causality: Slow addition is crucial to maintain a low concentration of the diazo compound, which minimizes the formation of dimer byproducts (diethyl maleate and fumarate).

  • After the addition is complete, allow the reaction to stir at room temperature for an additional 1-2 hours, or until TLC analysis indicates complete consumption of the diazo compound.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the cyclopropane product.

Protocol 2: Copper-Catalyzed Asymmetric Cyclopropanation of Styrene

This protocol outlines a general procedure for an asymmetric cyclopropanation using a chiral copper(I)-bis(oxazoline) complex.

Materials:

  • Copper(I) trifluoromethanesulfonate benzene complex (CuOTf·0.5C₆H₆)

  • Chiral bis(oxazoline) ligand (e.g., Ph-BOX)

  • Styrene (freshly distilled)

  • Ethyl diazoacetate (EDA)

  • Dichloromethane (DCM, anhydrous)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve CuOTf·0.5C₆H₆ (e.g., 0.02 mmol, 2 mol%) and the chiral bis(oxazoline) ligand (e.g., 0.022 mmol, 2.2 mol%) in anhydrous DCM (e.g., 5 mL). Stir the solution at room temperature for 1 hour to pre-form the catalyst complex. Causality: Pre-formation of the chiral catalyst is essential to ensure that the active catalytic species is the desired chiral complex, leading to high enantioselectivity.

  • Add styrene (e.g., 2 mmol, 2 equivalents) to the catalyst solution.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C). Causality: Lower temperatures often enhance enantioselectivity by increasing the energetic difference between the diastereomeric transition states leading to the two enantiomers.

  • Add a solution of ethyl diazoacetate (e.g., 1 mmol, 1 equivalent) in anhydrous DCM (e.g., 5 mL) dropwise via syringe pump over several hours.

  • Monitor the reaction by TLC. Upon completion, warm the reaction to room temperature.

  • Pass the reaction mixture through a short plug of silica gel, eluting with DCM, to remove the catalyst.

  • Concentrate the filtrate and purify the residue by flash column chromatography to isolate the enantioenriched cyclopropane product. The enantiomeric excess can be determined by chiral HPLC analysis.

Visualizations

Catalytic Cycle for Metal-Carbene Transfer Catalytic Cycle for Metal-Carbene Transfer Catalyst [M] Catalyst Carbene [M]=CHR (Metal-Carbene) Catalyst->Carbene + R-CHN₂ - N₂ Diazo R-CHN₂ (Diazo Compound) Diazo->Carbene Alkene Alkene Product Cyclopropane Alkene->Product Carbene->Catalyst + Alkene - Cyclopropane Carbene->Product

Caption: Generalized catalytic cycle for transition-metal-catalyzed cyclopropanation.

Experimental Workflow General Experimental Workflow for Catalytic Cyclopropanation cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis P1 Dissolve Catalyst and Alkene in Anhydrous Solvent R1 Slow Addition of Diazo Compound (Syringe Pump) P1->R1 R2 Stir at Controlled Temperature R1->R2 R3 Monitor by TLC R2->R3 W1 Quench Reaction (if necessary) R3->W1 W2 Solvent Evaporation W1->W2 W3 Flash Column Chromatography W2->W3 A1 Characterization (NMR, MS) W3->A1 A2 Determine ee% (Chiral HPLC) A1->A2

Caption: A typical experimental workflow for a catalytic cyclopropanation reaction.

Conclusion and Future Perspectives

The catalytic synthesis of cyclopropanes is a mature yet continually evolving field. Rhodium and copper catalysts remain the gold standards, offering high efficiency and exquisite control over stereochemistry. However, the development of catalysts based on more earth-abundant and less toxic metals like iron is a critical frontier for sustainable chemistry. Concurrently, the expansion of organocatalytic methods provides powerful, metal-free alternatives. Future innovations will likely focus on expanding the substrate scope of these sustainable catalysts, developing new catalytic cycles that avoid hazardous reagents like diazo compounds, and applying these methods to the synthesis of increasingly complex and impactful molecules for the betterment of science and medicine.

References

  • Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • Wikipedia. (2023). Metal-catalyzed cyclopropanations. Wikipedia. Retrieved from [Link]

  • Fasan, R., & Chen, K. (2018). Cyclopropanations via Heme Carbenes: Basic Mechanism and Effects of Carbene Substituent, Protein Axial Ligand, and Porphyrin Substitution. Journal of the American Chemical Society, 140(5), 1947–1958. Retrieved from [Link]

  • Huang, G. (2015). Mechanism of Rhodium-Catalyzed Cyclopropanation/Cyclization of Allenynes. Organic Letters, 17(9), 2138–2141. Retrieved from [Link]

  • Huang, G. (2015). Mechanism of Rhodium-Catalyzed Cyclopropanation/Cyclization of Allenynes. Organic Letters, 17(9), 2138–2141. Retrieved from [Link]

  • Lledós, A., Ujaque, G., & Maseras, F. (2002). On the mechanism of the copper-catalyzed cyclopropanation reaction. Chemistry, 8(1), 177–184. Retrieved from [Link]

  • Huang, G. (2015). Mechanism of rhodium-catalyzed cyclopropanation/cyclization of allenynes. Organic Letters, 17(9), 2138-2141. Retrieved from [Link]

  • Maxwell, J. L., Brown, K. C., Bartley, D. W., & Kodadek, T. (1992). Shape and Stereoselective Cyclopropanation of Alkenes Catalyzed by Iron Porphyrins. Organometallics, 11(10), 3305–3312. Retrieved from [Link]

  • CORE. (n.d.). STEREOSELECTIVE SYNTHESIS OF CYCLOPROPANES WITH QUATERNARY CARBON CENTRES. CORE. Retrieved from [Link]

  • Xiang, Y., Fan, X., Wu, Y.-D., & Zhang, X. (2019). Understanding Regioselectivities of Corey–Chaykovsky Reactions of Dimethylsulfoxonium Methylide (DMSOM) and Dimethylsulfonium Methylide (DMSM) with Enones. European Journal of Organic Chemistry, 2019(4), 582–590. Retrieved from [Link]

  • Wang, H., Guptill, D. M., Varela-Alvarez, A., Musaev, D. G., & Davies, H. M. L. (2013). Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. Chemical Science, 4(7), 2844–2850. Retrieved from [Link]

  • Adichemistry. (n.d.). COREY CHAYKOVSKY REACTION | MECHANISM | EPOXIDES | AZIRIDINES | CYCLOPROPANES. Adichemistry. Retrieved from [Link]

  • Nature. (2023, September 8). Iron(III)-Based Metalloradical Catalysis for Asymmetric Cyclopropanation via a Stepwise Radical Mechanism. Springer Nature. Retrieved from [Link]

  • Iannuzzi, M., & Magistrato, A. (2020). An In-Depth Computational Study of Alkene Cyclopropanation Catalyzed by Fe(porphyrin)(OCH3) Complexes. The Environmental Effects on the Energy Barriers. Molecules, 25(15), 3421. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Theoretical (DFT) Insights into the Mechanism of Copper-Catalyzed Cyclopropanation Reactions. Implications for Enantioselective Catalysis. ResearchGate. Retrieved from [Link]

  • ACS Publications. (2025, November 21). Deoxygenative Reactions of Aldehydes Catalyzed by Iron Porphyrins. ACS Publications. Retrieved from [Link]

  • Wikipedia. (2023). Johnson–Corey–Chaykovsky reaction. Wikipedia. Retrieved from [Link]

  • Maxwell, J. L., Brown, K. C., Bartley, D., & Kodadek, T. (1992). Shape and Stereoselective Cyclopropanation of Alkenes Catalyzed by Iron Porphyrins. Organometallics, 11(10), 3305–3312. Retrieved from [Link]

  • Liu, Y., Zhang, Y., Wang, Z., & Zhu, S. (2025). Iron-Modulated Chemoselective Cyclopropanation and Chlorocarbonation of Alkenes with Diborodichloromethane. ChemRxiv. Retrieved from [Link]

  • Deng, C., Liu, H., Zheng, Z., Liu, Y., & Hu, W. (2017). Copper-Catalyzed Enantioselective Cyclopropanation of Internal Olefins with Diazomalonates. Organic Letters, 19(21), 5717–5719. Retrieved from [Link]

  • Deng, C., Liu, H., Zheng, Z., Liu, Y., & Hu, W. (2017). Copper-Catalyzed Enantioselective Cyclopropanation of Internal Olefins with Diazomalonates. Organic Letters, 19(21), 5717-5719. Retrieved from [Link]

  • Wulfman, D. S., & Cooper, C. F. (1978). Mechanism of the copper-catalyzed addition of diazoalkanes to olefins. II. Electronic effects. Journal of the American Chemical Society, 100(23), 7429-7430. Retrieved from [Link]

  • Li, G.-Y., Chen, J., Yu, W.-Y., & Che, C.-M. (2006). Alkene cyclopropanation catalyzed by Halterman iron porphyrin: participation of organic bases as axial ligands. Dalton Transactions, (40), 4845. Retrieved from [Link]

  • Reddy, R. P., Lee, G. H., & Davies, H. M. L. (2006). Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates. Organic Letters, 8(16), 3437–3440. Retrieved from [Link]

  • Bordeaux, M., Tyagi, V., & Fasan, R. (2015). Highly Diastereoselective and Enantioselective Olefin Cyclopropanation Using Engineered Myoglobin-Based Catalysts. Angewandte Chemie International Edition, 54(6), 1744–1748. Retrieved from [Link]

  • Li, G.-Y., Chen, J., Yu, W.-Y., & Che, C.-M. (2006). Alkene cyclopropanation catalyzed by Halterman iron porphyrin: Participation of organic bases as axial ligands. Dalton Transactions, (40), 4845–4851. Retrieved from [Link]

  • ResearchGate. (n.d.). General representation of the Corey–Chaykovsky cyclopropanation and epoxidation. ResearchGate. Retrieved from [Link]

  • Kumar, A., & Kumar, V. (2022). A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. RSC Advances, 12(43), 28211–28233. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Rhodium-Catalyzed Enantioselective Cyclopropanation of Electron-Deficient Alkenes. ResearchGate. Retrieved from [Link]

  • Solorio-Alvarado, C. R., Echavarren, A. M., & Mascareñas, J. L. (2021). Rh(II)-Catalyzed Alkynylcyclopropanation of Alkenes by Decarbenation of Alkynylcycloheptatrienes. Journal of the American Chemical Society, 143(28), 10834–10842. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles. Organic Chemistry Portal. Retrieved from [Link]

  • Liang, J.-L., Yuan, S.-X., Huang, J.-S., & Che, C.-M. (2002). Asymmetric Cyclopropanation of Styrene Catalyzed by Chiral Macrocyclic Iron(II) Complexes. The Journal of Organic Chemistry, 67(10), 3479–3485. Retrieved from [Link]

  • Davies Group. (2013, April 15). 241. Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes. Davies Group. Retrieved from [Link]

  • Lindsay, V. N. G., & Davies, H. M. L. (2023). Diruthenium Tetracarboxylate-Catalyzed Enantioselective Cyclopropanation with Aryldiazoacetates. Organometallics. Retrieved from [Link]

  • Liu, X., Liu, Y., Li, X., Xiang, S., Zhang, Y., Ying, P., Wei, Z., & Li, C. (2005). Supported cupric oxide catalysts for cyclopropanation of styrene with ethyl diazoacetate. Journal of Molecular Catalysis A: Chemical, 229(1-2), 11–18. Retrieved from [Link]

  • Galardon, E., Le Maux, P., & Simonneaux, G. (1997). Cyclopropanation of alkenes with ethyl diazoacetate catalysed by ruthenium porphyrin complexes. Chemical Communications, (10), 927–928. Retrieved from [Link]

  • Deng, C., Wang, J., Liu, H., & Hu, W. (2015). Copper(I)/SaBOX catalyzed highly diastereo- and enantio-selective cyclopropanation of cis-1,2-disubstituted olefins with α-nitro diazoacetates. Science China Chemistry, 58(3), 505–511. Retrieved from [Link]

  • Davies Group. (2003, December 4). 136. Isotope Effects and the Nature of Selectivity in Rhodium-Catalyzed Cyclopropanations. Davies Group. Retrieved from [Link]

  • ResearchGate. (n.d.). Cu(II)/bisoxazoline catalysis for the synthesis of chiral cyclopenta‐fused indolines. ResearchGate. Retrieved from [Link]

  • Evans, D. A., Woerpel, K. A., Hinman, M. M., & Faul, M. M. (1991). Chiral Bis(oxazoline) Copper(II) Complexes: Versatile Catalysts for Enantioselective Cycloaddition, Aldol, Michael, and Carbonyl Ene Reactions. Accounts of Chemical Research, 24(10), 310-317. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1 Cyclopropanation reaction between styrene and ethyl diazoacetate catalyzed by bis(oxazoline)–copper complexes in ionic liquids. ResearchGate. Retrieved from [Link]

  • Cao, Z.-Y., Wang, W., Liao, K., Wang, X., Zhou, J., & Ma, J. (2016). Catalytic enantioselective synthesis of cyclopropanes featuring vicinal all-carbon quaternary stereocenters with a CH2F group; study of influence of C-F···H-N interactions on reactivity. Chemical Science, 7(1), 533–542. Retrieved from [Link]

  • Bordeaux, M., Tyagi, V., & Fasan, R. (2015). Highly Diastereoselective and Enantioselective Olefin Cyclopropanation Using Engineered Myoglobin-Based Catalysts. Angewandte Chemie International Edition, 54(6), 1744–1748. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking Synthetic Routes: 1,2-Dibromoethane vs. 1,2-Dichloroethane

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern organic synthesis, the choice of starting materials is a critical decision that profoundly influences reaction efficiency, cost, and safety. Among the array of bifunctional electrophiles, 1,2-dibromoethane and 1,2-dichloroethane are workhorse reagents, frequently employed in the construction of a wide variety of molecular architectures. While structurally similar, the subtle difference in their halogen substituents imparts distinct chemical personalities, leading to significant variations in their reactivity and applicability. This guide provides an in-depth comparison of these two essential building blocks, offering insights to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

Synthesis and Industrial Production

Both 1,2-dibromoethane and 1,2-dichloroethane are primarily synthesized via the direct halogenation of ethylene.[1][2] This electrophilic addition reaction is a robust and scalable method, making both reagents readily available in bulk quantities.

For 1,2-dibromoethane , the synthesis involves the reaction of ethylene gas with liquid bromine, often in an inert solvent.[3] The reaction is typically exothermic and proceeds readily without the need for a catalyst.[1][4]

The production of 1,2-dichloroethane also relies on the reaction of ethylene with chlorine.[2] This process is often catalyzed by iron(III) chloride and is a cornerstone of the chemical industry, with a significant portion of its production dedicated to the manufacture of vinyl chloride monomer (VCM), the precursor to polyvinyl chloride (PVC).[2] An alternative route is the oxychlorination of ethylene, which utilizes hydrogen chloride and oxygen in the presence of a copper(II) chloride catalyst.[2][5]

G cluster_dbe 1,2-Dibromoethane Synthesis cluster_dce 1,2-Dichloroethane Synthesis Ethylene_dbe Ethylene DBE 1,2-Dibromoethane Ethylene_dbe->DBE + Br2 Bromine Bromine (Br2) Ethylene_dce Ethylene DCE 1,2-Dichloroethane Ethylene_dce->DCE + Cl2 (FeCl3 catalyst) Chlorine Chlorine (Cl2) G cluster_reactivity Factors Influencing Reactivity Reactivity Higher Reactivity (1,2-Dibromoethane) Leaving_Group Better Leaving Group (Br- vs. Cl-) Reactivity->Leaving_Group Bond_Strength Weaker C-X Bond (C-Br vs. C-Cl) Reactivity->Bond_Strength Basicity Lower Basicity of Leaving Group Leaving_Group->Basicity Polarizability Higher Polarizability of Leaving Group Leaving_Group->Polarizability

Caption: Key factors contributing to the higher reactivity of 1,2-dibromoethane.

While direct, side-by-side quantitative comparisons in synthetic organic reactions are not always readily available in the literature, a study on the biodegradation of these compounds provides compelling experimental evidence for the higher reactivity of 1,2-dibromoethane. In anaerobic enrichment cultures containing both compounds, 1,2-dibromoethane was always consumed first, and its presence inhibited the dechlorination of 1,2-dichloroethane. [2][6]This preferential degradation underscores the greater susceptibility of the C-Br bond to cleavage.

Applications in Organic Synthesis

Both dihaloethanes are versatile precursors for a range of important molecular scaffolds.

1,2-Dibromoethane is frequently used as a source of bromine in organic synthesis. [7]It is a common reagent for the bromination of carbanions and for activating magnesium in the preparation of Grignard reagents. [1][8]Its higher reactivity makes it particularly suitable for the synthesis of heterocyclic compounds, such as diazocine derivatives, and for the production of vinyl bromide, a precursor to some fire retardants. [1][7] 1,2-Dichloroethane is a key intermediate in the chemical industry, with its primary application being the production of VCM. [2]It also serves as a raw material for the synthesis of other organic compounds, including ethylenediamine. [2][6]In the laboratory, it can be used as a solvent and as a source of chlorine, although its use as a solvent has been curtailed due to its toxicity. [2]

Experimental Protocol: A Comparative Williamson Ether Synthesis

The Williamson ether synthesis is a classic and robust method for the formation of ethers, and it serves as an excellent platform to illustrate the practical differences between 1,2-dibromoethane and 1,2-dichloroethane. Below is a general protocol for the synthesis of a bis-ether from a diphenol.

Objective: To synthesize a bis-ether by reacting a diphenol with either 1,2-dibromoethane or 1,2-dichloroethane and to compare the expected reaction outcomes.

Materials:

  • 4,4'-dihydroxybiphenyl

  • 1,2-dibromoethane

  • 1,2-dichloroethane

  • Potassium carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4,4'-dihydroxybiphenyl (1.0 eq) in DMF, add anhydrous potassium carbonate (2.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add either 1,2-dibromoethane (1.1 eq) or 1,2-dichloroethane (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Expected Outcomes and Comparison:

Based on the principles of leaving group ability, the reaction with 1,2-dibromoethane is expected to proceed significantly faster and at a lower temperature than the reaction with 1,2-dichloroethane. It is plausible that the reaction with 1,2-dibromoethane could reach completion in a few hours at 80 °C, while the reaction with 1,2-dichloroethane might require a higher temperature (e.g., >100 °C) and a much longer reaction time to achieve a comparable yield. The higher reactivity of 1,2-dibromoethane could also lead to a cleaner reaction profile with fewer side products.

Safety and Handling

Both 1,2-dibromoethane and 1,2-dichloroethane are hazardous substances and must be handled with appropriate safety precautions in a well-ventilated fume hood.

1,2-Dibromoethane is classified as a probable human carcinogen and is toxic if inhaled, ingested, or in contact with skin. It can cause severe irritation to the eyes, skin, and respiratory tract. Chronic exposure can lead to liver and kidney damage.

1,2-Dichloroethane is also considered a probable human carcinogen and is highly flammable. It is toxic if inhaled and can cause damage to the central nervous system, liver, and kidneys.

Hazard1,2-Dibromoethane1,2-Dichloroethane
Carcinogenicity Probable human carcinogenProbable human carcinogen
Acute Toxicity Toxic if swallowed, in contact with skin, or if inhaledToxic if inhaled, harmful if swallowed
Organ Toxicity Liver and kidneysCentral nervous system, liver, and kidneys
Flammability Non-flammableHighly flammable

Conclusion and Recommendations

The choice between 1,2-dibromoethane and 1,2-dichloroethane for a synthetic route is a trade-off between reactivity, cost, and safety.

  • 1,2-Dibromoethane is the more reactive of the two, allowing for milder reaction conditions and potentially higher yields in a shorter timeframe. This makes it the preferred reagent when a higher reactivity is required, for example, in the synthesis of complex molecules or when dealing with less reactive nucleophiles. However, its higher cost and significant toxicity are important considerations.

  • 1,2-Dichloroethane is a less expensive and widely available commodity chemical. While its lower reactivity necessitates more forcing reaction conditions, it can be a suitable choice for large-scale syntheses where cost is a major driver and the desired transformation can be achieved efficiently under these conditions. Its high flammability requires careful handling.

For researchers in drug development and discovery, where efficiency and the rapid synthesis of diverse analogs are often paramount, the higher reactivity of 1,2-dibromoethane may justify its higher cost and the need for stringent safety protocols. For industrial applications focused on the large-scale production of specific target molecules, the economic advantages of 1,2-dichloroethane may outweigh its lower reactivity, provided the process can be optimized for high yield and safety.

Ultimately, the optimal choice will depend on a careful evaluation of the specific synthetic challenge, the scale of the reaction, and the available resources and safety infrastructure.

References

  • 1,2-DIBROMOETHANE | (No Date)
  • 1,2-Dichloroethane - Wikipedia | (No Date) | Available at: [Link]

  • High Quality 1,2-Dichloroethane: A Versatile Industrial Chemical Manufacturer, Factory | (No Date) | Available at: [Link]

  • [FREE] Based on your answer to the above question, which is the better leaving group, Br⁻ or Cl⁻? Briefly explain. - Brainly | (2023) | Available at: [Link]

  • 1,2-Dibromoethane - Wikipedia | (No Date) | Available at: [Link]

  • 1,2-dichloroethane: general information - GOV.UK | (2025) | Available at: [Link]

  • 1,2-dibromoethane 1,2-dibromoethane - BDMAEE | (2024) | Available at: [Link]

  • 1,2-dibromoethane: general information - GOV.UK | (2025) | Available at: [Link]

  • Fact sheet: 1,2-dichloroethane | (No Date) | Available at: [Link]

  • Preparation of 1,2-dibromoethane - PrepChem.com | (No Date) | Available at: [Link]

  • 1,2-Dibromoethane in Drinking-water - World Health Organization (WHO) | (No Date) | Available at: [Link]

  • US5227549A - Synthesis of 1,2-dichloroethane by ccl4 oxychlorination of ethylene | (No Date)
  • HEALTH EFFECTS - Toxicological Profile for 1,2-Dibromoethane - NCBI Bookshelf - NIH | (No Date) | Available at: [Link]

  • Detailed explanation of the preparation method for dichloroethane | (No Date) | Available at: [Link]

  • 1,2-Dibromoethane - DCCEEW | (2022) | Available at: [Link]

  • 1,2-DIBROMOETHANE | (No Date) | Available at: [Link]

  • SYNTHESIS OF ORGANIC DEUTERIUM COMPOUNDS: III. 1,2-DIBROMOETHANE-d4 AND ITS DERIVATIVES | (No Date) | Available at: [Link]

  • Dibromomethane for Organic Synthesis | ICL Industrial Products | (No Date) | Available at: [Link]

  • Preparation of 1,2-dichloroethane - PrepChem.com | (No Date) | Available at: [Link]

  • US6229059B1 - Process for the production of 1, 2-dichloroethane - Google Patents | (No Date)
  • Toxicological Profile for 1,2-Dichloroethane - ATSDR | (2018) | Available at: [Link]

  • Screening Assessment Report Ethane, 1,2-dibromo- (1,2-Dibromoethane) Chemical Abstracts Service Registry Number 106-93-4 Environment Canada Health Canada Juin 2013 | (2024) | Available at: [Link]

  • ICSC 0250 - 1,2-DICHLOROETHANE - Inchem.org | (No Date) | Available at: [Link]

  • 1,2-Dichloroethane in Drinking-water - World Health Organization (WHO) | (No Date) | Available at: [Link]

  • Ethylene Dichloride (1,2-Dichloroethane) | EPA | (No Date) | Available at: [Link]

  • The Kinetics of the Dehydrochlorination of Substituted Hydrocarbons.: Part II. The Mechanism of the Thermal Decomposition of 1:2-Dichloroethane. | Reason and Imagination - World Scientific Publishing | (No Date) | Available at: [Link]

  • What Makes a Good Leaving Group in Organic Chemistry? - Orango | (2025) | Available at: [Link]

  • Better Leaving Group: Bromide VS Chloride : r/Mcat - Reddit | (2020) | Available at: [Link]

  • Reaction mechanism of electrophilic addition of bromine to ethene - 1,2-dibromoethane | (2026) | Available at: [Link]

  • Reactions of Alkenes with Bromine - Chemistry LibreTexts | (2023) | Available at: [Link]

  • electrophilic addition - symmetrical alkenes and bromine - Chemguide | (No Date) | Available at: [Link]

  • The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC | (No Date) | Available at: [Link]

  • Catalytic Mechanism Comparison Between 1,2-Dichloroethane-Acetylene Exchange Reaction and Acetylene Hydrochlorination Reaction for Vinyl Chloride Production: DFT Calculations and Experiments - MDPI | (2020) | Available at: [Link]

  • Conformational behaviour of 1,2-dichloroethane and 1,2-dibromoethane: 1H-NMR, IR, refractive index and theoretical studies | Request PDF - ResearchGate | (2025) | Available at: [Link]

  • (PDF) Experimental and theoretical study on the kinetics and mechanism of thermal decomposition of 1,2-dichloroethane - ResearchGate | (2015) | Available at: [Link]

  • Kinetics of 1,2-Dichloroethane and 1,2-Dibromoethane Biodegradation in Anaerobic Enrichment Cultures - PMC | (No Date) | Available at: [Link]

Sources

Safety Operating Guide

Proper Disposal of Dimethyl Cyclopropane-1,1-dicarboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of pharmaceutical research and drug development, the responsible management of chemical reagents is as crucial as the innovative science it enables. This guide provides an in-depth, procedural framework for the proper disposal of dimethyl cyclopropane-1,1-dicarboxylate (CAS No. 6914-71-2), a common intermediate in the synthesis of active pharmaceutical ingredients such as Ketorolac and Montelukast.[1] Our commitment to safety and environmental stewardship necessitates a comprehensive understanding of the hazards associated with this compound and the regulatory requirements governing its disposal.

Hazard Identification and Immediate Safety Precautions

Dimethyl cyclopropane-1,1-dicarboxylate is classified as a substance that causes serious eye irritation and may cause respiratory irritation.[2] It is also considered harmful to aquatic life with long-lasting effects.[2][3] Therefore, adherence to strict safety protocols is non-negotiable.

Key Hazards:

  • Eye Irritation (H319): Causes serious eye irritation.[2]

  • Respiratory Irritation (H335): May cause respiratory irritation.[2]

  • Aquatic Hazard (H412): Harmful to aquatic life with long-lasting effects.[2][3]

Immediate Protective Measures:

Before handling dimethyl cyclopropane-1,1-dicarboxylate, it is imperative to be in a well-ventilated area and equipped with the appropriate Personal Protective Equipment (PPE).[2]

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[2]To prevent contact with the eyes, which can cause serious irritation.[2]
Hand Protection Protective gloves.[2]To avoid skin contact.
Respiratory Protection In case of inadequate ventilation, wear respiratory protection.[2]To prevent inhalation of vapors or mists that can cause respiratory irritation.[2]
Body Protection Wear suitable protective clothing and safety shoes.[2]To minimize the risk of accidental skin exposure.

Emergency eye wash fountains and safety showers should be readily accessible in the immediate vicinity of any potential exposure.[2]

Spill Management and Cleanup

In the event of a spill, prompt and safe cleanup is essential to mitigate exposure and environmental contamination.

Small Spills:

  • Evacuate and Ventilate: Alert personnel in the immediate area and ensure adequate ventilation.

  • Containment: Absorb the spill with an inert, dry material such as sand, silica gel, or a universal binder.[4]

  • Collection: Carefully sweep or shovel the absorbed material into a suitable, labeled container for disposal.[2][4]

  • Decontamination: Clean the spill area thoroughly. Dispose of all cleaning materials as hazardous waste.[5]

Large Spills:

  • Evacuate and Secure: Evacuate unnecessary personnel and secure the area.[2]

  • Containment: If it is safe to do so, stop the leak. Dike the spill to prevent further spread.[2]

  • Collection: For large quantities, use a pump or vacuum to transfer the spilled material into a suitable container. Finish the cleanup with a dry chemical absorbent.[2] Use of explosion-proof equipment is recommended.[2]

  • Disposal: The collected material must be disposed of as hazardous waste.[2]

Disposal Procedures

The primary recommended disposal method for dimethyl cyclopropane-1,1-dicarboxylate is incineration.[2] It is crucial to handle and dispose of this chemical in accordance with federal, state, and local regulations.

Waste Categorization:

While dimethyl cyclopropane-1,1-dicarboxylate is not specifically listed as a "U" or "P" hazardous waste under the Resource Conservation and Recovery Act (RCRA), it may be classified as a hazardous waste based on its characteristics, particularly its irritant properties. Waste codes should be assigned by the user based on the application for which the product was used.[6]

Incineration Protocol:

  • Segregation: Collect waste dimethyl cyclopropane-1,1-dicarboxylate and any contaminated materials in a designated, properly labeled, and sealed container. Do not mix with incompatible wastes. Incompatible materials include acids, bases, and oxidizing agents.[2][7]

  • Licensed Disposal Service: Engage a licensed and approved hazardous waste disposal company for the transportation and incineration of the chemical waste.[2][5]

  • Incineration Facility: The waste should be sent to an authorized incinerator equipped with an afterburner and a flue gas scrubber to ensure complete combustion and to neutralize any harmful byproducts.[2]

Alternative Considerations:

While incineration is the preferred method, recycling the material is also a possibility and should be considered where feasible.[2]

Workflow and Decision-Making for Disposal

The following diagram illustrates the decision-making process for the proper disposal of dimethyl cyclopropane-1,1-dicarboxylate.

DisposalWorkflow Disposal Decision Workflow for Dimethyl Cyclopropane-1,1-dicarboxylate cluster_0 Initial Assessment cluster_1 Waste Stream Segregation cluster_2 Disposal Path cluster_3 Final Disposal Start Waste Generated: Dimethyl Cyclopropane-1,1-dicarboxylate IsContaminated Is the waste contaminated? Start->IsContaminated PureWaste Pure/Uncontaminated Waste IsContaminated->PureWaste No ContaminatedWaste Contaminated Waste (e.g., with solvents, absorbents) IsContaminated->ContaminatedWaste Yes Recycle Consider for Recycling (if feasible) PureWaste->Recycle Incinerate Package for Incineration ContaminatedWaste->Incinerate Recycle->Incinerate Not Feasible LicensedVendor Transfer to Licensed Hazardous Waste Vendor Incinerate->LicensedVendor

Caption: Decision workflow for the disposal of dimethyl cyclopropane-1,1-dicarboxylate.

Conclusion

The proper disposal of dimethyl cyclopropane-1,1-dicarboxylate is a critical component of laboratory safety and environmental responsibility. By understanding the hazards, implementing stringent safety protocols, and adhering to the recommended disposal procedures, researchers and scientists can ensure a safe working environment and minimize their ecological footprint. Always consult your institution's environmental health and safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations.

References

  • National Center for Biotechnology Information. (n.d.). 1,1-Cyclopropanedicarboxylic acid, 1,1-dimethyl ester. PubChem. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). RCRA Hazardous Waste U list. Retrieved from [Link]

  • Shree Ganesh Remedies Limited. (n.d.). Dimethyl 1,1-cyclopropanedicarboxylate. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.